Methyl 1-methyl-2-oxocyclopentanecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1-methyl-2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(7(10)11-2)5-3-4-6(8)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHZMYGNHVTEFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885483 | |
| Record name | Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | |
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Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30680-84-3 | |
| Record name | Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-carbomethoxycyclopentanone | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | |
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| Record name | Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | |
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| Record name | Methyl 1-methyl-2-oxocyclopentanecarboxylate | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-methyl-2-oxocyclopentanecarboxylate is a pivotal intermediate in the synthesis of a variety of complex organic molecules and pharmaceutically active compounds. Its structure, featuring a quaternary center adjacent to a ketone and an ester, presents unique synthetic challenges and opportunities. This guide provides an in-depth examination of the predominant synthetic pathway to this molecule, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed, field-proven experimental protocols. We will explore the foundational Dieckmann condensation for the creation of the carbocyclic core, followed by the critical α-alkylation step to introduce the key methyl group. The discussion is grounded in established chemical literature, offering a robust framework for researchers engaged in fine chemical synthesis.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of the target molecule is most logically and efficiently accomplished through a two-stage process. This strategy leverages well-understood and scalable reaction classes, beginning with the formation of a cyclic β-keto ester, which then serves as the substrate for a highly specific alkylation.
Stage 1: Ring Formation via Dieckmann Condensation. The cyclopentanone ring, substituted with a methoxycarbonyl group, is constructed via the intramolecular cyclization of a linear diester, dimethyl adipate. This reaction, known as the Dieckmann condensation, is a powerful method for forming five- and six-membered rings.[1][2]
Stage 2: α-Alkylation. The acidic α-proton of the resulting β-keto ester, Methyl 2-oxocyclopentanecarboxylate, is selectively removed by a suitable base to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with a methylating agent to install the methyl group at the C1 position.[3][4]
Caption: High-level overview of the two-stage synthetic workflow.
Stage 1: Synthesis of Methyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
The Dieckmann condensation is an intramolecular variant of the Claisen condensation, specifically used to form cyclic β-keto esters from dicarboxylic acid esters.[5][6] The reaction is driven by the formation of a thermodynamically stable, deprotonated β-keto ester product under basic conditions.[7]
Mechanistic Rationale
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base, typically sodium methoxide (CH₃ONa), abstracts an acidic α-proton from one of the ester groups of dimethyl adipate to form a nucleophilic enolate ion.[2]
-
Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This 5-exo-trig cyclization is sterically and entropically favored for forming a five-membered ring.[2]
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide ion (CH₃O⁻) to form the cyclic β-keto ester.
-
Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups (pKa ≈ 11), which is readily removed by the methoxide base.[4] This final deprotonation step is irreversible and drives the reaction equilibrium towards the product.[7]
-
Acidic Workup: A final protonation step during aqueous acidic workup neutralizes the enolate to yield the final product.[8]
The choice of sodium methoxide as the base is critical. Using the same alkoxide as the ester's alcohol component prevents transesterification, which would lead to a mixture of undesired products.
Caption: Key mechanistic steps of the Dieckmann condensation.
Detailed Experimental Protocol: Dieckmann Condensation
This protocol is adapted for laboratory scale from established industrial procedures.[8][9]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| Dimethyl Adipate | C₈H₁₄O₄ | 174.19 | 43.5 g | 0.25 | 1.0 |
| Sodium Methoxide | CH₃ONa | 54.02 | 14.9 g | 0.275 | 1.1 |
| Toluene | C₇H₈ | 92.14 | 250 mL | - | - |
| 3 M Hydrochloric Acid | HCl | 36.46 | ~100 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | - |
| Brine (sat. NaCl) | NaCl | 58.44 | 50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g | - | - |
Procedure
-
Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and the system is under an inert atmosphere (Nitrogen or Argon).
-
Base Suspension: Charge the flask with sodium methoxide (14.9 g) and anhydrous toluene (150 mL). Begin stirring to create a fine suspension.
-
Diester Addition: Dissolve dimethyl adipate (43.5 g) in anhydrous toluene (100 mL) and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. The reaction is typically complete within 2-3 hours, which can be monitored by TLC or GC analysis. During the reaction, a thick precipitate of the sodium salt of the product will form.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 3 M HCl (100 mL) until the aqueous layer is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Washing & Drying: Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation (b.p. 105 °C at 19 mmHg) to yield Methyl 2-oxocyclopentanecarboxylate as a colorless liquid.
Stage 2: α-Alkylation of Methyl 2-oxocyclopentanecarboxylate
The second stage involves the methylation of the β-keto ester at the α-carbon. The success of this step hinges on the efficient generation of the enolate nucleophile and its subsequent reaction with an electrophilic methyl source.
Mechanistic Principles of Enolate Alkylation
The proton on the carbon situated between the ketone and ester carbonyls is significantly acidic due to the ability of the conjugate base (the enolate) to delocalize the negative charge onto both oxygen atoms via resonance.[4] This doubly stabilized enolate is an excellent, soft nucleophile.[3]
The reaction proceeds via a classic SN2 pathway. The enolate attacks the methylating agent (e.g., methyl iodide), displacing the iodide leaving group and forming a new carbon-carbon bond.[3][10]
Key Considerations:
-
Base Selection: A strong, non-nucleophilic base is ideal to ensure complete deprotonation without competing side reactions like addition to the carbonyls. While sodium methoxide can be used, bases like sodium hydride (NaH) or potassium tert-butoxide are often preferred to drive the enolate formation to completion.[11]
-
Solvent: A polar aprotic solvent like THF, DMF, or DMSO is typically used to dissolve the enolate salt and promote the SN2 reaction.[12]
-
C- vs. O-Alkylation: While C-alkylation is generally favored for enolates of β-keto esters, O-alkylation can sometimes occur as a minor side reaction. This is often minimized by using polar aprotic solvents and counterions (like Na⁺ or K⁺) that associate more strongly with the oxygen atoms of the enolate.
Caption: Mechanism of enolate formation and subsequent SN2 alkylation.
Detailed Experimental Protocol: Methylation
This protocol provides a reliable method for the methylation of the β-keto ester precursor.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| Methyl 2-oxocyclopentanecarboxylate | C₇H₁₀O₃ | 142.15 | 35.5 g | 0.25 | 1.0 |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 11.0 g | 0.275 | 1.1 |
| Methyl Iodide | CH₃I | 141.94 | 39.0 g (17.1 mL) | 0.275 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 300 mL | - | - |
| Saturated NH₄Cl solution | NH₄Cl | 53.49 | 100 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g | - | - |
Procedure
-
Setup: Assemble a 1 L three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Base Preparation: Carefully wash the sodium hydride (11.0 g of 60% dispersion) with hexanes three times to remove the mineral oil, decanting the hexanes each time. Suspend the washed NaH in anhydrous THF (200 mL).
-
Enolate Formation: Cool the NaH suspension to 0°C using an ice bath. Dissolve the Methyl 2-oxocyclopentanecarboxylate (35.5 g) in anhydrous THF (100 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred NaH suspension over 45 minutes. Hydrogen gas will evolve. After the addition, allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Cool the reaction mixture back to 0°C. Add methyl iodide (39.0 g) dropwise via the dropping funnel. After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Cool the mixture in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (200 mL). Separate the layers and extract the aqueous phase with an additional 100 mL of diethyl ether.
-
Washing & Drying: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The resulting crude oil is purified by vacuum distillation to afford the final product, this compound.
Conclusion
The synthesis of this compound is a classic yet highly relevant transformation in modern organic chemistry. The two-stage approach, combining the robust Dieckmann condensation with a precise enolate alkylation, provides a reliable and scalable route to this valuable synthetic intermediate. A thorough understanding of the underlying mechanisms, particularly the principles of enolate stability and reactivity, is paramount for optimizing reaction conditions and maximizing yields. The protocols detailed herein represent a validated foundation upon which researchers can build, adapting the procedures to meet the specific demands of their synthetic targets.
References
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Organic Reactions. The Dieckmann Condensation. Organic Reactions. [1]
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Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Synthetic Organic Chemistry, Japan, 62(5), 454-463. [13]
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Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopentanone from Adipic Acid. Organic Chemistry Tutor. [5]
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University of Calgary. (n.d.). Chapter 21: Ester Enolates. chem.ucalgary.ca. [6]
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JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. [3]
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BenchChem. (2025). Application Notes and Protocols for the Decarboxylation of Alkylated Methyl 2-Oxocyclopentanecarboxylate Derivatives. BenchChem. [14]
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Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [4]
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Chemistry LibreTexts. (2022). 5.11: Enolates - Claisen Condensation and Decarboxylation. Chemistry LibreTexts.
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [15]
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BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 2-Oxocyclopentanecarboxylate. BenchChem. [9]
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BenchChem. (2025). Application Notes and Protocols for the Synthesis of Methyl 2-Oxocyclopentanecarboxylate. BenchChem. [8]
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Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. [2]
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Kulesza, A., et al. (2012). Reversible intramolecular Dieckmann-type condensation of 2-(2-hydroxymethyl-5,5,6-trimethoxytetrahydropyran-3-ylcarbonyl)-cyclopentanone: an alternative access to medium-sized lactones. ResearchGate.
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ChemistNate. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. [10]
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Cambridge University Press. (n.d.). Dieckmann Reaction. Cambridge University Press. [11]
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Trillo, P., Baeza, A., & Nájera, C. (2013). Copper-Catalyzed Asymmetric Alkylation of β-Keto Esters with Xanthydrols. Advanced Synthesis & Catalysis, 355(14-15), 2815-2821.
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ChemicalBook. (n.d.). Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester, (1R)- (9CI) synthesis. ChemicalBook.
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Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses.
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Sigma-Aldrich. (n.d.). Methyl 2-oxocyclopentanecarboxylate 95. Sigma-Aldrich.
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Stoltz, B. M., et al. (n.d.). Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Caltech.
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PrepChem. (n.d.). Synthesis of Methyl 3-oxocyclopentanecarboxylate. PrepChem.com.
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Google Patents. (1997). US5672763A - Process for the preparation of 2-substituted cyclopentanones. Google Patents. [12]
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Google Patents. (2013). CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester. Google Patents.
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protocols.io. (2025). Methyl-RAD protocol. protocols.io.
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Hernandez-Vargas, H., & Goldsmith, C. (2020). Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. protocols.io.
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An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate
Abstract
Methyl 1-methyl-2-oxocyclopentanecarboxylate is a valuable substituted β-keto ester that serves as a crucial intermediate in the synthesis of various fine chemicals, including fragrances and pharmaceuticals.[1][2] Its structure, featuring a quaternary carbon center adjacent to a ketone and an ester, presents specific synthetic challenges and requires a robust understanding of enolate chemistry. This guide provides a detailed exploration of the principal synthetic pathway for this molecule, beginning with the formation of its precursor, methyl 2-oxocyclopentanecarboxylate, via the Dieckmann condensation, followed by a thorough analysis of its direct α-alkylation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss critical process considerations such as the competition between C- and O-alkylation.
Core Synthesis Strategy: A Two-Stage Approach
The most direct and industrially relevant pathway to this compound involves a two-stage process:
-
Formation of the Cyclopentanone Ring: Synthesis of the precursor, methyl 2-oxocyclopentanecarboxylate, through an intramolecular condensation reaction.
-
α-Alkylation: Introduction of the methyl group at the α-carbon of the β-keto ester.
This strategy leverages the inherent reactivity of β-keto esters, which contain a highly acidic α-hydrogen, facilitating the crucial carbon-carbon bond formation in the second stage.[3][4]
Stage 1: Dieckmann Condensation for Precursor Synthesis
The foundational step is the synthesis of methyl 2-oxocyclopentanecarboxylate. The overwhelmingly preferred method for this is the Dieckmann Condensation , an intramolecular Claisen condensation of a 1,6-diester.[5][6][7] In this case, dimethyl adipate is the starting material of choice.[8]
Mechanism and Rationale:
The reaction is catalyzed by a strong base, typically sodium methoxide, which deprotonates an α-carbon of the dimethyl adipate to form a nucleophilic enolate.[4][6] This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a five-membered ring.[5][7] The subsequent elimination of a methoxide ion yields the cyclic β-keto ester.[4] The final deprotonation of the product by methoxide is a key driving force for the reaction, as the resulting enolate is highly stabilized. An acidic workup is required to neutralize this enolate and isolate the final product.[8]
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocol: Dieckmann Condensation of Dimethyl Adipate [7][8]
-
Materials: Dimethyl adipate, Sodium methoxide, Anhydrous N,N-Dimethylformamide (DMF) or Toluene, 3 M Hydrochloric acid, Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
Setup: Equip a dry, round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Base Suspension: Charge the flask with sodium methoxide and anhydrous DMF. Stir to create a uniform suspension.
-
Heating: Heat the mixture to reflux (for toluene) or 90-110°C (for DMF).[9]
-
Diester Addition: Add dimethyl adipate dropwise from the dropping funnel to the heated suspension over a period of 1-2 hours.
-
Reaction: Maintain the temperature and continue stirring under reflux for 8-10 hours. During this time, the methanol byproduct can be collected.[9]
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid to neutralize the excess base and protonate the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield methyl 2-oxocyclopentanecarboxylate.[8]
-
Stage 2: α-Methylation of Methyl 2-oxocyclopentanecarboxylate
With the precursor in hand, the target molecule is synthesized via direct alkylation. This reaction hinges on the generation of a stabilized enolate from the β-keto ester, which then acts as a nucleophile.[3][10]
Mechanism and Rationale:
The hydrogen on the carbon between the two carbonyl groups (the α-carbon) of methyl 2-oxocyclopentanecarboxylate is significantly acidic (pKa ≈ 11-13) due to the resonance stabilization of its conjugate base, the enolate.[11] A strong base, such as sodium hydride (NaH) or sodium ethoxide, is used to quantitatively deprotonate this position.[6] The resulting enolate anion attacks an electrophilic methylating agent, such as methyl iodide (CH₃I), in a classic SN2 reaction, forming a new carbon-carbon bond.[3][11]
Caption: α-Methylation via SN2 displacement.
Critical Consideration: C-Alkylation vs. O-Alkylation
Enolates are ambident nucleophiles, meaning they can react at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[12][13] For the synthesis of this compound, C-alkylation is the desired pathway.
-
C-Alkylation: Leads to the formation of a new C-C bond and the target product.
-
O-Alkylation: Leads to the formation of an enol ether, an undesired side product.
Several factors influence the ratio of C- to O-alkylation. To favor the thermodynamically more stable C-alkylated product, the reaction is typically run under conditions that promote equilibrium. The use of "soft" electrophiles, like methyl iodide, strongly favors attack at the "softer" carbon nucleophile.[14] In contrast, "hard" electrophiles, such as silyl chlorides, tend to favor O-alkylation.[12][15]
Experimental Protocol: α-Methylation
-
Materials: Methyl 2-oxocyclopentanecarboxylate, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF) or DMF, Methyl iodide (CH₃I), Saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
Setup: Equip a dry, three-necked flask with a dropping funnel, a magnetic stirrer, and a gas inlet for an inert atmosphere.
-
Base Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then suspend the NaH in anhydrous THF.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl 2-oxocyclopentanecarboxylate in anhydrous THF dropwise. Stir the mixture at 0 °C for 1 hour or until hydrogen evolution ceases, indicating complete formation of the sodium enolate.
-
Alkylation: Add methyl iodide dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight until TLC or GC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.
-
Alternative Synthetic Routes
While direct alkylation is the most common method, other strategies can be conceptualized, though they are often more complex or lower-yielding.
-
Stork Enamine Synthesis: This method avoids the use of a strong base for the initial C-C bond formation. Cyclopentanone is first reacted with a secondary amine (e.g., pyrrolidine) to form an enamine.[7] This enamine can then be acylated with methyl chloroformate, followed by hydrolysis to yield methyl 2-oxocyclopentanecarboxylate. A subsequent methylation step, as described previously, would be required to obtain the final product.[7] This multi-step process is generally less efficient than the Dieckmann condensation route.
Product Purification and Characterization
Purification of the final product is critical to remove unreacted starting materials, side products (such as the O-alkylated enol ether), and residual reagents.
-
Purification Methods:
-
Vacuum Distillation: Effective for separating the product from less volatile impurities.
-
Flash Column Chromatography: Useful for removing impurities with similar boiling points. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically employed.
-
-
Characterization Data: The identity and purity of this compound are confirmed using standard spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | [16][17] |
| Molecular Weight | 156.18 g/mol | [16] |
| Appearance | Liquid | |
| ¹³C NMR (Predicted) | Key signals expected for methyl carbon, ester carbonyl, ketone carbonyl, quaternary carbon, and cyclopentane ring carbons. | [16] |
| ¹H NMR (Predicted) | Signals expected for the two methyl groups and the methylene protons of the cyclopentane ring. | [16] |
| IR Spectroscopy | Characteristic strong absorptions for the C=O stretch of the ketone (~1740-1750 cm⁻¹) and the C=O stretch of the ester (~1730-1735 cm⁻¹). | [16] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 156. | [16] |
Conclusion
The synthesis of this compound is most effectively achieved through a robust, two-stage process involving the Dieckmann condensation of dimethyl adipate followed by the direct α-methylation of the resulting β-keto ester. A thorough understanding of enolate chemistry is paramount to the success of the methylation step, particularly in controlling the regioselectivity to favor the desired C-alkylation over the competing O-alkylation pathway. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers and drug development professionals engaged in the synthesis of this and structurally related compounds.
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Tsuji, J. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. Retrieved from [Link]
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Fiveable. (n.d.). β-keto esters Definition. Organic Chemistry II Key Term. Retrieved from [Link]
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Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry Class Notes. Retrieved from [Link]
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(2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. Retrieved from [Link]
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JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
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PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]
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Bachrach, S. M. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Owlstown. Retrieved from [Link]
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Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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Tomioka, K., Ando, K., Takemasa, Y., & Koga, K. (1984). Asymmetric alkylation of .alpha.-alkyl .beta.-keto esters. Journal of the American Chemical Society, 106(9), 2718–2719. [Link]
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Preparation of Methyl 1-methyl-2-oxocyclopentanecarboxylate
An In-Depth Technical Guide to the
Introduction
Methyl 1-methyl-2-oxocyclopentanecarboxylate is a substituted β-keto ester that serves as a valuable intermediate in organic synthesis. Its structural motif, featuring a quaternary carbon center adjacent to a ketone and an ester, makes it a versatile building block for the construction of more complex molecules, including natural products and pharmaceutical agents. The preparation of this compound is a classic illustration of fundamental carbon-carbon bond-forming reactions, specifically the generation and subsequent alkylation of enolates.
This guide provides a comprehensive, technically-grounded overview of the most direct and reliable synthetic approach to this compound. The strategy involves a two-step sequence: first, the synthesis of the parent β-keto ester, Methyl 2-oxocyclopentanecarboxylate, via the Dieckmann condensation, followed by its direct α-alkylation. This document is intended for researchers and drug development professionals, offering not just procedural steps, but also the underlying mechanistic principles and field-proven insights that inform the experimental design.
Core Synthetic Strategy: A Two-Stage Approach
The synthesis is logically divided into two primary stages, each centered on a cornerstone reaction of organic chemistry:
-
Formation of the Cyclopentanone Ring System: The foundational Methyl 2-oxocyclopentanecarboxylate scaffold is efficiently constructed using the Dieckmann condensation, an intramolecular cyclization of a linear diester.[1][2][3]
-
Introduction of the Quaternary Center: The target compound is then achieved by the α-alkylation of the pre-formed cyclic β-keto ester, introducing a methyl group at the C1 position.
This sequence is highly efficient as the product of the first reaction is the direct precursor for the second, and the reactivity of the intermediate is well-understood and controllable.
Part 1: Synthesis of Methyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
The Dieckmann condensation is an intramolecular variant of the Claisen condensation, designed for the synthesis of cyclic β-keto esters from diesters.[4][5] For the preparation of a five-membered ring, a 1,6-diester, such as dimethyl adipate, is the required starting material.[1][4]
Causality and Mechanism
The reaction is driven by the formation of a resonance-stabilized enolate ion, which acts as an intramolecular nucleophile. The process is initiated by a strong base, typically sodium methoxide when using methyl esters, to prevent transesterification.
The mechanism unfolds in several key steps:
-
Enolate Formation: A strong base (e.g., sodium methoxide) abstracts an acidic α-proton from one of the ester groups of dimethyl adipate, creating a nucleophilic enolate.[5][6]
-
Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[1][4] This cyclization step forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group to yield the cyclic β-keto ester.[5]
-
Thermodynamic Sink: The product, a β-keto ester, has a highly acidic proton on the α-carbon (pKa ≈ 11), which is readily deprotonated by the methoxide base present in the reaction mixture.[6][7] This final deprotonation is essentially irreversible and acts as a "thermodynamic sink," driving the equilibrium towards the formation of the cyclic product.[6]
-
Protonation: A final acidic workup step is required to protonate the resulting enolate and yield the neutral Methyl 2-oxocyclopentanecarboxylate.[5]
Visualization: Dieckmann Condensation Workflow
Caption: Logical workflow of the Dieckmann condensation.
Experimental Protocol: Dieckmann Condensation
This protocol is adapted from established industrial and laboratory procedures.[8][9]
Materials:
-
Dimethyl adipate
-
Sodium methoxide
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
3 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Toluene, Diethyl ether)
Procedure:
-
Reaction Setup: Equip a dry, round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Charge the flask with anhydrous DMF and sodium methoxide.
-
Mixing: Stir the suspension for 20-40 minutes under a nitrogen atmosphere to ensure uniform dispersion.[8]
-
Heating: Heat the mixture to 90-110°C.[8]
-
Addition of Diester: Add dimethyl adipate dropwise to the heated suspension over a period of 1-2 hours.
-
Reaction: Maintain the reaction mixture at reflux for 8-10 hours.[8] During this time, the methanol by-product can be collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent (DMF) under reduced pressure.
-
Cool the residue and carefully neutralize by adding 3 M HCl until the pH is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., toluene) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure Methyl 2-oxocyclopentanecarboxylate.
Quantitative Data Summary (Part 1)
| Parameter | Value | Reference |
| Starting Material | Dimethyl Adipate | [9] |
| Base | Sodium Methoxide | [8][9] |
| Solvent | Anhydrous DMF or Toluene | [8][10] |
| Reaction Temperature | 90-110°C (Reflux) | [8] |
| Reaction Time | 8-10 hours | [8] |
| Typical Yield | 68-74% (isolated) | [11] |
Part 2: α-Alkylation of Methyl 2-oxocyclopentanecarboxylate
With the cyclic β-keto ester in hand, the final step is the introduction of a methyl group onto the α-carbon. The acidity of the α-proton makes this a straightforward alkylation reaction.[7][12]
Causality and Mechanism
The α-proton of Methyl 2-oxocyclopentanecarboxylate is flanked by two electron-withdrawing carbonyl groups (ketone and ester), rendering it significantly acidic and easy to remove with a suitable base.[7] The resulting enolate is a soft nucleophile that readily participates in SN2 reactions with appropriate electrophiles.
The mechanism proceeds as follows:
-
Enolate Formation: A base, such as potassium carbonate or sodium methoxide, deprotonates the α-carbon to generate the resonance-stabilized enolate.[7][13]
-
Nucleophilic Attack (SN2): The enolate attacks the methyl group of an electrophile like methyl iodide (iodomethane). The iodide ion is displaced in a classic SN2 fashion, forming a new carbon-carbon bond.[7][12][13]
Visualization: α-Alkylation Workflow
Caption: Logical workflow of the α-Alkylation reaction.
Experimental Protocol: α-Alkylation
This protocol is adapted from a representative procedure for β-keto ester alkylation.[13]
Materials:
-
Methyl 2-oxocyclopentanecarboxylate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Anhydrous acetone
-
Organic solvent for extraction (e.g., diethyl ether)
-
Water
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a suspension of anhydrous potassium carbonate in anhydrous acetone.
-
Addition of Substrate: Add Methyl 2-oxocyclopentanecarboxylate to the suspension.
-
Addition of Alkylating Agent: Add methyl iodide to the reaction mixture.
-
Reaction: Heat the mixture to reflux (around 50°C) and maintain for several hours (e.g., 14 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[13]
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the solids with additional acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter and concentrate the solvent. The crude product, this compound, can be purified by column chromatography or vacuum distillation.
Quantitative Data Summary (Part 2)
| Parameter | Value | Reference |
| Starting Material | Methyl 2-oxocyclopentanecarboxylate | [13] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | [13] |
| Alkylating Agent | Methyl Iodide (Iodomethane) | [13] |
| Solvent | Anhydrous Acetone | [13] |
| Reaction Temperature | ~50°C (Reflux) | [13] |
| Reaction Time | ~14 hours | [13] |
Compound Characterization Data
Accurate characterization of the intermediate and final product is critical for validating the success of the synthesis.
| Property | Methyl 2-oxocyclopentanecarboxylate (Precursor) | This compound (Product) |
| Molecular Formula | C₇H₁₀O₃ | C₈H₁₂O₃ |
| Molecular Weight | 142.15 g/mol [14] | 156.18 g/mol [15] |
| Appearance | Colorless to slightly yellow liquid[10][14] | - |
| Boiling Point | 105 °C @ 19 mmHg[14][16] | - |
| Density | 1.145 g/mL @ 25 °C[14][16] | - |
| IUPAC Name | methyl 2-oxocyclopentane-1-carboxylate[17] | methyl 1-methyl-2-oxocyclopentane-1-carboxylate[15] |
| CAS Number | 10472-24-9[17] | 30680-84-3[15] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structures. For Methyl 2-oxocyclopentanecarboxylate, the ¹H NMR will characteristically show a singlet for the methoxy protons (~3.7 ppm) and a triplet for the α-proton (~3.4 ppm).[14] For the final product, the disappearance of the α-proton signal and the appearance of a new singlet for the added methyl group (~1.3-1.5 ppm) would be expected.
Conclusion
The preparation of this compound is reliably achieved through a robust and well-documented two-step synthetic sequence. The initial Dieckmann condensation of dimethyl adipate provides the necessary cyclopentanone framework, while a subsequent α-alkylation efficiently installs the required methyl group at the quaternary center. This pathway relies on fundamental and predictable enolate chemistry, making it a highly effective and instructive example of cyclic ketone synthesis for researchers in the chemical and pharmaceutical sciences. Each step is a self-validating system, where successful isolation and characterization of the intermediate, Methyl 2-oxocyclopentanecarboxylate, provides a strong foundation for the final alkylation step.
References
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Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). Fiveable. Retrieved January 6, 2026, from [Link]
-
23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2025, March 17). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025, May 22). JoVE. Retrieved January 6, 2026, from [Link]
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]
-
5.11: Enolates - Claisen Condensation and Decarboxylation. (2022, October 4). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Enolates – Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2025, January 19). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
3-Substituted and 2,3-Disubstituted Cyclopentanones via an Asymmetric Tandem 1,4-Addition/Dieckmann Cyclization. (n.d.). Synthesis. Retrieved January 6, 2026, from [Link]
-
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
The Dieckmann Condensation. (n.d.). Organic Reactions. Retrieved January 6, 2026, from [Link]
-
Methyl cyclopentanecarboxylate. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]
- Process for the preparation of 2-substituted cyclopentanones. (1997). Google Patents.
-
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Racemic and Meso-Substrates. (n.d.). Caltech. Retrieved January 6, 2026, from [Link]
-
Synthesis of Methyl 3-oxocyclopentanecarboxylate. (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]
- Preparation method of cyclopentanone-2-carboxylic acid methyl ester. (n.d.). Google Patents.
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An In-depth Technical Guide to the Chemical Properties of Methyl 1-methyl-2-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methyl-2-oxocyclopentanecarboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid, cyclopentanone framework, coupled with a quaternary stereocenter and reactive β-keto ester functionality, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on insights relevant to researchers in the pharmaceutical sciences. One of the notable applications of this compound is its role as an impurity and a potential intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Loxoprofen[1].
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including purification and scale-up. The key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | methyl 1-methyl-2-oxocyclopentane-1-carboxylate | PubChem[1] |
| CAS Number | 30680-84-3 | PubChem[1] |
| Molecular Formula | C₈H₁₂O₃ | PubChem[1] |
| Molecular Weight | 156.18 g/mol | PubChem[1] |
| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |
| Complexity | 198 | Guidechem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| XLogP3-AA | 0.9 | PubChem[1] |
Synthesis of this compound
The primary and most direct route to this compound is through the alkylation of its precursor, methyl 2-oxocyclopentanecarboxylate. This process involves the deprotonation of the acidic α-hydrogen of the β-keto ester, followed by nucleophilic attack on a methylating agent.
Synthesis of the Precursor: Methyl 2-oxocyclopentanecarboxylate
The synthesis of the starting material, methyl 2-oxocyclopentanecarboxylate, is most commonly achieved via the Dieckmann condensation of dimethyl adipate. This robust intramolecular cyclization is a cornerstone of five- and six-membered ring synthesis[3][4][5].
DimethylAdipate [label="Dimethyl Adipate"]; Enolate [label="Enolate Intermediate"]; CyclicIntermediate [label="Cyclic β-Keto Ester Intermediate"]; Product [label="Methyl 2-oxocyclopentanecarboxylate"];
DimethylAdipate -> Enolate [label="1. Strong Base (e.g., NaOMe)\n2. Deprotonation"]; Enolate -> CyclicIntermediate [label="Intramolecular\nNucleophilic Attack"]; CyclicIntermediate -> Product [label="1. Elimination of Methoxide\n2. Acidic Workup"]; }
Caption: Workflow of the Dieckmann Condensation for the synthesis of methyl 2-oxocyclopentanecarboxylate.Alkylation Protocol: Synthesis of this compound
The following protocol outlines a representative procedure for the methylation of methyl 2-oxocyclopentanecarboxylate.
Materials:
-
Methyl 2-oxocyclopentanecarboxylate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Anhydrous acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 equivalents) and anhydrous acetone.
-
Addition of Starting Material: To the stirred suspension, add methyl 2-oxocyclopentanecarboxylate (1.0 equivalent).
-
Addition of Methylating Agent: Add methyl iodide (2.0 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash with acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity
The reactivity of this compound is dominated by the presence of the ketone and ester functional groups. As a β-keto ester with a quaternary α-carbon, its reactivity differs from its unmethylated precursor.
Enolate Chemistry
While the α-position is fully substituted, enolization can still occur, although it will not participate in further alkylation at this position. The enolate can, however, engage in other reactions such as O-alkylation under specific conditions.
Hydrolysis and Decarboxylation
A key reaction of β-keto esters is their susceptibility to hydrolysis and subsequent decarboxylation to yield a ketone. This transformation is particularly useful in multi-step syntheses. The process involves saponification of the ester with a base, followed by acidification and heating to promote the loss of carbon dioxide, yielding 2-methylcyclopentanone.
StartingMaterial [label="this compound"]; Intermediate [label="1-Methyl-2-oxocyclopentanecarboxylic Acid"]; Product [label="2-Methylcyclopentanone"];
StartingMaterial -> Intermediate [label="1. Saponification (e.g., NaOH)\n2. Acidification (e.g., HCl)"]; Intermediate -> Product [label="Heat (Δ)\n- CO₂"]; }
Caption: Decarboxylation of this compound to 2-methylcyclopentanone.Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound. While experimentally obtained spectra for the title compound are not widely published, predicted data and comparison with the unmethylated analogue provide valuable insights.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the methyl groups and the cyclopentanone ring protons.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.7 | Singlet | 3H |
| -CH₃ | ~1.3 | Singlet | 3H |
| Cyclopentanone -CH₂- | 1.8 - 2.5 | Multiplet | 6H |
Note: Predicted values. Comparison with the spectrum of methyl 2-oxocyclopentanecarboxylate, which shows a triplet at ~3.4 ppm for the α-proton, confirms the successful methylation at this position.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~215 |
| C=O (Ester) | ~172 |
| Quaternary Carbon | ~58 |
| -OCH₃ | ~52 |
| Cyclopentanone -CH₂- | 20 - 40 |
| -CH₃ | ~20 |
Note: Predicted values from PubChem[1].
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorption bands corresponding to the two carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750 | Strong | C=O Stretch (Ester) |
| ~1720 | Strong | C=O Stretch (Ketone) |
| ~2960-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1300-1000 | Strong | C-O Stretch |
Note: Predicted values based on typical functional group frequencies.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Interpretation |
| 156 | Molecular Ion ([M]⁺) |
| 125 | [M - OCH₃]⁺ |
| 97 | [M - COOCH₃]⁺ |
Note: Predicted fragmentation pattern.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structure is a key component in the synthesis of certain pharmaceuticals and can be found as a related substance in drug products.
Intermediate in Loxoprofen Synthesis
Loxoprofen is a widely used NSAID. This compound is identified as "Loxoprofen Impurity N11," indicating its close structural relationship and its potential role as a synthetic precursor or a byproduct in the manufacturing process of Loxoprofen and its derivatives[1]. The cyclopentanone moiety is a core structural feature of Loxoprofen, and the ability to introduce substituents at the 1- and 2-positions is critical for its biological activity.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its synthesis via the alkylation of a readily available precursor and its predictable reactivity make it an attractive intermediate for constructing complex molecular targets. A thorough understanding of its chemical properties, as detailed in this guide, is paramount for its effective utilization in the laboratory and in the development of new therapeutic agents.
References
-
PubChem. Methyl 2-oxocyclopentanecarboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. National Center for Biotechnology Information. Available from: [Link]
-
Apicule. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester (CAS No: 10472-24-9) API Intermediate Manufacturers. Available from: [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Methyl 1-methyl-2-oxocyclopentanecarboxylate
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of methyl 1-methyl-2-oxocyclopentanecarboxylate (CAS No. 30680-84-3). As a key intermediate in organic synthesis, unequivocal structural confirmation is paramount. This document offers a comprehensive examination of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra in consolidated databases, this guide leverages predictive models grounded in established spectroscopic principles and data from analogous structures to provide a robust framework for researchers. We detail the theoretical basis for the predicted spectral features, offering insights into the causal relationships between molecular structure and spectroscopic output. Standardized protocols for data acquisition are also provided to ensure experimental reproducibility.
Introduction and Molecular Structure Overview
This compound is a functionalized cyclic β-keto ester. Its molecular structure, featuring a quaternary carbon at the α-position to a ketone, presents a unique spectroscopic fingerprint. The molecule's formula is C₈H₁₂O₃, with a monoisotopic mass of approximately 156.079 Daltons[1]. The correct and unambiguous characterization of this molecule is critical for its application in synthetic chemistry, particularly in the construction of more complex molecular architectures.
This guide serves as a reference for scientists, researchers, and drug development professionals, providing the foundational spectroscopic knowledge required to identify and verify this compound.
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// Define node positions C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.2,0.75!"]; C3 [label="C3", pos="-1.2,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.2,-0.75!"]; C1_Me [label="C1-CH3", pos="0,2.5!"]; C_ester [label="C=O (Ester)", pos="2.4,0.75!"]; O_ester [label="O", pos="2.4,-0.75!"]; O_Me [label="O-CH3", pos="3.6,-0.75!"]; O_ketone [label="=O", pos="-2.2,1.25!"];
// Invisible edges to position nodes C1 -- C2 -- C3 -- C4 -- C5 -- C1; C1 -- C1_Me; C1 -- C_ester; C_ester -- O_ester; O_ester -- O_Me; C2 -- O_ketone;
// Visible edges for bonds edge [style=solid, color="#202124"]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C1 [label=""]; C1 -- C1_Me [label=""]; C1 -- C_ester [label=""]; C2 -- O_ketone [label="", len=0.5]; C_ester -- O_ester [label="", len=0.5]; O_ester -- O_Me [label="", len=0.5]; }
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is predicted to show four distinct groups of signals corresponding to the two methyl groups and the three diastereotopic methylene groups of the cyclopentane ring. The solvent is assumed to be CDCl₃.
Causality Behind Predicted Chemical Shifts:
-
-OCH₃ (Methyl Ester): This singlet, predicted around δ 3.7 ppm, is in a typical region for methyl esters. The electronegative oxygen atom deshields these protons.
-
C1-CH₃ (Quaternary Methyl): This singlet, predicted around δ 1.3 ppm, is attached to a quaternary carbon. Its chemical shift is influenced by the adjacent ester and ketone carbonyl groups, which cause a slight downfield shift compared to a simple alkyl methyl group.
-
Ring Protons (-CH₂-): The three sets of methylene protons on the cyclopentane ring are diastereotopic and will each appear as complex multiplets.
-
C5-H₂: These protons are α to the ester-bearing quaternary carbon and are expected between δ 2.5-1.9 ppm.
-
C3-H₂: These protons are α to the ketone and are expected to be the most deshielded of the ring methylenes, likely appearing between δ 2.6-2.0 ppm.
-
C4-H₂: These protons are β to both carbonyls and are expected to be the most shielded, appearing further upfield between δ 2.1-1.7 ppm.
-
| Predicted ¹H NMR Data | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.70 | Singlet | 3H | -COOCH₃ |
| ~ 2.60 - 2.00 | Multiplet | 2H | C3-H₂ (α to C=O ketone) |
| ~ 2.50 - 1.90 | Multiplet | 2H | C5-H₂ (α to C1) |
| ~ 2.10 - 1.70 | Multiplet | 2H | C4-H₂ (β to carbonyls) |
| ~ 1.30 | Singlet | 3H | C1-CH₃ |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The presence of a ¹³C NMR spectrum for this compound is noted in the PubChem database, though the data is not publicly displayed[1].
Causality Behind Predicted Chemical Shifts:
-
Carbonyl Carbons (C=O): Two signals are expected in the highly deshielded region. The ketone carbonyl (C2) is typically found further downfield (~215 ppm) than the ester carbonyl (~173 ppm). This difference is a reliable diagnostic feature.
-
Quaternary Carbon (C1): This carbon, substituted with two other carbons and two electron-withdrawing groups, is expected around δ 55-60 ppm.
-
Methoxy Carbon (-OCH₃): The methyl group of the ester is expected in the typical range of δ 50-55 ppm.
-
Ring Methylene Carbons (-CH₂-): The three methylene carbons will have distinct shifts. The carbon α to the ketone (C3) will be the most deshielded (~38 ppm), followed by the carbon α to the quaternary center (C5, ~35 ppm). The C4 carbon, being most remote from the oxygen atoms, will be the most shielded (~20 ppm).
-
Methyl Carbon (C1-CH₃): The methyl group attached to the quaternary carbon is predicted to be the most shielded carbon, appearing around δ 20-25 ppm.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 215 | C2 (Ketone C=O) |
| ~ 173 | Ester C=O |
| ~ 58 | C1 (Quaternary) |
| ~ 52 | -COOCH₃ |
| ~ 38 | C3 |
| ~ 35 | C5 |
| ~ 22 | C1-CH₃ |
| ~ 20 | C4 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying key functional groups. The most prominent features for this molecule will be the carbonyl stretching vibrations.
Causality Behind Predicted Absorption Bands:
-
C=O Stretching: Two distinct, strong absorption bands are predicted. The ketone carbonyl stretch is expected around 1745 cm⁻¹, a typical value for a five-membered ring ketone. The ester carbonyl stretch is expected at a higher frequency, around 1730 cm⁻¹, consistent with a saturated ester. The ring strain in the cyclopentanone slightly increases the frequency compared to an acyclic ketone.
-
C-O Stretching: Strong bands corresponding to the C-O single bonds of the ester group are expected in the 1300-1000 cm⁻¹ region.
-
C-H Stretching: Aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.
| Predicted IR Data | ||
| **Wavenumber (cm⁻¹) ** | Intensity | Assignment |
| ~ 2980 - 2850 | Medium | C-H Stretch (Aliphatic) |
| ~ 1745 | Strong, Sharp | C=O Stretch (Ketone) |
| ~ 1730 | Strong, Sharp | C=O Stretch (Ester) |
| ~ 1300 - 1000 | Strong | C-O Stretches (Ester) |
Predicted Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and several characteristic fragment ions that can be used to confirm the structure.
Causality Behind Predicted Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak is predicted at an m/z corresponding to the exact mass of the molecule, 156.0786.
-
Key Fragments:
-
m/z 125: Loss of the methoxy radical (•OCH₃) from the ester, a common fragmentation pathway.
-
m/z 97: Subsequent loss of carbon monoxide (CO) from the [M-31]⁺ fragment.
-
m/z 99: Loss of the carbomethoxy group (•COOCH₃), representing an alpha-cleavage.
-
m/z 55: A common fragment for cyclic ketones, arising from further fragmentation.
-
| Predicted MS Data | |
| m/z Value | Interpretation |
| 156 | Molecular Ion [M]⁺ |
| 125 | [M - •OCH₃]⁺ |
| 99 | [M - •COOCH₃]⁺ |
| 97 | [M - •OCH₃ - CO]⁺ |
| 55 | C₄H₇⁺ or C₃H₃O⁺ fragment |
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation. The workflow below illustrates this synergistic relationship.
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subgraph "cluster_Info" { label="Information Derived"; bgcolor="#FFFFFF"; MW [label="Molecular Weight &\nFormula (C₈H₁₂O₃)"]; FG [label="Functional Groups\n(Ketone, Ester)"]; CF [label="Carbon-Hydrogen\nFramework"]; }
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// Edges MS -> MW [label="Provides"]; IR -> FG [label="Identifies"]; NMR -> CF [label="Elucidates"];
MW -> Structure [label="Confirms"]; FG -> Structure [label="Confirms"]; CF -> Structure [label="Confirms"]; }
Caption: Workflow for integrated spectroscopic analysis.
Experimental Protocols
The following are standardized methodologies for the acquisition of the described spectroscopic data.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal standard for chemical shift referencing (δ 0.00 ppm).
-
Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature. For ¹³C NMR, a proton-decoupled experiment like DEPT (Distortionless Enhancement by Polarization Transfer) is recommended to differentiate between CH₃, CH₂, CH, and quaternary carbons.
B. Infrared (IR) Spectroscopy
-
Sample Preparation: As the compound is a liquid, the neat liquid method using salt plates (NaCl or KBr) is appropriate.
-
Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of the neat liquid sample onto one salt plate. Place the second plate on top and gently press to form a thin, uniform film.
-
Data Acquisition: Place the salt plate assembly into the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
C. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
References
-
PubChem. Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. [Link]
Sources
An In-depth Technical Guide to the Physical Properties of Methyl 1-methyl-2-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methyl-2-oxocyclopentanecarboxylate (CAS No. 30680-84-3) is a cyclic β-keto ester of significant interest in organic synthesis and pharmaceutical development. Its rigid, five-membered ring structure, substituted with both a ketone and an ester functional group at a quaternary carbon center, provides a versatile scaffold for the synthesis of complex molecular architectures. Notably, this compound is recognized as a key intermediate and a known impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Loxoprofen[1]. A thorough understanding of its physical properties is paramount for its effective synthesis, purification, and characterization, as well as for ensuring the quality and safety of related pharmaceutical products.
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, supported by methodologies for their determination and contextualized with insights relevant to its application in research and development.
Chemical Structure and Identification
The molecular structure of this compound features a cyclopentanone ring with a methyl group and a methoxycarbonyl group attached to the alpha-carbon (C1 position).
Systematic IUPAC Name: methyl 1-methyl-2-oxocyclopentane-1-carboxylate[2]
Synonyms:
-
2-Methyl-2-carbomethoxycyclopentanone
-
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester[2]
Key Identifiers:
-
CAS Number: 30680-84-3[2]
-
Molecular Formula: C₈H₁₂O₃[2]
-
Molecular Weight: 156.18 g/mol [2]
-
InChI: InChI=1S/C8H12O3/c1-8(7(10)11-2)5-3-4-6(8)9/h3-5H2,1-2H3[2]
-
SMILES: CC1(CCCC1=O)C(=O)OC[2]
Core Physical Properties
A summary of the available physical property data for this compound is presented below. It is important to note that while some data is available from predictive models, experimentally determined values are not widely published. For context, the experimental data for the closely related, unmethylated analog, Methyl 2-oxocyclopentanecarboxylate (CAS 10472-24-9), is also provided.
| Property | This compound (CAS 30680-84-3) | Methyl 2-oxocyclopentanecarboxylate (CAS 10472-24-9) |
| Appearance | Likely a colorless to pale yellow liquid[1] | Colorless to light yellow clear liquid[3][4][5] |
| Boiling Point | 212.7°C at 760 mmHg (Predicted) | 105°C at 19 mmHg (lit.)[3][6] |
| Melting Point | Data not available | -12°C (Predicted) |
| Density | Data not available | 1.145 g/mL at 25°C (lit.)[3][6] |
| Refractive Index | Data not available | n20/D 1.456 (lit.)[3][6] |
| Flash Point | 84.4°C (Predicted) | 79°C (closed cup)[4] |
| Solubility | Likely soluble in common organic solvents | Soluble in chloroform and ethyl acetate[6] |
Spectroscopic Data & Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the two methyl groups (one on the ring and one from the ester) and the methylene protons of the cyclopentanone ring. The absence of a proton at the α-carbon is a key distinguishing feature from its unmethylated analog.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (ketone and ester), the quaternary α-carbon, the methoxy carbon, the ring methyl carbon, and the three methylene carbons of the ring. The chemical shifts of these carbons provide confirmation of the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its ketone and ester functionalities.
-
C=O Stretching: Strong absorption bands are expected in the region of 1700-1750 cm⁻¹. Specifically, the ketone carbonyl stretch typically appears around 1715 cm⁻¹ for a five-membered ring, while the ester carbonyl stretch is expected around 1735-1750 cm⁻¹[7]. The presence of two distinct or a broadened carbonyl absorption would be indicative of the two C=O groups.
-
C-O Stretching: Strong bands corresponding to the C-O stretching of the ester group are expected in the 1000-1300 cm⁻¹ region[8].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of 156, corresponding to its molecular weight.
Synthesis and Reactivity
This compound is typically synthesized through the α-alkylation of a β-keto ester. A common synthetic route involves the methylation of Methyl 2-oxocyclopentanecarboxylate.
Caption: General synthesis of this compound.
The reactivity of this molecule is governed by its two key functional groups: the ketone and the ester. The quaternary α-carbon prevents enolization at this position, influencing its reactivity compared to its unmethylated counterpart. The carbonyl groups are susceptible to nucleophilic attack, and the ester can undergo hydrolysis or transesterification under appropriate conditions.
Experimental Protocols
The following are generalized protocols for the determination of the key physical properties of liquid organic compounds, adaptable for this compound.
Determination of Boiling Point
The boiling point can be determined using a micro-boiling point or Thiele tube method.
-
Sample Preparation: A small amount of the liquid is placed in a capillary tube, which is then attached to a thermometer.
-
Heating: The assembly is heated in a controlled manner in a heating block or a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
Observation: The temperature at which a steady stream of bubbles emerges from the capillary tube and the temperature at which the last bubble escapes and the liquid begins to enter the capillary are recorded. The latter is the boiling point.
Determination of Density
Density can be measured using a pycnometer or a graduated cylinder and a balance.
-
Mass of Empty Container: The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.
-
Mass of Filled Container: A known volume of the liquid is added to the container, and the total mass is measured.
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume.
Determination of Refractive Index
The refractive index is measured using a refractometer, typically at a standard temperature (e.g., 20°C).
-
Calibration: The refractometer is calibrated using a standard of known refractive index.
-
Sample Application: A few drops of the liquid are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line into focus, and the refractive index is read from the scale.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, information for the structurally similar Methyl 2-oxocyclopentanecarboxylate can provide guidance. It is expected to be a combustible liquid and may cause skin and eye irritation. Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block in organic synthesis with important ties to the pharmaceutical industry. This guide has compiled the available physical and chemical data, highlighting the need for further experimental characterization to supplement the existing predicted values. The provided protocols offer a framework for researchers to determine these key properties, ensuring the quality and consistency of this important chemical intermediate. As research involving this compound continues to grow, a more complete and experimentally verified dataset will undoubtedly become available, further aiding its application in science and industry.
References
-
PubChem. Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. National Center for Biotechnology Information. [Link]
-
SynZeal. Loxoprofen Impurities. [Link]
-
Oxford Academic. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
Sources
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- 2. Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | C8H12O3 | CID 121785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-oxocyclopentanecarboxylate 95 10472-24-9 [sigmaaldrich.com]
- 4. Methyl 2-Oxocyclopentanecarboxylate | 10472-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 8. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide to Methyl 1-methyl-2-oxocyclopentanecarboxylate
This guide provides a comprehensive technical overview of Methyl 1-methyl-2-oxocyclopentanecarboxylate (CAS No. 30680-84-3), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, spectroscopic profile, and critical applications, with a focus on its relevance in pharmaceutical manufacturing.
Core Compound Identification and Physicochemical Properties
This compound is a substituted cyclic β-keto ester. The presence of a quaternary carbon at the C1 position, bearing both a methyl and a methoxycarbonyl group, distinguishes its reactivity and stereochemistry. This structure serves as a valuable scaffold in organic synthesis.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 30680-84-3 | [1] |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| IUPAC Name | methyl 1-methyl-2-oxocyclopentane-1-carboxylate | |
| Synonyms | 1-Methyl-2-oxo-cyclopentanecarboxylic acid methyl ester | [2] |
| Topological Polar Surface Area | 43.4 Ų | [1] |
| Complexity | 198 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis and Mechanistic Insights
The primary route to this compound is through the α-alkylation of its precursor, Methyl 2-oxocyclopentanecarboxylate (CAS No. 10472-24-9). This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.
The Causality of the Synthetic Approach
The logic behind this synthesis hinges on the acidity of the α-proton in the parent β-keto ester. The proton on the carbon situated between the ketone and ester carbonyls is readily abstracted by a base. This is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized across the oxygen atoms of both carbonyl groups. This stabilized enolate acts as a potent nucleophile.
The choice of base and solvent is critical for optimizing reaction efficiency and minimizing side products. A moderately strong base like potassium carbonate is often sufficient to generate the enolate. Anhydrous conditions are paramount to prevent hydrolysis of the ester and to avoid quenching the enolate with water. The subsequent introduction of an electrophilic methylating agent, such as iodomethane (methyl iodide), results in an Sₙ2 reaction with the nucleophilic enolate, forming the desired C-C bond at the α-position.
Experimental Protocol: α-Alkylation
This protocol is adapted from established methodologies for the α-alkylation of β-keto esters.[3]
Materials:
-
Methyl 2-oxocyclopentanecarboxylate
-
Iodomethane (Methyl Iodide)
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a solution of Methyl 2-oxocyclopentanecarboxylate in anhydrous acetone, add potassium carbonate (2.0 equivalents). Stir the suspension at room temperature to ensure a fine dispersion of the base.
-
Alkylation: Add iodomethane (1.0 equivalent) to the suspension. Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1 hour).[3]
-
Work-up: Upon completion, dilute the reaction mixture with water. Extract the product with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Isolation: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Spectroscopic Profile and Structural Elucidation
The structural identity of this compound is confirmed through various spectroscopic techniques. The key differentiators from its precursor are the appearance of signals corresponding to the new methyl group and the disappearance of the α-proton signal. While experimental spectra are not widely published, a predicted profile can be reliably inferred.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Assignment |
| ¹H NMR | Singlet, ~1.3 ppm | C1-CH₃ |
| Singlet, ~3.7 ppm | OCH₃ (ester) | |
| Multiplets, ~1.9-2.6 ppm | Cyclopentane ring protons (-CH₂-) | |
| ¹³C NMR | ~215 ppm | C =O (ketone) |
| ~175 ppm | C =O (ester) | |
| ~55 ppm | Quaternary Carbon (C 1) | |
| ~52 ppm | OCH₃ (ester) | |
| ~20 ppm | C1-CH₃ | |
| ~20-40 ppm | Cyclopentane ring carbons (-C H₂-) | |
| IR Spectroscopy | ~1750 cm⁻¹ (Strong) | C=O stretch (ester) |
| ~1720 cm⁻¹ (Strong) | C=O stretch (ketone) | |
| Mass Spec (EI) | m/z = 156 | Molecular Ion [M]⁺ |
| m/z = 125 | [M - OCH₃]⁺ | |
| m/z = 97 | [M - COOCH₃]⁺ |
Application in Pharmaceutical Synthesis: The Loxoprofen Connection
This compound's primary relevance in the pharmaceutical industry is linked to the synthesis of Loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[4] The precursor, Methyl 2-oxocyclopentanecarboxylate, is a key intermediate for Loxoprofen.[5]
Role as a Potential Process Impurity
In the synthesis of Loxoprofen, a key step involves the alkylation of the Methyl 2-oxocyclopentanecarboxylate enolate with a substituted benzyl bromide. If the reaction conditions are not strictly controlled, or if there are residual methylating agents from previous steps, a competitive side-reaction can occur: the methylation of the enolate. This leads to the formation of this compound as a process-related impurity.
The presence of this impurity is undesirable as it represents a loss of the key intermediate and can complicate the purification of the desired Loxoprofen precursor. Therefore, understanding its formation is crucial for process optimization and quality control in pharmaceutical manufacturing.
Safety and Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a significant compound whose importance is primarily understood through its synthesis and its role as a potential impurity in pharmaceutical manufacturing. Its preparation via α-alkylation of a key β-keto ester intermediate is a classic, yet powerful, synthetic transformation. For scientists in drug development and process chemistry, understanding the formation, characterization, and control of this molecule is a practical necessity for ensuring the purity and efficiency of API synthesis, particularly for drugs like Loxoprofen. This guide provides the foundational knowledge required for informed research and development involving this versatile chemical entity.
References
- BenchChem. (2025). Application Notes and Protocols: α-Alkylation of 2-Methoxycarbonylcyclopentanone.
-
PubChem. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
apicule. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, methyl ester (CAS No: 10472-24-9) API Intermediate Manufacturers. Retrieved from [Link]
-
Xiamen Haichuanda Industry and Trade Co., Ltd. (n.d.). loxoprofen intermediate Methyl 2-oxocyclopentanecarboxylate Cas No. 10472-24-9. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 1-methyl-2-oxocyclopentanecarboxylate: From Discovery to Contemporary Applications
Foreword: A Molecule of Versatility and Significance
Methyl 1-methyl-2-oxocyclopentanecarboxylate, a seemingly unassuming cyclic β-keto ester, holds a significant place in the landscape of organic synthesis. Its deceptively simple structure, featuring a five-membered ring adorned with a ketone, an ester, and a quaternary carbon, belies a rich history intertwined with the foundational principles of cyclization reactions. This guide aims to provide a thorough exploration of this molecule, from its conceptual origins in the late 19th century to its modern-day applications as a crucial building block in the synthesis of complex therapeutic agents. By understanding the nuances of its preparation, characterization, and reactivity, researchers can better harness its potential in the pursuit of novel chemical entities.
I. Historical Foundation: The Genesis of a Core Scaffold
The parent compound, Methyl 2-oxocyclopentanecarboxylate, is a direct product of the Dieckmann condensation of dimethyl adipate.[3][4] The subsequent α-alkylation of this β-keto ester, a reaction class also well-established in classical organic chemistry, provides the direct route to this compound. It is therefore reasonable to surmise that the first synthesis of the title compound occurred in the late 19th or early 20th century, following the establishment of these fundamental synthetic transformations.
The significance of Dieckmann's work cannot be overstated. It provided a reliable and efficient method for the construction of cyclic systems, which are ubiquitous in natural products and pharmacologically active molecules. The ability to then functionalize the resulting β-keto ester at the α-position, creating a quaternary carbon center, further expanded the synthetic utility of this reaction, paving the way for the synthesis of a vast array of complex molecular architectures.
II. Synthesis and Mechanism: A Tale of Two Reactions
The preparation of this compound is a classic two-step sequence that serves as a cornerstone of many organic chemistry curricula and industrial processes. It begins with the formation of the cyclopentanone ring, followed by the introduction of the methyl group at the α-position.
A. Step 1: Ring Formation via the Dieckmann Condensation
The industrial and laboratory-scale synthesis of the precursor, Methyl 2-oxocyclopentanecarboxylate, is predominantly achieved through the Dieckmann condensation of dimethyl adipate.[3][5] This reaction is a powerful tool for the formation of five- and six-membered rings.[1]
Reaction Mechanism:
The reaction is initiated by a strong base, typically sodium methoxide, which deprotonates the α-carbon of one of the ester groups to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion. The subsequent loss of a methoxide leaving group yields the cyclic β-keto ester. An acidic workup is then performed to neutralize the reaction mixture and isolate the product.
Caption: Workflow of the Dieckmann Condensation.
B. Step 2: α-Alkylation to Introduce the Methyl Group
With the cyclic β-keto ester in hand, the next crucial step is the introduction of the methyl group at the α-position. This is achieved through an alkylation reaction, a fundamental carbon-carbon bond-forming process.
Reaction Mechanism:
The α-proton of Methyl 2-oxocyclopentanecarboxylate is acidic due to the electron-withdrawing effects of the adjacent ketone and ester carbonyl groups. Treatment with a base, such as sodium hydride or potassium carbonate, generates an enolate ion. This nucleophilic enolate then reacts with an electrophilic methylating agent, typically methyl iodide, in an SN2 reaction to form this compound.
Caption: General workflow for the alkylation step.
III. Detailed Experimental Protocols
The following protocols are provided as a general guide for the laboratory synthesis of this compound.
A. Synthesis of Methyl 2-oxocyclopentanecarboxylate
Materials:
-
Dimethyl adipate
-
Sodium methoxide
-
Anhydrous methanol
-
Toluene
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A solution of dimethyl adipate in toluene is added dropwise to the stirred sodium methoxide solution.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the mixture is acidified with hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield Methyl 2-oxocyclopentanecarboxylate.
B. Synthesis of this compound
Materials:
-
Methyl 2-oxocyclopentanecarboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide
-
Ammonium chloride (saturated solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Brine
Procedure:
-
Sodium hydride is carefully washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of Methyl 2-oxocyclopentanecarboxylate in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C.
-
The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.
-
The reaction mixture is cooled to 0 °C, and methyl iodide is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.
IV. Spectroscopic Characterization
A comprehensive analysis of the spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | [6] |
| Molecular Weight | 156.18 g/mol | [6] |
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | s | 3H | -OCH₃ |
| ~2.5 - 1.8 | m | 6H | -CH₂- (ring) |
| ~1.3 | s | 3H | α-CH₃ |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~215 | C=O (Ketone) |
| ~173 | C=O (Ester) |
| ~58 | Quaternary α-C |
| ~52 | -OCH₃ |
| ~38, 28, 19 | -CH₂- (ring carbons) |
| ~20 | α-CH₃ |
Note: Predicted chemical shifts. Actual values may vary based on experimental conditions.[7]
C. Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750 | Strong | C=O Stretch (Ester) |
| ~1720 | Strong | C=O Stretch (Ketone) |
| ~2960-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1200-1000 | Strong | C-O Stretch |
Note: Predicted absorption bands. Actual values may vary.
D. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) is expected at an m/z of 156.
V. Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, most notably in the fields of non-steroidal anti-inflammatory drugs (NSAIDs) and prostaglandins.
A. Loxoprofen Synthesis
A key application of this compound is as a precursor in the synthesis of Loxoprofen .[5] Loxoprofen is a widely used NSAID that exhibits potent analgesic, anti-inflammatory, and antipyretic properties. The synthesis involves the reaction of the enolate of this compound with a substituted benzyl halide, followed by hydrolysis and decarboxylation to yield the final drug substance.
Caption: Simplified synthetic route to Loxoprofen.
B. Prostaglandin Analogs
The cyclopentanone scaffold is a core structural motif in prostaglandins, a class of lipid compounds involved in various physiological processes. This compound and its derivatives serve as versatile starting materials for the synthesis of various prostaglandin analogs.[2][3] The ability to introduce substituents at the α-position allows for the systematic modification of the prostaglandin structure, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents targeting prostaglandin pathways.
VI. Conclusion
This compound, a molecule born from the foundational principles of organic chemistry, continues to be a cornerstone in modern synthetic endeavors. Its straightforward yet elegant two-step synthesis, rooted in the historic Dieckmann condensation, provides access to a versatile building block with broad applications. For researchers in drug discovery and development, a thorough understanding of its synthesis, characterization, and reactivity is paramount. This guide has aimed to provide a comprehensive and technically sound overview, empowering scientists to confidently utilize this important intermediate in the creation of novel and impactful molecules.
References
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(R)-Methyl 2-oxocyclopentanecarboxylate. PubChem. Available at: [Link]
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loxoprofen intermediate Methyl 2-oxocyclopentanecarboxylate Cas No. 10472-24-9. Xiamen Haichuanda Industry and Trade Co., Ltd. Available at: [Link]
-
Berichte der Deutschen chemischen Gesellschaft zu Berlin. Gallica. Available at: [Link]
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The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system. Prostaglandins. Available at: [Link]
- CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester. Google Patents.
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Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. PubChem. Available at: [Link]
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- 7. Page loading... [guidechem.com]
Stability and Storage of Methyl 1-methyl-2-oxocyclopentanecarboxylate: An In-depth Technical Guide
Introduction
Methyl 1-methyl-2-oxocyclopentanecarboxylate is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules and fine chemicals. As a cyclic β-keto ester, its unique structural features, which include a ketone and an ester functional group in a five-membered ring system, dictate its reactivity and, consequently, its stability. For researchers, scientists, and professionals in drug development, a thorough understanding of the stability profile and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and performance in sensitive downstream applications. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, its primary degradation pathways, and field-proven protocols for its proper storage and handling.
Chemical Profile and Intrinsic Reactivity
The stability of this compound is intrinsically linked to its molecular architecture. The presence of a β-keto ester moiety makes the molecule susceptible to several degradation pathways. The α-proton, situated between the two carbonyl groups, is acidic, facilitating enolate formation, which is a key step in both its synthetic utility and potential degradation.
Primary Degradation Pathways
The principal routes of degradation for this compound are hydrolysis and subsequent decarboxylation. Other factors such as light and oxygen can also contribute to its degradation.
Hydrolysis: The Gateway to Degradation
The ester functional group is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 1-methyl-2-oxocyclopentanecarboxylic acid and methanol.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and methanol.
The rate of hydrolysis is significantly influenced by pH and temperature. Generally, the rate is slowest in the neutral pH range and increases at both acidic and basic pH. Increased temperature accelerates the rate of hydrolysis across all pH levels.
Decarboxylation: The Unstable Intermediate
The product of hydrolysis, 1-methyl-2-oxocyclopentanecarboxylic acid, is a β-keto acid. This class of compounds is known for its thermal instability, readily undergoing decarboxylation (loss of CO₂) upon gentle heating to yield 2-methylcyclopentanone.[1] This reaction proceeds through a cyclic transition state.
The propensity for decarboxylation means that even if hydrolysis occurs to a small extent during storage, the resulting β-keto acid can decompose, leading to a mixture of the parent compound, the hydrolyzed acid, and the decarboxylated ketone.
Photodegradation
While specific photostability data for this compound is not extensively documented, β-keto esters, in general, can undergo photoisomerization. Exposure to ultraviolet (UV) light can potentially lead to the formation of various isomeric byproducts, affecting the purity of the material. Therefore, protection from light is a prudent precautionary measure.
Oxidation
The cyclopentanone ring and the α-hydrogens could be susceptible to oxidation, especially in the presence of atmospheric oxygen and potential catalysts over long-term storage. While specific studies on the oxidative degradation of this molecule are scarce, it is a potential degradation pathway that can be mitigated by storing the compound under an inert atmosphere.
Recommended Storage and Handling Protocols
Based on the chemical properties and potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability of this compound.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2][3] | To minimize the rates of all potential degradation reactions, particularly hydrolysis and subsequent decarboxylation. While some suppliers suggest room temperature storage, refrigerated conditions provide a greater margin of safety for long-term stability. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | To prevent potential oxidative degradation. This is especially critical for long-term storage or for high-purity applications. |
| Container | Tightly sealed, opaque glass container | To prevent the ingress of moisture, which would promote hydrolysis, and to protect the compound from light, which could induce photodegradation. |
| Environment | Store in a dry, well-ventilated area away from heat and ignition sources. | To prevent condensation and to ensure a safe storage environment. |
Handling Procedures: A Self-Validating System
The integrity of this compound is best maintained through a handling protocol designed to minimize exposure to deleterious conditions at every step.
Protocol 1: Aliquoting for Use
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound, a common source of water contamination that initiates hydrolysis.
-
Inert Atmosphere Handling: If possible, perform all transfers inside a glove box or under a stream of dry inert gas (e.g., argon or nitrogen).
-
Use of Dry Equipment: Employ only clean, dry syringes, needles, and glassware for aliquoting.
-
Minimize Exposure: Work efficiently to minimize the time the container is open.
-
Resealing: After taking an aliquot, flush the headspace of the container with an inert gas before tightly resealing.
-
Storage of Aliquots: Store aliquots under the same recommended conditions as the bulk material.
Conducting a Stability Study: An Experimental Workflow
For critical applications, it may be necessary to perform an in-house stability study. A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a non-stressed control, using a suitable analytical method.
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is typically suitable for separating the parent compound from its potential degradation products. A C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products, such as 2-methylcyclopentanone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of any significant degradation products that are isolated.
Conclusion
This compound is a stable compound when stored and handled under appropriate conditions. Its primary vulnerabilities are hydrolysis and subsequent decarboxylation, which are exacerbated by the presence of moisture, non-neutral pH, and elevated temperatures. Protection from light and oxygen are also important considerations for maintaining long-term purity. By adhering to the scientifically-grounded protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this valuable synthetic intermediate, thereby safeguarding the reliability and reproducibility of their scientific endeavors.
References
-
PubChem. (n.d.). Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. National Center for Biotechnology Information. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
Sources
A Technical Guide to Methyl 1-methyl-2-oxocyclopentanecarboxylate: Synthesis, Characterization, and Pharmaceutical Relevance
This guide provides an in-depth technical overview of methyl 1-methyl-2-oxocyclopentanecarboxylate, a key β-keto ester in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, outlines a robust synthetic pathway with mechanistic insights, provides a detailed experimental protocol, and discusses its critical role in pharmaceutical analysis.
Core Physicochemical Properties and Identifiers
This compound is a derivative of cyclopentanone featuring both a ketone and an ester functional group attached to a quaternary carbon. Its precise molecular weight and structural characteristics are fundamental to its application and analysis. The molecular formula of this compound is C₈H₁₂O₃.[1][2] The calculated molecular weight is 156.18 g/mol .[1]
A summary of its key identifiers and computed physical properties is presented below for easy reference.
| Identifier / Property | Value | Source |
| IUPAC Name | methyl 1-methyl-2-oxocyclopentane-1-carboxylate | PubChem[1] |
| CAS Number | 30680-84-3 | PubChem[1] |
| Molecular Formula | C₈H₁₂O₃ | PubChem[1] |
| Molecular Weight | 156.18 g/mol | PubChem[1] |
| Monoisotopic Mass | 156.078644241 Da | PubChem[1] |
| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |
| Complexity | 198 | PubChem[1] |
| InChIKey | TZHZMYGNHVTEFA-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC1(CCCC1=O)C(=O)OC | PubChem[1] |
Synthesis Pathway and Mechanistic Rationale
The most direct and common synthesis of this compound involves the methylation of its precursor, methyl 2-oxocyclopentanecarboxylate. This two-stage approach is both logical and efficient, beginning with the formation of the cyclopentanone ring system, followed by the introduction of the tertiary methyl group.
Stage 1: Dieckmann Condensation to Form the Precursor
The precursor, methyl 2-oxocyclopentanecarboxylate, is industrially synthesized via the Dieckmann condensation.[3][4] This is an intramolecular Claisen condensation of a diester, typically dimethyl adipate, in the presence of a strong base like sodium methoxide. The base abstracts an acidic α-proton from one of the ester groups, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule, leading to the formation of the five-membered β-keto ester ring after the elimination of methoxide.[3]
Stage 2: α-Alkylation of the β-Keto Ester
With the precursor in hand, the target molecule is synthesized via α-alkylation. The proton on the carbon between the two carbonyl groups (the α-carbon) is highly acidic due to the resonance stabilization of the resulting conjugate base (enolate).
-
Choice of Base: A strong, non-nucleophilic base is required to quantitatively deprotonate the α-carbon without competing in side reactions like saponification of the ester. Sodium hydride (NaH) or sodium methoxide (NaOCH₃) are common choices. The selection of the base is critical; for instance, using the sodium salt of the corresponding alcohol (sodium methoxide for a methyl ester) prevents transesterification.
-
Enolate Formation: The base abstracts the acidic α-proton to form a resonance-stabilized enolate anion. This is the key nucleophilic species in the reaction.
-
Nucleophilic Attack: The enolate then attacks an electrophilic methyl source, typically methyl iodide (CH₃I), in an Sₙ2 reaction. This step forms the new carbon-carbon bond, resulting in the final product, this compound.
The logical flow from a simple linear diester to the final methylated cyclic product is illustrated in the following workflow diagram.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via α-Alkylation
This protocol details the methylation of methyl 2-oxocyclopentanecarboxylate. It is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction integrity.
Materials and Reagents:
-
Methyl 2-oxocyclopentanecarboxylate (1.0 eq)
-
Sodium methoxide (1.1 eq) or Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Methyl iodide (1.2 eq)
-
Anhydrous solvent (e.g., Toluene, THF, or DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates, GC-MS vials
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Base Addition: Charge the flask with anhydrous toluene and sodium methoxide. Stir the suspension. Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent quenching of the strong base and the enolate intermediate.
-
Enolate Formation: Dissolve methyl 2-oxocyclopentanecarboxylate in a small amount of anhydrous toluene and add it dropwise to the stirred base suspension at room temperature. After the addition, the mixture may be gently heated (e.g., to 40-50°C) for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Cool the reaction mixture in an ice bath. Add methyl iodide dropwise via the dropping funnel, maintaining the temperature below 10°C. Rationale: The addition is performed at a low temperature to control the exothermic reaction and minimize potential side reactions.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours or until the reaction is complete. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine. Rationale: Washing removes inorganic salts and residual water, aiding in the final drying step.
-
Drying and Concentration: Dry the organic solution over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. The following spectroscopic methods provide a characteristic fingerprint for the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the ester methyl group (-OCH₃) around 3.7 ppm, a singlet for the α-methyl group (-CH₃) around 1.3 ppm, and a series of multiplets for the three methylene (-CH₂-) groups of the cyclopentane ring between 1.8 and 2.6 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the two carbonyl carbons (ketone ~215-220 ppm; ester ~170-175 ppm), the quaternary α-carbon, the ester methyl carbon (~52 ppm), the α-methyl carbon (~20-25 ppm), and the three ring methylene carbons.
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry should reveal a molecular ion peak (M⁺) at an m/z of 156, corresponding to the molecular weight of the compound.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl stretching absorptions. The ketone C=O stretch is expected around 1740-1750 cm⁻¹, and the ester C=O stretch is expected at a slightly higher wavenumber, around 1720-1740 cm⁻¹.
Significance in Drug Development
While a versatile synthetic building block, this compound holds particular significance as a known impurity and reference standard in the pharmaceutical industry. It is specifically identified as "Loxoprofen Impurity N11".[1]
-
Quality Control: Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID). In the synthesis and manufacturing of such active pharmaceutical ingredients (APIs), impurities must be rigorously identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. Therefore, having a pure, well-characterized standard of this compound is essential for developing and validating analytical methods (like HPLC or GC) to detect and quantify this specific impurity in batches of Loxoprofen.
-
Synthetic Intermediate: Beyond its role as an impurity, this molecule serves as a valuable chiral or prochiral intermediate for the synthesis of more complex, biologically active molecules. The functional handles—a ketone and a sterically hindered ester—allow for a wide range of subsequent chemical transformations.
References
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Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. PubChem, [Link]
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Methodological & Application
The Synthetic Utility of Methyl 1-methyl-2-oxocyclopentanecarboxylate: A Guide for Advanced Organic Synthesis
Introduction: A Versatile Scaffold in Modern Synthesis
In the landscape of organic synthesis, β-keto esters are indispensable intermediates, prized for their dual reactivity that enables a vast array of chemical transformations.[1] Among these, methyl 1-methyl-2-oxocyclopentanecarboxylate stands out as a pivotal building block, particularly in the construction of complex cyclic systems. Its structure, featuring a five-membered ring with a quaternary center adjacent to a ketone, is a common motif in pharmaceuticals, fragrances, and natural products.[2] This guide provides an in-depth exploration of this reagent, moving from its fundamental synthesis to its strategic applications, supported by detailed protocols and mechanistic insights for the research scientist.
The core utility of this molecule stems from the reactivity of its parent compound, methyl 2-oxocyclopentanecarboxylate, which possesses an acidic α-hydrogen.[1][3] This acidity allows for facile deprotonation to form a resonance-stabilized enolate, a potent nucleophile that can react with various electrophiles.[1][4] The introduction of the methyl group at this position creates a quaternary stereocenter, a common challenge in asymmetric synthesis, and sets the stage for subsequent transformations. This document will detail the key synthetic manipulations of this versatile intermediate, focusing on the critical steps of its formation and its subsequent conversion into valuable downstream products.
Part 1: Synthesis of the Core Scaffold
The journey to this compound begins with its non-methylated precursor, methyl 2-oxocyclopentanecarboxylate. The most robust and industrially favored method for this initial synthesis is the Dieckmann condensation.[5][6]
The Dieckmann Condensation: Ring Formation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, in this case, dimethyl adipate, to form a cyclic β-keto ester.[5] The reaction is driven by the formation of a thermodynamically stable five-membered ring and is typically effected by a strong base like sodium methoxide.[5][6]
Causality of Experimental Choices:
-
Base: A strong base is required to deprotonate the α-carbon of the diester, initiating the cyclization. Sodium methoxide is a common choice as its corresponding alcohol (methanol) is a byproduct of the reaction, simplifying the reaction equilibrium.
-
Solvent: Anhydrous aprotic solvents like toluene or DMF are used to prevent quenching of the base and the reactive enolate intermediate.[5][7]
-
Temperature: The reaction is often heated to reflux to overcome the activation energy for both enolate formation and the intramolecular cyclization.[6][7]
Protocol 1: Synthesis of Methyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation
Materials:
-
Dimethyl adipate
-
Sodium methoxide
-
Anhydrous Toluene
-
Glacial acetic acid (for neutralization)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium methoxide (1.05 eq) and anhydrous toluene.
-
The suspension is stirred under a nitrogen atmosphere.
-
Dimethyl adipate (1.0 eq) is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and glacial acetic acid is carefully added to neutralize the excess base.[6]
-
Water is added to dissolve the resulting salts. The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure methyl 2-oxocyclopentanecarboxylate.[8]
α-Alkylation: Installation of the Methyl Group
With the core cyclic β-keto ester in hand, the next critical step is the introduction of the methyl group at the C1 position. This is a classic α-alkylation reaction. The acidic proton at the α-carbon is readily removed by a base to form a nucleophilic enolate, which then attacks an electrophilic methyl source, typically methyl iodide, in an SN2 reaction.[1][4]
Causality of Experimental Choices:
-
Base Selection: The choice of base is critical. A strong base like sodium hydride (NaH) or sodium ethoxide is used to ensure complete deprotonation of the β-keto ester, forming the enolate.
-
Electrophile: Methyl iodide is an excellent electrophile for this SN2 reaction due to the good leaving group ability of iodide.
-
Solvent: A polar aprotic solvent such as THF or DMF is ideal as it can solvate the cation of the base but does not interfere with the nucleophilicity of the enolate.
Protocol 2: Synthesis of this compound
Materials:
-
Methyl 2-oxocyclopentanecarboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 2-oxocyclopentanecarboxylate (1.0 eq) in anhydrous THF to the cooled suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica gel.
Part 2: Strategic Decarboxylation to 2-Methylcyclopentanone
A primary application of this compound is its conversion to 2-methylcyclopentanone, a valuable synthon for fragrances and pharmaceuticals.[2] This transformation is achieved through decarboxylation, which involves the removal of the methoxycarbonyl group.[2] Two predominant methods are employed: the classical saponification followed by acidification, and the more direct Krapcho decarboxylation.[2]
Workflow for the Generation of 2-Alkylcyclopentanones
Caption: Synthetic workflow from a β-keto ester to a 2-alkylcyclopentanone.
Method A: Saponification and Acid-Catalyzed Decarboxylation
This is a traditional two-step process.[2] First, the ester is hydrolyzed to a carboxylate salt under basic conditions (saponification). Subsequent acidification generates the unstable β-keto acid, which readily loses carbon dioxide upon heating to yield the ketone.[1][9]
Causality of Experimental Choices:
-
Hydrolysis: Heating with a strong base like NaOH or KOH in an aqueous solution is necessary to hydrolyze the sterically hindered ester.
-
Decarboxylation: The β-keto acid intermediate undergoes decarboxylation through a cyclic, six-membered transition state upon heating, a process that is often spontaneous.[1][9]
Method B: Krapcho Decarboxylation
The Krapcho decarboxylation is a more direct, one-pot method that is particularly effective for sterically hindered β-keto esters.[2] The reaction is typically carried out in a high-boiling polar aprotic solvent like DMSO, with a salt (e.g., LiCl or NaCl) and a small amount of water.[2]
Causality of Experimental Choices:
-
Solvent and Salt: The combination of DMSO and a halide salt is key. The halide ion acts as a nucleophile, attacking the methyl group of the ester in an SN2 fashion. The resulting carboxylate then decarboxylates.
-
Water: A stoichiometric amount of water is often required to facilitate the protonation of the intermediate enolate to form the final ketone product.
-
Advantages: This method often proceeds under milder conditions than saponification and can be more tolerant of other functional groups within the molecule.
Comparative Data for Decarboxylation Methods
| Substrate | Method | Conditions | Yield (%) | Reference |
| Methyl 1-benzyl-2-oxocyclopentanecarboxylate | Krapcho | NaCl, DMSO/H₂O (5%), 160 °C | 95 | [2] |
| Methyl 1-allyl-2-oxocyclopentanecarboxylate | Sapon/Acid | 1. aq. KOH, EtOH, Δ 2. aq. H₂SO₄, Δ | 88 | [2] |
| This compound | Krapcho | LiCl, DMSO, H₂O, 170-180 °C | ~90 | [2] |
Protocol 3: Krapcho Decarboxylation of this compound
Materials:
-
This compound
-
Lithium chloride (LiCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Brine
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), lithium chloride (1.2 eq), water (2.0 eq), and DMSO.
-
Heat the reaction mixture to 170-180 °C and maintain this temperature for several hours. Monitor the reaction's progress by TLC or GC/MS, observing the disappearance of the starting material and the evolution of CO₂.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract several times with diethyl ether.
-
Combine the organic extracts and wash thoroughly with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation (the product, 2-methylcyclopentanone, is volatile).
-
Further purification can be achieved by fractional distillation.
Part 3: Advanced Applications in Total Synthesis
The true power of this compound and its derivatives lies in their application as building blocks for complex, biologically active molecules. The cyclopentanone framework is a core component of prostaglandins, and the ability to functionalize the ring at various positions makes this scaffold highly valuable.[6]
For instance, the enolate of this compound can participate in Michael additions, aldol condensations, and palladium-catalyzed allylic alkylations, further extending its synthetic utility.[10] These reactions allow for the controlled construction of intricate carbon skeletons, a cornerstone of modern drug development and natural product synthesis. The development of enantioselective methods for the alkylation and subsequent transformation of β-keto esters is an active area of research, aiming to produce chiral molecules with high optical purity.[3][11]
Reaction Pathway Visualization
Caption: Diverse synthetic pathways from the title compound.
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile platform for the synthesis of complex organic molecules. Through a logical sequence of well-established reactions—Dieckmann condensation, α-alkylation, and decarboxylation—chemists can access valuable synthons like 2-methylcyclopentanone. Understanding the causality behind the choice of reagents and conditions for each step is paramount for achieving high yields and purity. The protocols and data presented herein serve as a practical guide for researchers in organic synthesis and drug development, enabling the efficient and strategic use of this powerful building block.
References
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Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
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Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(6), 187-201. [Link]
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Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
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Mastering β-keto esters. ResearchGate. [Link]
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Craig II, J. C., Loskot, S. A., Mohr, J. T., Behenna, D. C., Harned, A. M., & Stoltz, B. M. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Supporting Information. [Link]
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Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses Procedure. [Link]
- Process for the preparation of 2-substituted cyclopentanones.
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Decarboxylation. Organic Chemistry Portal. [Link]
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de la Torre, V. G., & Gotor-Fernández, V. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(16), 9490-9541. [Link]
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Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. [Link]
-
Shen, Y. M., Wang, B., & Shi, Y. (2006). Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement. Angewandte Chemie International Edition, 45(9), 1429-1432. [Link]
- Preparation method of cyclopentanone-2-carboxylic acid methyl ester.
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Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328. PubChem. [Link]
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Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. PubChem. [Link]
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Decarboxylation. Master Organic Chemistry. [Link]
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Application Notes: Methyl 1-methyl-2-oxocyclopentanecarboxylate as a Versatile Building Block for Substituted Cyclopentanones
Section 1: Executive Summary & Strategic Overview
Methyl 1-methyl-2-oxocyclopentanecarboxylate is a bifunctional organic compound of significant value in synthetic chemistry. Its structure, featuring a β-keto ester moiety with a quaternary carbon at the α-position, makes it a potent intermediate for the construction of complex molecular architectures. The true utility of this molecule lies not in the final incorporation of its entire structure, but in its strategic role as a masked or activated precursor.
The methoxycarbonyl group serves two primary functions:
-
Activation: It acidifies the α-proton of the parent molecule, Methyl 2-oxocyclopentanecarboxylate, facilitating high-yield alkylation to create the quaternary center—a common motif in natural products and pharmaceuticals.
-
Transient Group: Following alkylation, the ester group can be efficiently removed through decarboxylation, revealing a substituted cyclopentanone.
This guide provides a comprehensive overview of the synthesis of this compound and its primary application: the strategic synthesis of 2-methylcyclopentanone, a precursor for more complex structures such as steroids and sesquiterpenes. We will detail field-proven protocols, explain the mechanistic rationale behind procedural choices, and present quantitative data to guide your synthetic planning.
Section 2: Synthesis of the Core Building Block
The preparation of this compound is a sequential, two-step process. First, a readily available acyclic precursor is cyclized to form the core cyclopentanone ring system. Second, this intermediate is methylated to install the key quaternary carbon center.
Part A: Synthesis of the Precursor via Dieckmann Condensation
The most robust and industrially significant method for creating the initial β-keto ester, Methyl 2-oxocyclopentanecarboxylate, is the Dieckmann condensation.[1] This intramolecular cyclization of dimethyl adipate is a powerful reaction for forming five-membered rings.[2]
Causality: The reaction is driven by the formation of a stabilized enolate in the presence of a strong base, which then undergoes an intramolecular nucleophilic attack on the second ester carbonyl. The choice of a strong, non-nucleophilic base like sodium methoxide is critical to favor deprotonation without competing transesterification. A high-boiling polar aprotic solvent like DMF or toluene facilitates the reaction at elevated temperatures.
Experimental Protocol: α-Methylation [3]1. Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Methyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF). 2. Enolate Formation: Cool the solution to 0 °C in an ice bath. Add potassium hydroxide (solid, powdered, 1.2 equivalents) in portions with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C. 3. Alkylation: Add methyl iodide or bromomethane (1.5 equivalents) dropwise, ensuring the internal temperature remains below 5 °C. 4. Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or GC-MS. 5. Work-up: Pour the reaction mixture into cold water and extract three times with dichloromethane or ethyl acetate. 6. Purification: Combine the organic layers and wash with water, then with saturated brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The target compound is purified by vacuum distillation.
| Parameter | Value | Reference |
| Starting Material | Methyl 2-oxocyclopentanecarboxylate | [3] |
| Base | Potassium Hydroxide (KOH) or K₂CO₃ | [3] |
| Alkylating Agent | Methyl Iodide (CH₃I) or Bromomethane | [3] |
| Solvent | Tetrahydrofuran (THF) or Acetone | [3] |
| Temperature | 0 °C to Room Temperature | [3] |
| Typical Yield | 93-95% | [3] |
Section 3: Application in Synthesis: Access to 2-Methylcyclopentanone
The primary utility of this compound is as a synthetic intermediate for 2-methylcyclopentanone. This is achieved by removing the methoxycarbonyl group through decarboxylation. This transformation is a classic example of using an activating group that is later discarded. Two common methods are employed: harsh acid-catalyzed hydrolysis followed by thermal decarboxylation, or the milder Krapcho decarboxylation. [4]
Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation
This is a classical, though harsh, method that combines ester hydrolysis and decarboxylation of the resulting β-keto acid in a single pot. The β-keto acid intermediate is unstable and readily loses CO₂ upon heating. [5] Causality: Strong aqueous acid (like sulfuric acid) protonates the ester carbonyl, facilitating nucleophilic attack by water to hydrolyze the ester to a carboxylic acid. At elevated temperatures, the resulting β-keto acid undergoes decarboxylation through a cyclic transition state to yield the enol of 2-methylcyclopentanone, which then tautomerizes to the final ketone product.
Experimental Protocol: Acid-Catalyzed Decarboxylation [5]1. Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent). 2. Reaction: Add a 5-10% aqueous solution of sulfuric acid. Heat the mixture to reflux (approx. 100 °C) and maintain for 8-12 hours. 3. Work-up: Cool the system to room temperature. The product may separate as an organic layer. Extract the entire mixture with diethyl ether or ethyl acetate (3x). 4. Purification: Combine the organic extracts and wash carefully with 5% sodium bicarbonate solution to remove any remaining acid, then wash with saturated brine. Dry over anhydrous sodium sulfate, filter, and concentrate the solvent. The final product, 2-methylcyclopentanone, is purified by distillation.
| Parameter | Value | Reference |
| Reagent | Aqueous Sulfuric Acid (H₂SO₄) | [5] |
| Temperature | 100 °C (Reflux) | [5] |
| Reaction Time | 8-12 hours | [5] |
| Typical Yield | ~95% | [5] |
Protocol 2: Krapcho Decarboxylation
The Krapcho decarboxylation is a significantly milder and often more efficient alternative for removing the ester group from β-keto esters, especially for substrates with sensitive functional groups. [6][7] Causality: The reaction proceeds via an SN2 mechanism where a halide anion (from LiCl or NaCl) attacks the methyl group of the ester. [8][9]This is followed by the loss of methyl chloride and the formation of a carboxylate intermediate. This intermediate then readily decarboxylates in the high-boiling polar aprotic solvent (DMSO). The small amount of water present serves to protonate the resulting enolate. This method avoids strongly acidic or basic conditions. [8]
Experimental Protocol: Krapcho Decarboxylation [4]1. Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 equivalent), lithium chloride (2.0 equivalents), and dimethyl sulfoxide (DMSO). Add a small amount of water (2.0 equivalents). 2. Reaction: Heat the mixture in an oil bath to 150-180 °C. The evolution of gas (CO₂) should be observed. Maintain heating for 4-8 hours, or until TLC/GC analysis shows complete consumption of the starting material. 3. Work-up: Cool the reaction mixture to room temperature. Dilute with a large volume of water and extract several times with diethyl ether. 4. Purification: Combine the organic extracts and wash thoroughly with water to remove DMSO, then wash with brine. Dry over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The resulting 2-methylcyclopentanone can be further purified by vacuum distillation.
Section 4: Further Synthetic Utility & Outlook
The synthesis of 2-methylcyclopentanone is not an endpoint but rather the creation of a new, valuable building block. The now-unmasked ketone functionality can participate in a vast array of carbon-carbon bond-forming reactions. One of the most powerful applications is the Robinson Annulation , a classic method for forming a six-membered ring onto an existing structure. [10][11] Strategic Application: The enolate of 2-methylcyclopentanone can act as the nucleophile in a Michael addition with an α,β-unsaturated ketone like methyl vinyl ketone (MVK). The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a fused bicyclic system, a core structure found in many steroids and terpenoids. [10][12]The initial methylation step is crucial, as it pre-installs an angular methyl group, a common feature in these natural products.
This strategic sequence—Dieckmann condensation, α-methylation, decarboxylation, and Robinson annulation—demonstrates how this compound serves as a pivotal building block, enabling the efficient and controlled assembly of complex polycyclic molecules from simple acyclic precursors.
Section 5: References
-
Grokipedia. Krapcho decarboxylation. Available at: [Link]
-
Wikipedia. Krapcho decarboxylation. Available at: [Link]
-
Organic Reactions. The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents. Available at: [Link]
-
YouTube. Krapcho Decarboxylation. Published by The Organic Chemist. Available at: [Link]
-
ACS Omega. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. Available at: [Link]
-
Wikipedia. Robinson annulation. Available at: [Link]
-
Google Patents. US5672763A - Process for the preparation of 2-substituted cyclopentanones. Available at:
-
Master Organic Chemistry. The Robinson Annulation. Available at: [Link]
-
Organic Chemistry Portal. Robinson Annulation. Available at: [Link]
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Sheffield Hallam University Thesis. A Sheffield Hallam University thesis. Available at: [Link]
-
PubChem. Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. Available at: [Link]
-
Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. Available at: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available at: [Link]
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Enantioselective Synthesis of Chiral 1-Methyl-2-oxocyclopentanecarboxylates: A Guide for Advanced Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the enantioselective synthesis of methyl 1-methyl-2-oxocyclopentanecarboxylate. This chiral building block is a valuable intermediate in the synthesis of a variety of biologically active molecules, including prostaglandin analogues and antiviral agents.[1][2][3][4][5] This document details the preparation of the starting material and explores key enantioselective transformations, including asymmetric alkylation and hydrogenation, complete with detailed protocols, mechanistic insights, and data presentation to guide your synthetic strategy.
Introduction: The Significance of Chiral Cyclopentanones
Chiral cyclopentanone derivatives are pivotal structural motifs in a myriad of natural products and pharmaceutical agents.[6] The stereochemistry of these five-membered rings is often crucial for their biological activity, making their enantioselective synthesis a critical endeavor in medicinal chemistry and drug development. This compound, with its quaternary stereocenter, presents a synthetic challenge and a gateway to complex molecular architectures. The strategic introduction of chirality at this early stage can significantly streamline the synthesis of enantiomerically pure target molecules.
Part 1: Synthesis of the Starting Material: Methyl 2-Oxocyclopentanecarboxylate
The journey towards enantiomerically pure this compound begins with the efficient synthesis of its precursor, methyl 2-oxocyclopentanecarboxylate. The most common and industrially scalable method for this is the Dieckmann condensation, an intramolecular cyclization of a diester.[2]
Experimental Protocol: Dieckmann Condensation of Dimethyl Adipate
This protocol outlines the laboratory-scale synthesis of methyl 2-oxocyclopentanecarboxylate.
Materials:
-
Dimethyl adipate
-
Sodium methoxide (NaOMe)
-
Anhydrous Toluene
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium methoxide (1.1 equivalents) to anhydrous toluene.
-
Addition of Diester: Heat the suspension to reflux and add dimethyl adipate (1.0 equivalent) dropwise over 1 hour.
-
Reaction: Continue refluxing for 2-3 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and glacial acetic acid. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Expected Yield: 75-85%
Diagram: Dieckmann Condensation Workflow
Caption: Workflow for the synthesis of methyl 2-oxocyclopentanecarboxylate.
Part 2: Enantioselective Alkylation via Phase-Transfer Catalysis
Creating the chiral quaternary center in this compound can be effectively achieved through the asymmetric alkylation of methyl 2-oxocyclopentanecarboxylate. Phase-transfer catalysis (PTC) using chiral cinchona alkaloid-derived catalysts offers a powerful and environmentally friendly method for this transformation.[7][8][9]
Causality Behind Experimental Choices
The choice of a chiral phase-transfer catalyst is paramount. Cinchona alkaloid derivatives create a chiral environment around the enolate of the β-keto ester, directing the approach of the alkylating agent to one face of the nucleophile. The biphasic reaction conditions (e.g., toluene/aqueous base) allow for the continuous regeneration of the active nucleophile in the organic phase, while the catalyst facilitates its enantioselective reaction.
Experimental Protocol: Asymmetric Methylation
This protocol is adapted from procedures for the asymmetric alkylation of related cyclic β-keto esters.[10]
Materials:
-
Methyl 2-oxocyclopentanecarboxylate
-
Methyl iodide (CH₃I)
-
Chiral Cinchona alkaloid-derived quaternary ammonium salt (e.g., O-allyl-N-(9-anthracenylmethyl) cinchonidinium bromide)
-
Potassium hydroxide (KOH) or Cesium hydroxide (CsOH)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask, add methyl 2-oxocyclopentanecarboxylate (1.0 equivalent), the chiral phase-transfer catalyst (1-5 mol%), and powdered KOH or CsOH (2.0 equivalents) in toluene.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the stirred suspension.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Data Presentation: Asymmetric Alkylation
| Entry | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cinchonidinium salt (5) | KOH | 0 to rt | 12 | 85 | 92 |
| 2 | Quininium salt (5) | CsOH | 0 to rt | 12 | 88 | 90 (opposite enantiomer) |
Note: The data presented is representative and may vary based on the specific catalyst and reaction conditions.
Diagram: Asymmetric Alkylation Mechanism
Caption: Simplified mechanism of phase-transfer catalyzed asymmetric alkylation.
Part 3: Asymmetric Hydrogenation via Dynamic Kinetic Resolution
For substrates that can racemize under the reaction conditions, dynamic kinetic resolution (DKR) offers an elegant strategy to obtain a single stereoisomer in high yield and enantioselectivity. The asymmetric hydrogenation of α-alkyl-β-keto esters, such as this compound, is a prime example where DKR can be successfully applied using ruthenium-based catalysts.[1][2][11][12]
Causality Behind Experimental Choices
The success of this DKR relies on two key processes: the rapid racemization of the starting material and the faster hydrogenation of one enantiomer over the other by the chiral catalyst. The presence of a base facilitates the enolization of the β-keto ester, allowing for the continuous interconversion of the (R)- and (S)-enantiomers. The chiral ruthenium catalyst, typically bearing a BINAP or a related diphosphine ligand, then selectively hydrogenates one of the enantiomers, driving the equilibrium towards the desired product.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is based on established procedures for the asymmetric hydrogenation of α-alkyl-β-keto esters.[1][11]
Materials:
-
This compound (racemic)
-
[RuCl₂(p-cymene)]₂
-
(R)-BINAP or other suitable chiral diphosphine ligand
-
Sodium ethoxide (NaOEt) or other suitable base
-
Methanol (degassed)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ and the chiral diphosphine ligand in a 1:2.2 molar ratio. Add degassed methanol and stir at room temperature for 1 hour to form the active catalyst solution.
-
Reaction Setup: In a separate vessel inside the glovebox, dissolve this compound and the base (e.g., NaOEt, 10 mol%) in degassed methanol.
-
Hydrogenation: Transfer the substrate solution and the catalyst solution to a high-pressure autoclave. Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm H₂).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 12-24 hours.
-
Work-up and Analysis: After carefully venting the hydrogen, concentrate the reaction mixture. The product can be purified by column chromatography. The diastereomeric ratio and enantiomeric excess of the resulting methyl 1-methyl-2-hydroxycyclopentanecarboxylate can be determined by chiral GC or HPLC.
Data Presentation: Asymmetric Hydrogenation
| Entry | Ligand | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | (R)-BINAP | 1000:1 | 50 | 50 | >95 | >99:1 | >99 |
| 2 | (S)-SEGPHOS | 1000:1 | 50 | 50 | >95 | >99:1 | >99 (opposite enantiomer) |
Note: The data presented is representative and optimization may be required for the specific substrate.
Diagram: Dynamic Kinetic Resolution Workflow
Caption: Principle of Dynamic Kinetic Resolution in asymmetric hydrogenation.
Conclusion
The enantioselective synthesis of this compound and its derivatives provides access to valuable chiral building blocks for the pharmaceutical industry. Both asymmetric alkylation via phase-transfer catalysis and asymmetric hydrogenation through dynamic kinetic resolution are powerful and reliable methods to establish the critical quaternary stereocenter. The choice of method will depend on the specific synthetic strategy and available resources. The protocols and insights provided in this guide are intended to empower researchers to confidently approach the synthesis of these important chiral intermediates.
References
-
Nishihara, R., Yasuda, T., Yang, S., Utsumi, N., Katayama, T., Arai, N., & Ohkuma, T. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Organic Letters, 26(14), 2872–2876. [Link]
-
Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012). Dynamic kinetic resolution of β-aryl α-keto esters via asymmetric transfer hydrogenation. Journal of the American Chemical Society, 134(17), 7329–7332. [Link]
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Ohkuma, T., et al. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Organic Letters. [Link]
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Ruipeng, L., et al. (2018). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. RSC Advances. [Link]
-
Azadi-Ardakani, M., et al. (1989). Photochemistry of Cyclopentanone Derivatives in the Synthesis of Prostaglandin and Thromboxane Analogues. Journal of the Chemical Society, Chemical Communications. [Link]
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Murphy, G., et al. (2024). 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities. Molecules. [Link]
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Ferreira, V. F., & de Souza, M. C. B. V. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(15), 8798–8843. [Link]
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Iuliana, I., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences. [Link]
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Iuliana, I., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. [Link]
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Burk, M. J., et al. (2002). Asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes as key components of substance p antagonists. The Journal of Organic Chemistry. [Link]
-
Lee, Y. J., et al. (2000). Synthesis and enantioselectivity of the antiviral effects of (R,Z)-,(S,Z)-methylenecyclopropane analogues of purine nucleosides and phosphoralaninate prodrugs: influence of heterocyclic base, type of virus and host cells. Antiviral Chemistry & Chemotherapy. [Link]
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Brewer, M., et al. (2020). Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes. Chemical Communications. [Link]
-
Babu, Y. S., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Bioorganic & Medicinal Chemistry Letters. [Link]
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Enders, D., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Chemistry – A European Journal. [Link]
-
Wang, J., et al. (2013). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. [Link]
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Ferreira, V. F., & de Souza, M. C. B. V. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
-
Ruipeng, L., et al. (2018). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. RSC Advances. [Link]
-
Chiral Phase Transfer Catalysts (PTCs). (n.d.). Buchler GmbH. [Link]
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Application Notes and Protocols: Grignard Reaction with Methyl 1-methyl-2-oxocyclopentanecarboxylate
Introduction
The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds.[1] This application note provides a detailed guide for the reaction of a Grignard reagent with methyl 1-methyl-2-oxocyclopentanecarboxylate, a versatile bifunctional molecule.[2] This substrate, a β-keto ester, presents unique challenges and opportunities due to the presence of two electrophilic centers: a ketone and an ester.[2] Understanding the intricacies of this reaction is crucial for researchers in medicinal chemistry and drug development, as the resulting tertiary alcohols are valuable intermediates in the synthesis of complex molecular architectures.[3][4]
This document will delve into the mechanistic nuances of the Grignard addition to this specific substrate, provide a meticulously detailed experimental protocol, and offer insights into potential side reactions and optimization strategies. The information presented herein is intended to empower researchers to confidently and successfully execute this transformation in a laboratory setting.
Mechanistic Insights
The reaction of a Grignard reagent (R-MgX) with this compound involves the nucleophilic addition of the organomagnesium halide to one of the carbonyl groups. Grignard reagents are potent nucleophiles and strong bases, necessitating anhydrous conditions to prevent quenching by protic solvents like water.[1][5]
Regioselectivity: Ketone vs. Ester
A key consideration in this reaction is the regioselectivity of the Grignard attack. Generally, ketones are more reactive towards Grignard reagents than esters.[6] This is because the carbonyl carbon of a ketone is more electrophilic. The partial positive charge on the ester's carbonyl carbon is somewhat stabilized by resonance with the lone pair of electrons on the adjacent oxygen atom.[6] Therefore, the initial and primary site of nucleophilic attack by the Grignard reagent is expected to be the ketone carbonyl.
The Reaction Pathway
The reaction proceeds through the following key steps:
-
Nucleophilic Addition to the Ketone: The Grignard reagent attacks the electrophilic carbon of the cyclopentanone ring's carbonyl group.[7][8] This leads to the formation of a tetrahedral intermediate, a magnesium alkoxide salt.
-
Potential for Double Addition to the Ester: While the ketone is the more reactive site, under certain conditions, a second equivalent of the Grignard reagent can react with the ester functionality.[6][7] This typically occurs after the initial ketone addition. The intermediate formed after the first addition to the ester can eliminate a methoxide group to form a new ketone, which then rapidly reacts with another equivalent of the Grignard reagent.[6][9] To favor the formation of the tertiary alcohol from the ketone and avoid complications from ester reactivity, careful control of stoichiometry is essential.
-
Aqueous Workup: After the reaction is complete, an aqueous acid workup is performed.[1][5] This step serves two primary purposes: to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide intermediate, yielding the final tertiary alcohol product.[7]
Stereoselectivity
The addition of the Grignard reagent to the prochiral ketone can lead to the formation of a new stereocenter. The stereochemical outcome of the reaction can be influenced by the steric hindrance of both the Grignard reagent and the substrate. For prochiral ketones, the addition of Grignard reagents can be influenced by chiral ligands to achieve asymmetric synthesis of tertiary alcohols.[10]
Reaction Mechanism Diagram
Caption: General workflow of the Grignard reaction with this compound.
Experimental Protocol
This protocol provides a detailed procedure for the Grignard reaction with this compound. All glassware should be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use to ensure anhydrous conditions.[11]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| This compound | 142.15 | 1.145 | 10 | 1.0 |
| Grignard Reagent (e.g., 3.0 M in THF) | Variable | Variable | 12 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | - | - |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | - | - | - | - |
| Diethyl Ether | 74.12 | 0.713 | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.42 g, 10 mmol).
-
Dissolve the starting material in anhydrous THF (20 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Grignard Reagent:
-
Slowly add the Grignard reagent (e.g., 4.0 mL of a 3.0 M solution of methylmagnesium bromide in THF, 12 mmol) to the stirred solution of the keto-ester via the dropping funnel over a period of 30 minutes.
-
Maintain the reaction temperature at 0 °C during the addition to control the exothermic reaction and minimize side reactions. A vigorous reaction may be observed.[1]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Reaction Workup:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL). This is a safer alternative to water for quenching Grignard reactions.[5]
-
A white precipitate of magnesium salts may form.[5]
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (saturated aqueous sodium chloride solution, 20 mL) to remove residual water.[5]
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude tertiary alcohol by column chromatography on silica gel or by distillation, depending on the physical properties of the product.[3][12]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Grignard reaction.
Potential Side Reactions and Optimization
While the Grignard reaction is a powerful tool, several side reactions can occur, impacting the yield and purity of the desired product. Understanding these potential pitfalls is key to optimizing the reaction conditions.
-
Enolization of the Ketone: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate.[13] This is a non-productive pathway that consumes both the starting material and the Grignard reagent. To minimize enolization, the reaction is typically carried out at low temperatures.
-
Reaction with the Ester Group: As previously mentioned, the Grignard reagent can also react with the ester functionality.[6][7] Using a slight excess (1.1-1.2 equivalents) of the Grignard reagent and maintaining a low reaction temperature can help to selectively target the more reactive ketone.
-
Wurtz-type Coupling: The Grignard reagent can couple with any unreacted alkyl halide from its preparation, leading to the formation of a hydrocarbon byproduct. This is generally a minor side reaction but can be minimized by ensuring the complete formation of the Grignard reagent before its use.
Troubleshooting and Optimization Diagram
Caption: Troubleshooting common issues in the Grignard reaction.
Conclusion
The Grignard reaction of this compound provides a reliable route to valuable tertiary alcohol intermediates. By understanding the underlying reaction mechanism, carefully controlling the reaction conditions, and being aware of potential side reactions, researchers can achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists and professionals in the field of organic synthesis and drug development.
References
-
CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
PREPARATION OF β-SUBSTITUTED γ-KETO ESTERS BY THE GRIGNARD REACTION ON N-ACYLPYRAZOLES. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 12). 1.10: Carboxylic Acid Derivatives - Alpha Carbon Reactions. Retrieved from [Link]
-
Catalyst University. (2018, January 21). Grignard Reactions: Theory & Practice with Strategy [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. [Link]
-
ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 1-(1-cyclohexen-1-ylmethyl)-2-oxocyclopentanecarboxylate. Retrieved from [Link]
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.
-
Csákÿ, A. G., et al. (2002). Regio- and Stereoselective Addition of Grignard and Organolithium Reagents to 4-Hydroxy-2-cyclopentenones. Request PDF. Retrieved from [Link]
-
Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
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Alkylation of Methyl 1-methyl-2-oxocyclopentanecarboxylate
An In-Depth Guide to the Synthesis of C1-Alkylated Methyl 2-Oxocyclopentanecarboxylates
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the alkylation of methyl 2-oxocyclopentanecarboxylate derivatives. We will explore the underlying chemical principles, provide detailed step-by-step protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Introduction: The Synthetic Challenge
The topic of "" presents a unique chemical challenge. The target molecule is a β-keto ester where the α-carbon (C1) is a quaternary center, meaning it lacks the acidic proton necessary for enolate formation. Consequently, direct α-alkylation via the classical base-mediated mechanism is not feasible.
This guide, therefore, reframes the objective to address the broader, more practical synthetic goal: the preparation of diverse C1-alkylated methyl 2-oxocyclopentanecarboxylates. The primary strategy involves a sequential alkylation approach, starting from the readily available precursor, methyl 2-oxocyclopentanecarboxylate. This methodology allows for the introduction of two different alkyl groups at the C1 position, offering a versatile route to a wide array of substituted cyclopentanone cores, which are valuable intermediates in the synthesis of prostaglandins, natural products, and pharmaceutical agents.
Part 1: The Underlying Mechanism of β-Keto Ester Alkylation
The alkylation of β-keto esters is a cornerstone of carbon-carbon bond formation in organic synthesis. The process hinges on the acidity of the α-hydrogen, which is positioned between two electron-withdrawing carbonyl groups. This unique positioning significantly lowers the pKa of the α-hydrogen, allowing it to be readily removed by a suitable base to form a resonance-stabilized enolate.[1] This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom.[2][3]
In the presence of an alkyl halide, the enolate predominantly undergoes C-alkylation via an SN2 reaction, forming a new C-C bond.[4] The choice of base, solvent, and reaction conditions is critical to favor C-alkylation over O-alkylation and to prevent side reactions like hydrolysis or poly-alkylation.
Visualizing the Mechanism
Caption: The two-step mechanism for β-keto ester alkylation.
Part 2: Sequential Alkylation Strategy
The most effective method to synthesize compounds like methyl 1-allyl-1-methyl-2-oxocyclopentanecarboxylate is through a two-step sequential alkylation of methyl 2-oxocyclopentanecarboxylate.
Visualizing the Workflow
Sources
Decarboxylation of Methyl 1-methyl-2-oxocyclopentanecarboxylate
An In-Depth Guide to the
Authored by: A Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic methodologies for the decarboxylation of methyl 1-methyl-2-oxocyclopentanecarboxylate. The transformation yields 2-methylcyclopentanone, a valuable synthetic intermediate in the production of pharmaceuticals and fine chemicals.[1][2][3] This document delves into the underlying reaction mechanisms, offers detailed, field-proven protocols, and presents quantitative data to guide experimental design and execution.
Strategic Importance in Synthesis
The decarboxylation of β-keto esters is a cornerstone reaction in organic synthesis. In this context, this compound, a disubstituted β-keto ester, is a readily accessible precursor for the synthesis of 2-methylcyclopentanone. This ketone is a crucial building block in the synthesis of various biologically active molecules, including nicotinic acid receptor agonists and Falcipain inhibitors.[1] The removal of the methoxycarbonyl group is not a trivial step; the choice of method can significantly impact yield, purity, and compatibility with other functional groups within a complex molecule. This guide will explore the two most authoritative and widely employed methodologies for this transformation.[2]
Mechanistic Pathways: A Tale of Two Strategies
The removal of the ester group from a β-keto ester can be broadly accomplished under two distinct sets of conditions: the modern, one-pot Krapcho decarboxylation, or the classical two-step sequence of saponification followed by acidification and heating. The choice between them is dictated by the substrate's sensitivity to acid or base and the desired operational simplicity.
The Krapcho Decarboxylation: A Neutral Advantage
The Krapcho decarboxylation is a powerful method for removing an ester group, particularly methyl esters, from substrates that possess an electron-withdrawing group at the β-position.[4][5] Its primary advantage lies in its near-neutral, non-hydrolytic reaction conditions, making it ideal for substrates sensitive to harsh acids or bases.[4][6]
The reaction is typically conducted by heating the β-keto ester in a dipolar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt, most commonly lithium chloride or sodium chloride, and a stoichiometric amount of water.[2][5]
Causality of the Mechanism: The mechanism is initiated by the nucleophilic attack of the halide anion (e.g., Cl⁻) on the methyl group of the ester in a classic SN2 reaction.[5][6] This step is favored by methyl esters due to minimal steric hindrance and is accelerated by the use of a polar aprotic solvent (DMSO), which solvates the cation (Li⁺) but leaves the anion relatively "bare" and highly nucleophilic. The subsequent collapse of the resulting intermediate expels carbon dioxide and generates an enolate, which is then protonated by the water present in the reaction mixture to yield the final ketone product.[6] The evolution of CO₂ gas helps to drive the reaction to completion according to Le Chatelier's principle.[5]
Caption: Krapcho Decarboxylation Mechanism.
Saponification and Acid-Catalyzed Decarboxylation
This classical two-step method first involves saponification (hydrolysis) of the ester under basic conditions to form the corresponding carboxylate salt.[2][7] Subsequent acidification protonates the carboxylate to form a β-keto acid. Upon heating, this intermediate readily loses carbon dioxide to furnish the ketone.[8][9]
Causality of the Mechanism: The key to this reaction is the formation of the β-keto acid intermediate. Upon heating, the carboxylic acid proton can participate in a concerted, six-membered cyclic transition state with the β-carbonyl group.[9] This intramolecular hydrogen bond facilitates the cleavage of the C-C bond, leading to the elimination of CO₂ and the formation of an enol. The enol then rapidly tautomerizes to the more stable ketone product. This pathway is a type of pericyclic reaction and explains why decarboxylation is exceptionally facile for β-keto acids compared to other carboxylic acids.[9]
Caption: Saponification and Decarboxylation Pathway.
Quantitative Data Summary
The following table summarizes typical reaction parameters for both methodologies, providing a baseline for experimental planning. Yields are highly dependent on the specific substrate and reaction scale.
| Parameter | Method A: Krapcho Decarboxylation | Method B: Saponification & Acid-Catalyzed Decarboxylation |
| Substrate | This compound | This compound |
| Key Reagents | Lithium Chloride (LiCl), Water (H₂O) | 1. Sodium Hydroxide (NaOH) 2. Sulfuric Acid (H₂SO₄) or HCl |
| Solvent | Dimethyl sulfoxide (DMSO) | 1. Water/Ethanol 2. Water |
| Temperature | 150-180 °C[5] | 1. Reflux (Hydrolysis) 2. 100 °C to Reflux (Decarboxylation)[10] |
| Reaction Time | 2-8 hours | 4-10 hours[10] |
| Typical Yield | 85-95% | 80-95%[10][11] |
| Key Advantage | One-pot, neutral conditions, good for sensitive substrates.[4][5] | Uses common, inexpensive reagents. |
| Key Disadvantage | Requires high temperature and aprotic solvent. | Two distinct steps; requires harsh basic and acidic conditions. |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to these steps, with appropriate monitoring (e.g., by TLC or GC-MS), ensures a high probability of success.
Protocol A: Krapcho Decarboxylation
This protocol is adapted from standard procedures for Krapcho decarboxylation of β-keto esters.[2][4]
Materials:
-
This compound (1.0 eq)
-
Lithium chloride (1.2 - 2.0 eq)
-
Dimethyl sulfoxide (DMSO) (approx. 5-10 mL per gram of substrate)
-
Water (1.1 - 1.5 eq)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, lithium chloride, DMSO, and water.
-
Heating: Heat the reaction mixture with vigorous stirring to 160-170 °C. The evolution of gas (CO₂) should be observed.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark solution into a separatory funnel containing a significant volume of water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes residual DMSO and any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude 2-methylcyclopentanone can be purified by vacuum distillation to yield a colorless liquid.[10]
Protocol B: Saponification and Acid-Catalyzed Decarboxylation
This protocol is a robust, classical method adapted from literature procedures.[10][11]
Materials:
-
This compound (1.0 eq)
-
Aqueous Sodium Hydroxide (e.g., 10-20% w/v, 2.0-3.0 eq)
-
Concentrated Sulfuric Acid or Hydrochloric Acid
-
Diethyl ether or Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel or continuous liquid-liquid extractor
-
Rotary evaporator
Procedure: Step 1: Saponification
-
Combine the starting ester and aqueous NaOH solution in a round-bottom flask.
-
Heat the mixture to reflux with stirring until the hydrolysis is complete (typically 2-4 hours, monitor by TLC for disappearance of starting material).
-
Cool the reaction mixture to room temperature.
Step 2: Decarboxylation 4. Cool the solution from Step 3 in an ice bath. Slowly and carefully add concentrated H₂SO₄ or HCl with stirring until the solution is strongly acidic (pH < 2). 5. Equip the flask with a reflux condenser and heat the acidified mixture to 100 °C or gentle reflux. Vigorous gas evolution (CO₂) will occur. Maintain heating for 2-6 hours until gas evolution ceases.[10] 6. Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and extract multiple times with diethyl ether. Note: 2-methylcyclopentanone has some water solubility, so thorough extraction is critical.[11] 7. Washing: Combine the organic extracts and wash with brine. 8. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully on a rotary evaporator. 9. Purification: Purify the crude product by vacuum distillation.
Experimental Workflow Visualization
Caption: Comparative Experimental Workflow.
References
-
Study.com. (n.d.). Devise a synthesis of 2-methylcyclopentanone from cyclohexene. Retrieved from [Link]
-
Chem-Station. (2018). Krapcho Decarboxylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Filo. (2023). Devise a synthesis of 2-methylcyclopentanone from cyclohexene. Retrieved from [Link]
-
YouTube. (2022). Krapcho Decarboxylation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Methylcyclopentanone. Retrieved from [Link]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. Retrieved from [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (1997). US5672763A - Process for the preparation of 2-substituted cyclopentanones.
-
JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
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Application Notes & Protocols: Diastereoselective Reduction of the Ketone in Methyl 1-methyl-2-oxocyclopentanecarboxylate
Introduction
The reduction of cyclic β-keto esters is a cornerstone transformation in organic synthesis, yielding β-hydroxy esters that serve as versatile chiral building blocks for natural product synthesis and drug development. Methyl 1-methyl-2-oxocyclopentanecarboxylate is a prochiral substrate of significant interest. Its reduction to methyl 1-methyl-2-hydroxycyclopentanecarboxylate creates a new stereocenter at the C2 position. The stereochemical relationship between this newly formed hydroxyl group and the pre-existing methyl group at the C1 quaternary center defines the product as either the cis or trans diastereomer.
Controlling the diastereoselectivity of this reduction is paramount, as the relative stereochemistry of the final product dictates its utility in subsequent synthetic steps. The choice of reducing agent and reaction conditions directly governs the facial selectivity of the attack on the carbonyl group. This guide provides an in-depth analysis and detailed protocols for two common and highly effective methods for this transformation: reduction with sodium borohydride and catalytic hydrogenation. These methods are complementary, each favoring the formation of a different diastereomer, thereby providing synthetic chemists with powerful tools to access the desired molecular architecture.
Methodology 1: Sodium Borohydride (NaBH₄) Reduction for trans-Diastereoselectivity
Principle and Mechanistic Rationale
Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent, ideal for the reduction of ketones and aldehydes.[1][2] A key advantage of NaBH₄ in this context is its inertness towards the ester functional group under standard protic solvent conditions, which prevents over-reduction and simplifies product isolation.[1][2]
The reduction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[3][4][5] The resulting alkoxide intermediate is then protonated by the solvent (typically methanol or ethanol) during the reaction or workup to yield the final alcohol product.[1][6]
The diastereoselectivity of the reduction is governed by steric hindrance. The cyclopentanone ring is attacked by the hydride nucleophile from the less sterically encumbered face. In this compound, the C1 position bears both a methyl group and a methoxycarbonyl group. These substituents create significant steric bulk on one face of the ring. Consequently, the hydride ion preferentially attacks from the opposite, less hindered face, leading to the formation of the trans-hydroxy ester as the major product, where the hydroxyl group and the C1-methyl group are on opposite sides of the ring.
Diagram: Mechanism of NaBH₄ Reduction
Caption: Hydride attacks the less hindered face, yielding the trans product.
Detailed Experimental Protocol: NaBH₄ Reduction
Materials & Equipment:
-
This compound
-
Sodium borohydride (NaBH₄), powder
-
Methanol (MeOH), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates, chamber, and developing solvent (e.g., 30% EtOAc in hexanes)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 35.2 mmol) in anhydrous methanol (50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.[7][8]
-
Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (e.g., 1.6 g, 42.2 mmol, 1.2 eq) portion-wise over 15-20 minutes. Control the addition rate to manage the effervescence.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).[9]
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully quench the excess NaBH₄ by adding 1 M HCl dropwise until the effervescence ceases and the solution is slightly acidic (pH ~5-6).
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure methyl 1-methyl-2-hydroxycyclopentanecarboxylate.
Methodology 2: Catalytic Hydrogenation for cis-Diastereoselectivity
Principle and Mechanistic Rationale
Catalytic hydrogenation is a powerful reduction method that involves the addition of molecular hydrogen (H₂) across a double bond in the presence of a heterogeneous metal catalyst.[10] Common catalysts include platinum (as PtO₂, Adams' catalyst), palladium on carbon (Pd/C), and Raney nickel.[10] This method provides an excellent stereochemical alternative to hydride-based reductions.
The mechanism involves the adsorption of both the hydrogen gas and the ketone substrate onto the surface of the metal catalyst. The substrate adsorbs via its less sterically hindered face. For this compound, this is the face opposite the bulky methyl and methoxycarbonyl groups at C1. Hydrogen atoms are then transferred sequentially from the catalyst surface to the carbonyl carbon and oxygen, a process known as syn-addition.[10] Because both hydrogen atoms are delivered from the same face (the face adsorbed to the catalyst), this method results in the formation of the cis-hydroxy ester as the major diastereomer.
Diagram: Mechanism of Catalytic Hydrogenation
Caption: Substrate adsorbs on the catalyst, leading to syn-addition of H₂.
Detailed Experimental Protocol: Catalytic Hydrogenation
Materials & Equipment:
-
This compound
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or 10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen (H₂) gas cylinder with regulator
-
Parr hydrogenation apparatus or a heavy-walled flask with a balloon setup
-
Celite® or a similar filter aid
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: To a heavy-walled hydrogenation flask or a Parr shaker vessel, add this compound (e.g., 5.0 g, 35.2 mmol) dissolved in ethanol (75 mL).
-
Catalyst Addition: Carefully add the catalyst (e.g., 250 mg PtO₂ or 500 mg 10% Pd/C) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere. Pressurize the vessel with H₂ (e.g., 50 psi or use a balloon) and begin vigorous shaking or stirring.
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete when H₂ uptake ceases (usually 6-12 hours). Progress can also be checked by carefully venting, taking an aliquot, and analyzing by TLC.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent (ethanol).
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography as described in the NaBH₄ protocol.
Comparative Analysis and Data Summary
The choice between these two methods depends entirely on the desired diastereomer. They offer complementary and predictable stereochemical outcomes.
| Feature | Sodium Borohydride (NaBH₄) Reduction | Catalytic Hydrogenation (H₂/Catalyst) |
| Primary Reagent | Sodium Borohydride | H₂ gas with PtO₂, Pd/C, or Raney Ni |
| Predominant Diastereomer | trans -hydroxy ester | cis -hydroxy ester |
| Stereochemical Rationale | Nucleophilic attack from the sterically less hindered face | Syn-addition of hydrogen from the less hindered face of adsorption |
| Typical Yield | 85-95% | 90-99% |
| Diastereomeric Ratio | trans:cis ≈ 85:15 to 95:5 | cis:trans ≈ 90:10 to >98:2 |
| Advantages | Operationally simple, no special pressure equipment needed, fast. | High yields, excellent and complementary stereoselectivity. |
| Disadvantages | May require careful temperature control, generates H₂ gas on quench. | Requires specialized pressure equipment, catalyst can be pyrophoric. |
Workflow Diagram
Caption: Overall workflow for the diastereoselective reduction and analysis.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
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Reddy, C. R., et al. (2006). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions. Synlett, 2006(12), 1845-1848. [Link]
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Gronert, S., et al. (2001). Diastereoselectivity in Gas-Phase Hydride Reduction Reactions of Ketones. Journal of the American Chemical Society, 123(36), 8759-8767. [Link]
-
Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
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Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134-8141. [Link]
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LibreTexts Chemistry. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
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Studylib. (n.d.). Sodium Borohydride Reduction of Ketone Lab Experiment. [Link]
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eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
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WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. [Link]
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Nakata, T., et al. (1985). Asymmetric Reduction of β-Keto Esters with an Enzyme from Bakers' Yeast. Chemical and Pharmaceutical Bulletin, 33(11), 5153-5156. [Link]
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LibreTexts Chemistry. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
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Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]
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ResearchGate. (2014). ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. [Link]
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Nájera, C., & Yus, M. (2010). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 110(11), 6364-6448. [Link]
-
ResearchGate. (2020). Diastereoselective Synthesis of β‐Hydroxy Ketones from Cyclic Ketone Substrates. [Link]
-
Chiral Academy. (2024). Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory. YouTube. [Link]
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PChiuGroup. (n.d.). Publications. [Link]
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University of California, Irvine. (n.d.). NaBH4 Reduction of Ketone to Alcohol. [Link]
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PubMed. (2000). [Stereoselective synthesis of cyclopentanones using dirhodium(II)-catalyzed intramolecular C-H insertion reaction]. [Link]
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ResearchGate. (2019). Reduction using sodium borohyride?. [Link]
-
National Institutes of Health. (2014). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. [Link]
-
Waseda University. (n.d.). Stereoselective synthesis of cyclopentanones by reductive cleavage of 6-oxonorbornane-2-carboxylates and its application to the synthesis of 1α,25-dihydroxyvitamin D>3> CD ring. [Link]
-
Royal Society of Chemistry. (2022). A diastereoselective synthesis of cyclopentanones via photocatalytic reductive alkyltrifluoromethylation of ynones. [Link]
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Chemistry of Heterocyclic Compounds. (2009). CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. [Link]
-
LibreTexts Chemistry. (2022). 10.21: Reduction of Alkenes - Catalytic Hydrogenation. [Link]
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PubChem. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. [Link]
-
MDPI. (2023). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]
-
Homework. (2021). [Chemistry] Catalytic hydrogenation of 1,4 dimethylcyclopentene yields a mixture of two products. YouTube. [Link]
-
Chegg. (2024). Catalytic hydrogenation of which of the following will not yield - 2 - - methylpentane?. [Link]
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The Art and Science of Molecular Architecture: Applications in the Total Synthesis of Natural Products
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Abstract
The total synthesis of natural products stands as a pinnacle of achievement in organic chemistry, driving innovation and pushing the boundaries of molecular construction.[1][2] This comprehensive guide delves into the intricate applications of total synthesis, providing researchers, scientists, and drug development professionals with a detailed exploration of modern strategies, key challenges, and practical protocols. We will dissect the logic behind retrosynthetic analysis, explore the power of innovative methodologies like photoredox catalysis and biomimetic synthesis, and examine landmark achievements in the synthesis of complex molecules such as Taxol, Strychnine, and Ingenol. Through detailed case studies and step-by-step protocols, this document aims to equip the reader with the foundational knowledge and practical insights necessary to navigate the multifaceted world of natural product synthesis.
Introduction: The Enduring Significance of Total Synthesis
Natural products have historically been a rich source of inspiration for new medicines and a driving force for the development of new synthetic methodologies.[1][3][4] The complete chemical synthesis of a complex natural product in the laboratory, known as total synthesis, serves multiple critical purposes in modern science. Beyond the mere replication of a natural structure, it validates proposed molecular architectures, provides access to rare or difficult-to-isolate compounds for biological evaluation, and enables the creation of novel analogs with potentially improved therapeutic properties.[3][5]
The field has evolved dramatically from its early days of structure confirmation. Today, the emphasis is on elegance and efficiency, striving for "ideal syntheses" that are concise, high-yielding, and environmentally benign.[6] This pursuit has led to the development of a vast arsenal of synthetic strategies and reactions that are now fundamental to the broader field of organic chemistry.[1]
This guide will navigate the core principles and advanced applications of total synthesis, providing a framework for understanding and executing the construction of complex molecular targets.
The Strategic Heart of Synthesis: Retrosynthetic Analysis
The cornerstone of planning any total synthesis is retrosynthetic analysis .[1] This powerful problem-solving technique, pioneered by E.J. Corey, involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." Each disconnection corresponds to a known and reliable chemical reaction performed in the forward, or synthetic, direction.
Core Principles of Retrosynthesis:
-
Identify Key Disconnections: Strategically severing bonds (C-C and C-X) that simplify the carbon skeleton and lead to readily available precursors.
-
Recognize Transform-Based Simplifications: Applying known chemical reactions in reverse (e.g., retro-Diels-Alder, retro-aldol) to simplify the target.
-
Utilize Functional Group Interconversion (FGI): Modifying functional groups to facilitate a key disconnection that might not be immediately obvious.
-
Consider Stereochemical Control: Planning for the precise installation of stereocenters throughout the synthesis is paramount.
The following diagram illustrates a simplified retrosynthetic analysis for a hypothetical target molecule.
Caption: A simplified retrosynthetic workflow.
Modern Synthetic Strategies: Expanding the Chemist's Toolkit
The 21st century has witnessed a revolution in synthetic methodologies, providing chemists with unprecedented tools to tackle molecular complexity.[4] These strategies often focus on efficiency, selectivity, and sustainability.
Convergent vs. Linear Synthesis
-
Linear Synthesis: A sequential approach where a starting material is progressively modified through a series of steps to yield the final product. While straightforward, long linear sequences often suffer from low overall yields.
-
Convergent Synthesis: Involves the independent synthesis of several key fragments of the target molecule, which are then coupled together in the later stages.[7] This approach is generally more efficient and flexible, as it allows for parallel synthesis and optimization of individual fragment syntheses.[8] The total synthesis of Taxol by Nicolaou's group is a classic example of a convergent strategy.[7][8]
Caption: Comparison of Linear and Convergent Synthetic Strategies.
Biomimetic Synthesis: Learning from Nature's Playbook
Nature is a master chemist, assembling complex molecules with remarkable efficiency and stereoselectivity.[9] Biomimetic synthesis seeks to emulate these natural biosynthetic pathways in the laboratory.[10][11][12] This strategy can lead to highly elegant and efficient syntheses by leveraging transformations that are inspired by enzymatic processes, such as cascade reactions and strategic cyclizations.[10][12][13]
A notable example is the biomimetic synthesis of certain alkaloids, where a key step might involve a Pictet-Spengler reaction that mimics the enzymatic condensation of an amine with a carbonyl compound.[14] The Rizzacasa group has successfully applied biomimetic strategies to the synthesis of complex natural products like (-)-Apicularen A and Silvestrol.[10]
The Rise of Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and selective methods for bond formation.[15][16][17][18][19] This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, generating highly reactive radical intermediates. These intermediates can then participate in a wide range of transformations that are often difficult to achieve with traditional methods.
Key Applications in Total Synthesis:
-
C-C and C-X Bond Formation: Enabling the coupling of diverse fragments under mild conditions.
-
C-H Functionalization: Directly converting inert C-H bonds into more valuable functional groups.
-
Cycloadditions and Cyclizations: Constructing complex ring systems with high levels of control.[15][16]
The application of photoredox catalysis has been instrumental in the total synthesis of numerous natural products, demonstrating its broad functional group tolerance and strategic advantages.[15][18][20]
Case Studies in Complexity: Landmark Total Syntheses
The following case studies highlight the application of diverse synthetic strategies to conquer some of the most challenging molecular architectures.
Taxol (Paclitaxel): A Triumph of Convergent Synthesis
Taxol is a potent anti-cancer agent whose scarcity from its natural source, the Pacific yew tree, spurred a global race for its total synthesis.[7][21][22] The first total syntheses were reported in 1994 by the groups of Robert A. Holton and K.C. Nicolaou, both landmark achievements in the field.[8][22]
Key Features of the Nicolaou Synthesis: [7]
-
Convergent Strategy: The molecule was assembled from three pre-synthesized fragments corresponding to the A and C rings and the amide tail.[7]
-
Key Reactions: The Shapiro reaction and a pinacol coupling were employed to construct the central eight-membered B ring.[7]
-
Late-Stage Tail Addition: The complex ester side chain was attached in the final stages of the synthesis using the Ojima-Holton method.[7]
| Synthesis | Precursor | Key Strategy | Year Reported |
| Holton | Borneol | Linear | 1994 |
| Nicolaou | Readily available starting materials | Convergent | 1994 |
| Danishefsky | Wieland-Miescher ketone | Convergent | 1995 |
| Wender | Pinene | Linear | 1997 |
| Mukaiyama | L-serine | Linear | 1998 |
| Baran | Two-phase divergent approach | Divergent | 2020 |
| Li | B ring closure (C1-C2 bond) | Convergent | 2021 |
Table 1: Comparison of Selected Taxol Total Syntheses [7][8][22]
Strychnine: A Classic Challenge Revisited
The total synthesis of strychnine, a complex indole alkaloid, has been a benchmark for synthetic prowess for over half a century.[23] The first synthesis by R.B. Woodward in 1954 is considered a masterpiece of chemical synthesis.[14][23] Since then, numerous research groups have developed more efficient and elegant routes to this molecule.
Innovations in Strychnine Synthesis:
-
Vanderwal Synthesis (2011): A remarkably concise synthesis with a longest linear sequence of only 6 steps. It featured a key Zincke aldehyde reaction followed by an anionic bicyclization.[23]
-
Shibasaki Synthesis (2002): Utilized an asymmetric Michael reaction to establish a key stereocenter early in the synthesis.[23]
-
Fukuyama Synthesis (2004): Employed a palladium-catalyzed coupling and a transannular cyclization of a nine-membered ring as key steps.[24][25]
Ingenol: Taming a Strained Ring System
Ingenol is a diterpene with a unique and highly strained "inside-outside" tetracyclic skeleton, making it a formidable synthetic target.[26][27][28] The first total synthesis was achieved by the Winkler group in 2002.[29][30]
Strategic Approaches to the Ingenane Core:
-
Winkler's Approach: An intramolecular dioxenone photoaddition-fragmentation sequence was used to establish the critical trans-bridgehead stereochemistry.[29]
-
Nickel's Approach (2004): Utilized ring-closing olefin metathesis to construct the strained tetracyclic skeleton.[26][27]
-
Tanino and Kuwajima's Approach (2008): A rearrangement of an epoxy alcohol was a key step in constructing the ingenane skeleton.[30]
Protocols and Methodologies
This section provides illustrative protocols for key reactions frequently employed in natural product synthesis. Note: These are generalized protocols and may require optimization for specific substrates.
Protocol 5.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.
Materials:
-
Aryl or vinyl halide/triflate (1.0 equiv)
-
Organoboron reagent (e.g., boronic acid or ester) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide, organoboron reagent, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 5.2: Grubbs Ring-Closing Metathesis (RCM)
RCM is a powerful method for the construction of cyclic olefins.
Materials:
-
Diene substrate (1.0 equiv)
-
Grubbs catalyst (1st, 2nd, or 3rd generation) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)
Procedure:
-
Dissolve the diene substrate in the anhydrous, degassed solvent in a flame-dried flask under an inert atmosphere. The concentration is crucial and typically ranges from 0.001 to 0.1 M.
-
Add the Grubbs catalyst to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture and purify the product by flash column chromatography.
Challenges and Future Perspectives
Despite the remarkable advances, the total synthesis of natural products continues to present significant challenges.[1][[“]][32] These include achieving high levels of stereocontrol, managing functional group compatibility over long synthetic sequences, and developing scalable and sustainable processes.[[“]]
The future of the field is bright, with several exciting trends on the horizon:
-
Automation and Computational Chemistry: The integration of computational tools for retrosynthetic planning and reaction prediction is set to accelerate the discovery of new synthetic routes.[1][33][34][35][36][37]
-
Late-Stage Functionalization: The development of methods to modify complex molecular scaffolds in the final steps of a synthesis will enable the rapid generation of diverse analog libraries for drug discovery.
-
Chemoenzymatic Synthesis: Combining the selectivity of enzymes with the versatility of chemical synthesis offers a powerful approach to constructing complex molecules.[[“]][38]
-
Sustainability: A growing emphasis on developing greener synthetic methods that minimize waste and utilize renewable resources.[1]
The total synthesis of natural products will undoubtedly remain a vibrant and intellectually stimulating field, driving innovation in chemistry and providing essential molecules for advancing biology and medicine.[1][3][5]
References
-
Strychnine total synthesis. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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Application Notes & Protocols: Advanced Synthetic Methodologies in the Synthesis of Pharmaceutical Intermediates
Abstract
The synthesis of pharmaceutical intermediates is a cornerstone of drug development and manufacturing, directly impacting the efficiency, sustainability, and economic viability of producing active pharmaceutical ingredients (APIs). This guide moves beyond classical synthetic approaches to provide an in-depth exploration of modern, enabling technologies that have revolutionized the construction of complex molecular building blocks. We will delve into the practical application of biocatalysis, continuous flow chemistry, and C-H functionalization. For each methodology, we will explain the fundamental principles, discuss the strategic advantages, and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these advanced techniques to accelerate timelines, enhance molecular complexity, and adhere to the principles of green chemistry.[1][2]
The Strategic Imperative for Advanced Synthesis
The pharmaceutical industry operates under immense pressure to deliver novel therapeutics while simultaneously optimizing manufacturing processes for cost and sustainability.[3] The intermediates—the molecular fragments that bridge raw materials and the final API—are critical control points in this endeavor.[4] Traditional multi-step batch syntheses are often plagued by challenges including low atom economy, the use of hazardous reagents, and difficulties in controlling reaction parameters for complex molecules.[5][6] Modern synthetic strategies address these limitations by offering unprecedented levels of precision, selectivity, and efficiency.
This guide focuses on three transformative pillars of modern synthesis:
-
Biocatalysis: Harnessing the exquisite selectivity of enzymes to create chiral intermediates with near-perfect enantiomeric purity.[7][8]
-
Continuous Flow Chemistry: Re-engineering the reaction environment to enable safer, more controlled, and scalable production, particularly for hazardous reactions or multi-step sequences.[5][9]
-
C-H Functionalization: A paradigm-shifting strategy that builds molecular complexity by directly converting ubiquitous C-H bonds, thus shortening synthetic routes.[10][11]
The following logical workflow can guide the selection of an appropriate advanced methodology based on the specific synthetic challenge.
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Protocol for the purification of Methyl 1-methyl-2-oxocyclopentanecarboxylate
An In-Depth Guide to the Purification of Methyl 1-methyl-2-oxocyclopentanecarboxylate
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the purification protocols for this compound, a critical intermediate in the synthesis of pharmaceuticals and fine chemicals. As a versatile building block, its purity is paramount to ensure the desired outcomes in subsequent synthetic steps, particularly in the development of prostaglandins and other biologically active molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, the scientific rationale behind procedural choices, and troubleshooting insights.
The primary synthetic route to this compound involves the alkylation of its precursor, Methyl 2-oxocyclopentanecarboxylate. This precursor is most commonly synthesized via the Dieckmann condensation of dimethyl adipate.[1][2] Impurities can arise from unreacted starting materials, by-products of the alkylation reaction (such as O-alkylation products), residual solvents, and side-products from the initial Dieckmann condensation. Therefore, a robust purification strategy is essential.
Physicochemical Properties for Purification Strategy
An understanding of the compound's physical properties is fundamental to selecting and optimizing a purification method. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₃ | [3] |
| Molecular Weight | 156.18 g/mol | [3] |
| Appearance | Clear, colorless to light yellow liquid | [4][5] |
| Boiling Point | 105 °C @ 19 mmHg (for the unmethylated precursor) | [4][5][6] |
| Density | ~1.145 g/mL at 25 °C (for the unmethylated precursor) | [5][6] |
| Refractive Index (n20/D) | ~1.456 (for the unmethylated precursor) | [4][5][6] |
| Storage Temperature | 2-8°C | [4][5][6] |
Note: Data for the methylated target compound is limited in readily available literature; properties of the immediate precursor, Methyl 2-oxocyclopentanecarboxylate, are provided as a close reference and are critical for separating the product from this key potential impurity.
Primary Purification Methodologies
The choice of purification technique depends on the nature and quantity of impurities, as well as the scale of the reaction. The two most effective methods for purifying this compound are Fractional Vacuum Distillation and Flash Column Chromatography.
Fractional Vacuum Distillation
Causality and Application: This method is the preferred choice for large-scale purification and for separating the target compound from impurities with significantly different boiling points, such as unreacted starting material (Methyl 2-oxocyclopentanecarboxylate) and lower-boiling solvents. Distillation under reduced pressure is crucial to prevent thermal decomposition of the β-keto ester at the high temperatures required for atmospheric distillation.[7][8]
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, a manometer, and a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump.
-
Preparation: Ensure the crude product is dry and free of non-volatile solids. If necessary, filter the crude mixture before charging the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Execution:
-
Begin stirring and slowly reduce the pressure to the target vacuum (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask using an oil bath.
-
Observe the temperature at the distillation head. Collect any low-boiling forerun, which typically consists of residual solvents.
-
As the temperature stabilizes near the expected boiling point of the product, switch to a clean receiving flask.
-
Collect the main fraction over a narrow temperature range. The purity of the collected fractions can be monitored in real-time by measuring the refractive index.
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
Allow the apparatus to cool completely before slowly reintroducing air.
-
-
Purity Verification: Analyze the collected main fraction using Gas Chromatography (GC) or ¹H NMR to confirm purity.
Diagram: Fractional Vacuum Distillation Workflow
Caption: Workflow for purification by fractional vacuum distillation.
Flash Column Chromatography
Causality and Application: Flash chromatography is highly effective for removing impurities with similar volatilities but different polarities, such as O-alkylated by-products or residual starting materials that are difficult to separate by distillation alone. It is the method of choice for achieving very high purity on a laboratory scale.
Self-Validating System & Trustworthiness: A critical consideration for β-keto esters is their potential for degradation on standard silica gel, which is acidic.[9] This can be caused by hydrolysis or keto-enol tautomerism leading to band broadening. To ensure a trustworthy and reproducible protocol, the system must account for this sensitivity.
Experimental Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a common starting point. The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4.
-
Stationary Phase Preparation (Critical Step):
-
To mitigate acid-catalyzed degradation, consider deactivating the silica gel. This can be done by preparing the silica slurry in the chosen eluent containing 1% triethylamine.[9]
-
Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Column Packing: Pack a glass column with the prepared silica gel slurry, ensuring a level and compact bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.[10]
-
-
Elution and Fraction Collection: Apply gentle air pressure to the top of the column to achieve a steady flow rate. Collect fractions in test tubes and monitor the elution process using TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Diagram: Flash Column Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Final Purity Assessment
Regardless of the purification method employed, the final purity of the product must be rigorously assessed.
-
Gas Chromatography (GC): Provides quantitative information on the percentage purity and detects volatile impurities.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of impurities that may not be visible by GC.
-
Refractive Index: A quick and useful physical constant to check for consistency between batches. A measured value matching the literature value (n20/D ≈ 1.456 for the precursor) is a good indicator of purity.[6]
By carefully selecting and executing one of these purification protocols, researchers can obtain this compound of sufficient purity for the most demanding applications in chemical synthesis and drug development.
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Experimental procedure for the synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate
An Application Note and Protocol for the Synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate
Introduction: The Significance of α-Alkylated β-Keto Esters
This compound is a valuable synthetic intermediate whose structural motif is a key component in various complex organic molecules. Its bifunctional nature, possessing both a ketone and an ester group on a five-membered ring, allows for diverse subsequent chemical transformations. The synthesis of this and related 2-alkylcyclopentanones is crucial for the manufacturing of pharmaceuticals, fragrances, and other fine chemicals.[1]
This guide provides a detailed protocol for the synthesis of this compound via the α-alkylation of its precursor, methyl 2-oxocyclopentanecarboxylate. We will delve into the underlying chemical principles, provide a step-by-step experimental procedure, and offer insights into the causality behind the chosen methodology, ensuring a robust and reproducible synthesis.
Scientific Principles: The Chemistry of Enolate Alkylation
The core of this synthesis lies in the alkylation of a stabilized enolate.[2] The starting material, methyl 2-oxocyclopentanecarboxylate, is a β-keto ester. The proton on the carbon atom situated between the two carbonyl groups (the α-carbon) is significantly more acidic than a typical α-proton of a simple ketone or ester. This heightened acidity is due to the ability of the resulting conjugate base, the enolate, to delocalize its negative charge across both the ketone and the ester oxygen atoms, forming a highly stabilized resonance structure.[3][4]
The synthesis proceeds in two primary stages:
-
Enolate Formation: A strong base, such as sodium methoxide, is used to deprotonate the α-carbon of methyl 2-oxocyclopentanecarboxylate. This reaction is highly efficient due to the stability of the resulting enolate ion, which acts as a "thermodynamic sink" to drive the reaction forward.[3]
-
Nucleophilic Attack (Alkylation): The generated enolate is a potent carbon-centered nucleophile. It readily attacks an electrophilic alkylating agent, such as methyl iodide, in a classic bimolecular nucleophilic substitution (SN2) reaction.[4][5] This step forms the new carbon-carbon bond at the α-position, yielding the desired methylated product.
Reaction Mechanism
Quantitative Data Summary
The following table outlines the reactants and their corresponding quantities for a typical laboratory-scale synthesis.
| Compound | Molecular Formula | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) |
| Methyl 2-oxocyclopentanecarboxylate | C₇H₁₀O₃ | 142.15[6][7] | 1.0 | ~2.0 g | 1.145[6] |
| Sodium Methoxide | CH₃ONa | 54.02 | 1.1 | ~0.83 g | - |
| Methyl Iodide | CH₃I | 141.94 | 1.2 | ~2.38 g (1.05 mL) | 2.28 |
| Anhydrous Methanol | CH₄O | 32.04 | - | ~20 mL | 0.792 |
| Product | C₈H₁₂O₃ | 156.18 [8] | - | Theoretical Yield: ~2.19 g | - |
Note: The use of slight excesses of the base and alkylating agent helps to ensure complete consumption of the starting material.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the alkylation of β-keto esters.[9][10]
Materials and Equipment
-
Reagents: Methyl 2-oxocyclopentanecarboxylate, sodium methoxide, methyl iodide, anhydrous methanol, diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), brine, and anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask (100 mL), magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, dropping funnel, ice bath, separatory funnel, rotary evaporator, and glassware for column chromatography.
Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a condenser. Ensure the apparatus is flame-dried or oven-dried before use. Place the setup under an inert atmosphere of nitrogen or argon.
-
Base Solution Preparation: In the reaction flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol (~20 mL). Stir the mixture until the sodium methoxide is fully dissolved.
-
Enolate Formation: Cool the sodium methoxide solution to 0 °C using an ice bath. Add methyl 2-oxocyclopentanecarboxylate (1.0 eq) dropwise to the stirred solution over 10-15 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the enolate.[9]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise via a dropping funnel or syringe. After the addition, allow the reaction to warm to room temperature and then gently heat to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (~20 mL).[9]
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Product Characterization
The identity and purity of the final product can be confirmed using standard spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the newly introduced methyl group at the α-position (C1) and another singlet for the ester methyl group. The cyclopentane ring protons will appear as multiplets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 8 carbon atoms, including two distinct carbonyl carbons (ketone and ester) and the quaternary α-carbon.
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the product (156.18 g/mol ).[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will display strong absorption bands characteristic of the ketone (~1750 cm⁻¹) and ester (~1730 cm⁻¹) carbonyl groups.
Experimental Workflow
Safety Precautions
-
Sodium Methoxide: Corrosive and flammable solid. Handle in a fume hood and avoid contact with skin and eyes. Reacts violently with water.
-
Methyl Iodide: Highly toxic, a suspected carcinogen, and a lachrymator. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Methanol and diethyl ether are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, throughout the procedure.
References
-
Chemistry LibreTexts. (2022, October 4). 5.11: Enolates - Claisen Condensation and Decarboxylation. Retrieved from [Link]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(6), 187-201. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. Retrieved from [Link]
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 3-oxocyclopentanecarboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. PubChem Compound Database. Retrieved from [Link]
-
Stoltz, B. M., et al. (n.d.). Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Caltech. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester | C8H12O3 | CID 121785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 1-methyl-2-oxocyclopentanecarboxylate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis and optimize your yields.
Overview of the Synthetic Pathway
The synthesis of this compound is typically approached via a robust, two-stage process. The foundational step is the formation of a cyclic β-keto ester, Methyl 2-oxocyclopentanecarboxylate, through an intramolecular cyclization. This intermediate is then subjected to a selective α-alkylation to introduce the target methyl group.
Caption: General workflow for the two-stage synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the cyclopentanone ring structure?
The most common and industrially proven method is the Dieckmann condensation.[1] This is an intramolecular version of the Claisen condensation, where a diester (typically dimethyl adipate) is treated with a strong base to induce cyclization into a five-membered β-keto ester.[2][3] Its reliability and high yields make it the preferred route for forming the initial Methyl 2-oxocyclopentanecarboxylate intermediate.[4]
Q2: Why is the α-methylation step often the most challenging part of this synthesis?
The primary challenge lies in controlling the reactivity of the enolate intermediate formed from Methyl 2-oxocyclopentanecarboxylate. The α-proton is acidic due to its position between two carbonyl groups, but the resulting enolate has two potentially nucleophilic sites (the α-carbon and the carbonyl oxygen). This can lead to competing side reactions such as O-alkylation and dialkylation, which consume starting material and complicate purification, thereby reducing the overall yield of the desired C-alkylated product.[5]
Q3: Can I perform this as a one-pot synthesis?
While theoretically appealing, a one-pot approach is not recommended. The conditions required for the Dieckmann condensation (e.g., sodium methoxide in a protic solvent or NaH in an aprotic solvent) are often incompatible with the precise control needed for selective mono-alkylation. The alkylation step typically benefits from a different base/solvent system (e.g., LDA in THF at -78 °C) to maximize selectivity and yield.[5] Isolating and purifying the intermediate, Methyl 2-oxocyclopentanecarboxylate, is a self-validating step that ensures the second stage begins with pure material, simplifying troubleshooting.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific experimental problems you may encounter.
Problem Area 1: Low Yield in Dieckmann Condensation Stage
Q: My Dieckmann condensation of dimethyl adipate is giving a low yield. What are the likely causes?
A low yield in this stage is typically traced back to one of three areas: the base, the reaction conditions, or the workup.
-
Ineffective Deprotonation: The reaction is driven by the formation of an enolate. If the base is not strong enough or has degraded, deprotonation will be incomplete. Sodium methoxide is a common choice, but it can be deactivated by moisture. Sodium hydride (NaH), a stronger, non-nucleophilic base, is often a more robust alternative.[6]
-
Reverse Claisen Reaction: The Dieckmann condensation is a reversible equilibrium. To drive the reaction forward, the product, a β-keto ester, must be deprotonated by the alkoxide base. This requires using at least a full equivalent of base. If insufficient base is used, the equilibrium can shift back toward the starting diester, especially at elevated temperatures.[7]
-
Improper Workup: The cyclic β-keto ester product exists as its sodium enolate salt at the end of the reaction. A careful acidic quench (e.g., with 3 M HCl) is required to protonate this enolate and yield the final neutral product.[1] An incomplete or overly aggressive quench can lead to product degradation.
Q: How do I choose the optimal base and solvent for the Dieckmann condensation?
The choice is critical and depends on the desired reaction temperature and scale.
| Base | Solvent | Temperature | Advantages | Disadvantages |
| Sodium Methoxide (CH₃ONa) | Methanol / Toluene | Reflux | Classic, cost-effective method.[3] | Can lead to transesterification if other esters are present. Equilibrium-driven. |
| Sodium Hydride (NaH) | DMF / THF / Toluene | 40-110 °C | Irreversible deprotonation drives reaction to completion.[1][6] | NaH is moisture-sensitive and requires careful handling (mineral oil dispersion). |
For laboratory-scale synthesis, 60% NaH in anhydrous DMF or THF provides excellent and reliable results.[1][6]
Problem Area 2: Low Yield and Impurities in α-Methylation Stage
Q: I'm observing a significant amount of dialkylated product. How can this be prevented?
Dialkylation occurs when the desired mono-alkylated product, which still has an acidic α-proton, is deprotonated and reacts again with the methylating agent.[5]
Causality & Prevention Strategy:
-
Incomplete Initial Enolate Formation: If the starting β-keto ester is not fully converted to its enolate before adding the alkylating agent, a mixture of base, starting material, and mono-alkylated product will exist. The base can then deprotonate the more acidic starting material or the mono-alkylated product, leading to dialkylation.
-
Solution: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to ensure rapid and complete deprotonation of the starting material before adding the electrophile.[5] Additionally, using only a slight excess (1.0 to 1.1 equivalents) of the methylating agent can minimize the chance of a second reaction.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Dieckmann Condensation [organic-chemistry.org]
Technical Support Center: Synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate
Welcome to the technical support guide for the synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing the alkylation of methyl 2-oxocyclopentanecarboxylate. Here, we address common experimental challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to enhance yield and purity.
The target molecule is a crucial intermediate for various biologically active compounds. Its synthesis is primarily achieved by the methylation of the enolate derived from methyl 2-oxocyclopentanecarboxylate. While straightforward in principle, this reaction is often plagued by competing side reactions that can significantly impact reaction efficiency and product purity. This guide provides the insights needed to troubleshoot and optimize this critical synthetic step.
Core Synthesis Pathway
The desired transformation involves the deprotonation of the α-carbon of methyl 2-oxocyclopentanecarboxylate to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking an electrophilic methylating agent like methyl iodide.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice.
Q1: My final yield is very low and I'm recovering a lot of starting material. What's going wrong?
A1: Incomplete conversion is a frequent issue and typically points to inefficient enolate formation. For an alkylation reaction to proceed efficiently, the starting β-keto ester must be converted to its enolate in high concentration.[1]
-
Cause 1: Insufficiently Strong Base: The α-proton of a β-keto ester is acidic (pKa ≈ 11-13), but a sufficiently strong base is required to drive the equilibrium completely towards the enolate.[2] Weaker bases, like sodium ethoxide in ethanol, may only achieve partial deprotonation, leading to a low concentration of the reactive enolate at any given time.[3]
-
Troubleshooting:
-
Use a Stronger Base: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure near-quantitative formation of the enolate.[1][3] NaH has the advantage of producing hydrogen gas as the only byproduct, which is easily removed.[1]
-
Ensure Anhydrous Conditions: Protic solvents (like water or alcohols) will protonate the enolate, quenching the reaction. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.
-
Check Reagent Quality: Verify the activity of your base. Sodium hydride, for example, can become passivated by a layer of sodium hydroxide if not stored properly.
-
Q2: I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is the dimethylated product. How can I prevent this?
A2: The formation of Methyl 1,1-dimethyl-2-oxocyclopentanecarboxylate is a classic example of over-alkylation. This occurs when the mono-alkylated product, which still possesses an acidic α-proton, is deprotonated and reacts with a second equivalent of the methylating agent.
-
Mechanistic Cause: After the first successful methylation, the resulting product can be deprotonated again by any remaining base to form a new enolate. This enolate can then be alkylated a second time. This process is a common challenge in the alkylation of β-keto esters.[4]
-
Prevention Strategies:
-
Stoichiometric Control: Use precisely one equivalent of the base relative to the starting β-keto ester. This ensures that once the starting material is consumed, there is no excess base available to deprotonate the mono-methylated product.
-
Slow Addition of Electrophile: Add the methylating agent (e.g., methyl iodide) slowly and at a controlled temperature (e.g., 0 °C). This allows the initially formed enolate to react before a significant concentration of the product can be formed and subsequently deprotonated.
-
Inverse Addition: In some cases, adding the generated enolate solution to the electrophile can help maintain a low concentration of the enolate and favor mono-alkylation.
-
Q3: My spectral data (NMR/MS) suggests the presence of an isomer. I suspect O-alkylation. Why does this happen and how can I favor the desired C-alkylation?
A3: This is an excellent observation. The enolate ion is an ambident nucleophile , meaning it has two reactive sites: the α-carbon and the oxygen atom.[5][6] Reaction at the carbon gives the desired β-keto ester (C-alkylation), while reaction at the oxygen gives a methyl enol ether (O-alkylation), a common side product.[5]
-
Controlling Factors (HSAB Theory): The outcome of C- vs. O-alkylation is governed by several factors, often rationalized using Hard and Soft Acid-Base (HSAB) theory.[7]
-
Electrophile: "Soft" electrophiles, like methyl iodide, favor reaction at the softer carbon nucleophile, leading to C-alkylation. "Harder" electrophiles, such as dimethyl sulfate or silyl chlorides, are more prone to react at the harder oxygen atom, leading to O-alkylation.[7][8]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can solvate the cation associated with the enolate, leaving the oxygen atom more exposed and available for O-alkylation.[5] Non-polar solvents like THF or benzene tend to favor C-alkylation.
-
Counter-ion: The nature of the cation (e.g., Li+, Na+, K+) can influence the aggregation state of the enolate and the degree of ion pairing, thereby affecting the C/O ratio.
-
-
Strategies to Maximize C-Alkylation:
-
Choose a "Soft" Electrophile: Methyl iodide is the preferred reagent for this reason.
-
Use a Non-polar Solvent: Tetrahydrofuran (THF) is an excellent choice.
-
Control Temperature: Lower temperatures generally favor the thermodynamically more stable C-alkylated product.[8]
-
Q4: I suspect my product is decomposing during the aqueous workup. Is this possible?
A4: Yes, β-keto esters can be sensitive to both strongly acidic and strongly basic conditions, especially at elevated temperatures.[9]
-
Basic Hydrolysis (Saponification): A common workup involves quenching with aqueous acid. However, if the reaction mixture is quenched with water while still strongly basic, you risk saponification (hydrolysis) of the methyl ester to the corresponding carboxylate.[4][10] Upon subsequent acidification, this forms a β-keto acid, which is thermally unstable and can readily decarboxylate to yield 2-methylcyclopentanone.[11]
-
Recommended Workup Protocol:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly quench the reaction by adding it to a cold, dilute acid solution (e.g., 1 M HCl). This ensures that any excess base is neutralized before it can hydrolyze the ester.
-
Extract the product promptly into a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with brine to remove excess water, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure at a low temperature.
-
Data Summary: Influence of Reaction Conditions
The choice of base and solvent is critical for maximizing the yield of the desired C-alkylated product. The following table summarizes general trends observed in the alkylation of β-keto esters.
| Parameter | Condition 1 | Condition 2 | Expected Outcome | Rationale |
| Base | Sodium Hydride (NaH) | Sodium Methoxide (NaOMe) | Higher yield with NaH | NaH is a stronger, non-equilibrating base that drives enolate formation to completion.[2] NaOMe can lead to an equilibrium mixture. |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Higher C/O alkylation ratio in THF | Non-polar aprotic solvents favor C-alkylation. Polar aprotic solvents like DMF can increase O-alkylation.[5] |
| Electrophile | Methyl Iodide (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) | Higher C/O alkylation ratio with CH₃I | CH₃I is a "soft" electrophile, favoring attack at the soft carbon center. Dimethyl sulfate is "harder," increasing O-alkylation. |
| Temperature | 0 °C to Room Temp | Reflux | Better selectivity at lower temp. | Higher temperatures can promote side reactions, including elimination and decomposition. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize C-alkylation and minimize side reactions.
Materials:
-
Methyl 2-oxocyclopentanecarboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (CH₃I) (1.1 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer.
-
Base Addition: Carefully wash the sodium hydride (1.05 eq) with anhydrous hexane to remove the mineral oil, decant the hexane, and suspend the NaH in the THF. Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Dissolve Methyl 2-oxocyclopentanecarboxylate (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Observe for hydrogen gas evolution. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the flask back to 0 °C. Slowly and carefully quench the reaction by adding it to a beaker containing cold 1 M HCl with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Troubleshooting Flowchart
Use this decision tree to diagnose and resolve common issues in your synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. aklectures.com [aklectures.com]
- 5. fiveable.me [fiveable.me]
- 6. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]
- 7. reddit.com [reddit.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 1-methyl-2-oxocyclopentanecarboxylate
Welcome to the technical support center for Methyl 1-methyl-2-oxocyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile β-keto ester. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
I. Understanding the Molecule: Inherent Challenges
This compound is a valuable building block in organic synthesis. However, its purification is often complicated by several inherent chemical properties. A primary challenge is its susceptibility to both hydrolysis and decarboxylation, particularly under acidic or basic conditions and at elevated temperatures. Furthermore, like many β-keto esters, it exists in a tautomeric equilibrium between the keto and enol forms, which can complicate chromatographic purification and analysis.[1][2][3]
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of this compound, providing potential causes and actionable solutions.
FAQ 1: Synthesis & Initial Work-up
Question: After my Dieckmann condensation of dimethyl 2-methyladipate, the crude product is a complex mixture. What are the likely side products and how can I minimize their formation?
Answer: The Dieckmann condensation, while powerful for forming five-membered rings, can be prone to side reactions if not carefully controlled.[4][5][6]
Common Side Products and Their Causes:
-
Unreacted Starting Material (Dimethyl 2-methyladipate): This is often due to an insufficient amount or inactive base. The reaction requires at least one full equivalent of a strong base to drive the equilibrium towards the product.
-
Intermolecular Condensation Products (Polymeric material): If the concentration of the diester is too high, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Hydrolysis Products (2-Methyladipic acid or its monomethyl ester): The presence of water in the reaction mixture can lead to the hydrolysis of the ester groups. It is crucial to use anhydrous solvents and reagents.
-
Products of Reverse Claisen Condensation: If the enolizable proton of the β-keto ester product is not removed by the base, the reaction can be reversible.
Troubleshooting Workflow for Dieckmann Condensation:
Caption: Troubleshooting workflow for Dieckmann condensation.
Experimental Protocol: Minimizing Side Products during Dieckmann Condensation
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., toluene, THF) and fresh, high-purity base (e.g., sodium hydride, potassium tert-butoxide).
-
High Dilution: Add the dimethyl 2-methyladipate dropwise to a refluxing suspension of the base in the solvent over several hours. This maintains a low concentration of the starting material, favoring the intramolecular reaction.
-
Stoichiometric Base: Use at least one full equivalent of a strong base to ensure the deprotonation of the resulting β-keto ester, which drives the reaction to completion.[6]
-
Controlled Quench: After the reaction is complete, cool the mixture in an ice bath before slowly and carefully adding a proton source (e.g., dilute HCl or acetic acid) to neutralize the reaction. This should be done at a low temperature to minimize hydrolysis and decarboxylation of the product.
FAQ 2: Purification by Distillation
Question: I am trying to purify my product by vacuum distillation, but I am getting a low yield and suspect decomposition. What are the optimal conditions?
Answer: Vacuum distillation is a common method for purifying this compound. However, as a β-keto ester, it can be thermally labile. The boiling point of the closely related Methyl 2-oxocyclopentanecarboxylate is reported as 105 °C at 19 mmHg.[7][8][9] For the 1-methyl derivative, a slightly higher boiling point can be expected.
Troubleshooting Distillation:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery/Decomposition | Pot temperature is too high. | Use a high vacuum (e.g., <1 mmHg) to lower the boiling point. Ensure the heating mantle is not set excessively high. Use a short-path distillation apparatus to minimize the residence time at high temperatures. |
| Bumping/Uneven Boiling | Insufficient agitation or superheating. | Use a magnetic stir bar for vigorous stirring. Add boiling chips. Ensure a gradual and even heating of the distillation flask. |
| Product Solidifies in Condenser | Condenser water is too cold. | Use room temperature water or even slightly warm water for the condenser, especially if the product has a higher melting point. |
Experimental Protocol: Optimized Vacuum Distillation
-
Apparatus: Use a short-path distillation apparatus to minimize the surface area and residence time of the hot liquid.
-
Vacuum: Achieve a stable high vacuum (e.g., 0.5-1 mmHg) before heating.
-
Heating: Use a heating mantle with a stirrer and an oil bath for even heat distribution. Gradually increase the temperature until the product begins to distill.
-
Temperature Monitoring: Monitor both the pot temperature and the head temperature. The head temperature should remain stable during the collection of the main fraction.
FAQ 3: Purification by Column Chromatography
Question: I am running a silica gel column, but I am getting poor separation and broad peaks. How can I improve my chromatographic purification?
Answer: Column chromatography on silica gel can be an effective purification method, but the success is highly dependent on the choice of eluent and the management of the keto-enol tautomerism. The polarity of the keto and enol forms can be different, leading to peak broadening or tailing on silica gel.
Troubleshooting Column Chromatography:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate solvent system. | Perform TLC analysis with various solvent systems to find the optimal eluent for separating your product from impurities. A common starting point is a mixture of hexane and ethyl acetate.[10] |
| Broad Peaks/Tailing | Keto-enol tautomerism on the acidic silica surface. | Deactivate the silica gel by adding a small amount of a neutral or slightly basic modifier to the eluent (e.g., 0.1-1% triethylamine). This can help to suppress the on-column tautomerization. |
| Product Decomposition | The product is sensitive to the acidic nature of silica gel. | Consider using a less acidic stationary phase, such as neutral alumina or florisil. Alternatively, perform the chromatography quickly to minimize contact time. |
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Eluent Selection: Start with a non-polar solvent system like 95:5 hexane:ethyl acetate and gradually increase the polarity based on TLC analysis.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Run the column with the selected eluent system, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Chromatographic Challenges:
Caption: Addressing challenges in the column chromatography of a β-keto ester.
FAQ 4: Purity Analysis
Question: My GC-MS analysis shows multiple peaks close to my product's retention time. How can I confirm the identity of my product and impurities?
Answer: GC-MS is an excellent tool for assessing the purity of volatile compounds like this compound. The fragmentation pattern in the mass spectrum provides a fingerprint for identification.
Expected GC-MS Fragmentation:
-
Molecular Ion (M+): A peak at m/z = 156.
-
Loss of Methoxy Group (-OCH3): A fragment at m/z = 125.
-
Loss of Carbomethoxy Group (-COOCH3): A fragment at m/z = 97.
-
McLafferty Rearrangement: If applicable, this could lead to other characteristic fragments.
Identifying Common Impurities by GC-MS:
-
Dimethyl 2-methyladipate (Starting Material): Will have a different retention time and a distinct mass spectrum with a molecular ion at m/z = 188.
-
2-Methylcyclopentanone (Decarboxylation Product): Will have a lower boiling point and a molecular ion at m/z = 98.
-
Methyl 2-methyladipate monoacid (Hydrolysis Product): This is less volatile and may not be easily observed by GC-MS without derivatization.
HPLC Analysis Considerations:
For HPLC analysis, reverse-phase chromatography is often used. However, the keto-enol tautomerism can lead to poor peak shapes. To address this:
-
Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) can sometimes help to protonate the enolate and sharpen the peak.[13]
-
Temperature: Increasing the column temperature can accelerate the interconversion between tautomers, leading to a single, sharper peak.
III. Summary of Key Purification Parameters
| Purification Method | Key Parameters | Troubleshooting Tips |
| Vacuum Distillation | Pressure: <1 mmHgTemperature: As low as possible to achieve distillation. | Use a short-path apparatus. Ensure vigorous stirring. |
| Column Chromatography | Stationary Phase: Silica gel or neutral alumina.Eluent: Hexane/Ethyl Acetate gradient. | Add a small amount of triethylamine to the eluent to suppress tautomerism. |
| Crystallization | Solvents: To be determined empirically (e.g., mixed alkanes, ether/alkane mixtures). | Cool slowly to promote the formation of well-defined crystals. |
IV. References
-
Dieckmann Condensation Mechanism, Examples and Application. (n.d.). Chemistry Notes. Retrieved January 6, 2026, from --INVALID-LINK--
-
A Comparative Guide to the Synthesis of Methyl 2-Oxocyclopentanecarboxylate. (2025). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of Methyl 2-Oxocyclopentanecarboxylate. (2025). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from --INVALID-LINK--
-
Methyl cyclopentanecarboxylate. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from --INVALID-LINK--
-
A Comparative Guide to the Reactivity of Methyl and Ethyl 2-Oxocyclopentanecarboxylate. (2025). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. (2024). Reddit. Retrieved January 6, 2026, from --INVALID-LINK--
-
Dieckmann Condensation. (n.d.). NROChemistry. Retrieved January 6, 2026, from --INVALID-LINK--
-
Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. (2020). ChemRxiv. Retrieved January 6, 2026, from --INVALID-LINK--
-
Purification of baker's yeast β-keto ester oxidoreductase. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of B-keto esters. (2003). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
Methyl 2-oxocyclopentanecarboxylate 95%. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--
-
Methyl 2-Oxocyclopentanecarboxylate. (n.d.). Tokyo Chemical Industry Co., Ltd.. Retrieved January 6, 2026, from --INVALID-LINK--
-
Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent. (2025). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Regulating enol-keto tautomerism at the single-molecule level with a confined optical field. (2025). Nature. Retrieved January 6, 2026, from --INVALID-LINK--
-
Common side reactions in the methylation of cyclohexanone. (2025). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Spectroscopic Data of Methyl 2-oxocyclopentanecarboxylate: A Technical Guide. (2025). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Supporting Information for Angew. Chem. Int. Ed. Z53583. (2004). Wiley-VCH. Retrieved January 6, 2026, from --INVALID-LINK--
-
Preparation method of cyclopentanone-2-carboxylic acid methyl ester. (2013). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Methyl 2-cyclopentanonecarboxylate. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--
-
Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--
-
Method for preparing acyclic beta keto ester. (2007). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
Mastering β-Keto Esters. (1996). Chemical Reviews. Retrieved January 6, 2026, from --INVALID-LINK--
-
Methyl 2-Oxocyclopentanecarboxylate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.. Retrieved January 6, 2026, from --INVALID-LINK--
-
22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from --INVALID-LINK--
-
Methyl 2-oxocyclopentanecarboxylate 95%. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound 30680-84-3 wiki. (n.d.). Guidechem. Retrieved January 6, 2026, from --INVALID-LINK--
-
GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube. Retrieved January 6, 2026, from --INVALID-LINK--
-
11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. Retrieved January 6, 2026, from --INVALID-LINK--
-
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 6, 2026, from --INVALID-LINK--
-
Methyl 2-hexyl-3-oxocyclopentanecarboxylate. (2018). SIELC Technologies. Retrieved January 6, 2026, from --INVALID-LINK--
-
Methyl 2-cyclopentanonecarboxylate, 96%. (n.d.). Fisher Scientific. Retrieved January 6, 2026, from --INVALID-LINK--
References
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- 13. Methyl 2-hexyl-3-oxocyclopentanecarboxylate | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Common Issues in Methyl 1-methyl-2-oxocyclopentanecarboxylate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 1-methyl-2-oxocyclopentanecarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions related to the synthesis and subsequent reactions of this valuable β-keto ester intermediate. Our focus is on providing causal explanations and actionable protocols to overcome common experimental hurdles.
This compound is typically synthesized via the α-alkylation of its precursor, Methyl 2-oxocyclopentanecarboxylate. While conceptually straightforward, this reaction—an enolate alkylation—is fraught with potential complications that can impact yield, purity, and scalability.[1] This guide is structured to address these issues in a direct, question-and-answer format.
Troubleshooting Guide: The α-Methylation of Methyl 2-oxocyclopentanecarboxylate
This section addresses the most common problems encountered during the methylation step, which is critical for the synthesis of the target compound.
Question 1: My reaction shows low or no conversion of the starting material, Methyl 2-oxocyclopentanecarboxylate. What are the likely causes?
Answer: Low or incomplete conversion is a frequent issue in the alkylation of β-keto esters and typically points to problems with enolate formation.[1] The entire reaction hinges on the efficient deprotonation of the α-carbon.
Causality and Solutions:
-
Insufficient Base Strength or Activity: The α-protons of β-keto esters are acidic (pKa ≈ 10-11), but a sufficiently strong base is required for complete and rapid enolate formation.[2]
-
Insight: While alkoxides like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used, their effectiveness can be compromised if they have degraded through exposure to atmospheric moisture.[3] Using a milder base like potassium carbonate (K₂CO₃) may also lead to incomplete deprotonation and require more forcing conditions.[2][4]
-
Actionable Protocol:
-
Use a fresh bottle of sodium methoxide or titrate it before use to confirm its activity.
-
Consider a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) for irreversible enolate formation, which can drive the reaction to completion.[1] However, be aware that LDA typically requires cryogenic temperatures (-78 °C).[1]
-
-
-
Presence of Protic Impurities (Water): Water or other protic impurities (e.g., methanol in the starting ester) will quench the base and the enolate as it forms, halting the reaction.[3]
-
Insight: The enolate is a strong base and will readily deprotonate any available protic solvent or impurity, regenerating the starting β-keto ester.
-
Actionable Protocol:
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Use anhydrous solvents. If using solvents like THF or ether, ensure they are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Dry the starting Methyl 2-oxocyclopentanecarboxylate by azeotropic distillation with toluene if water contamination is suspected.
-
-
-
Inappropriate Reaction Temperature: Enolate formation and alkylation are temperature-sensitive.
-
Insight: While some protocols use elevated temperatures (e.g., 50 °C) with weaker bases like K₂CO₃ to drive the reaction, stronger bases like LDA require very low temperatures (-78 °C) to prevent side reactions.[1][4] Using the wrong temperature for your chosen base system will either result in no reaction or a complex mixture of products.
-
Actionable Protocol: For K₂CO₃ in acetone or DMF, heating is often necessary.[4] For NaH in THF or DMF, room temperature may be sufficient. For LDA in THF, maintain the temperature at -78 °C during enolate formation and electrophile addition.[1]
-
Question 2: My main impurity is a dialkylated product. How can I favor mono-methylation?
Answer: The formation of a dialkylated byproduct is a classic challenge in the alkylation of enolizable ketones and esters.[1][5] This occurs because the mono-alkylated product, this compound, still possesses an acidic α-proton on the adjacent cyclopentane ring, which can be deprotonated and undergo a second methylation.
Causality and Solutions:
-
Stoichiometry of Reagents: Using an excess of the alkylating agent (methyl iodide, dimethyl sulfate) or the base increases the probability of a second alkylation event.
-
Insight: After the first methylation, any remaining base can deprotonate the mono-methylated product, forming a new enolate that can react with the excess methylating agent.
-
Actionable Protocol:
-
Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the methylating agent.
-
Add the methylating agent slowly and at a controlled temperature to maintain a low instantaneous concentration, favoring reaction with the more abundant starting material enolate.
-
-
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can provide the necessary energy and opportunity for the slower, second deprotonation and alkylation to occur.
-
Actionable Protocol:
-
Monitor the reaction closely by TLC or GC. Quench the reaction as soon as the starting material is consumed.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Question 3: I am observing a significant amount of an O-alkylated byproduct. How can this be minimized?
Answer: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation, desired) or the enolate oxygen (O-alkylation, undesired).[1] The regioselectivity of this reaction is highly dependent on the reaction conditions.
Causality and Solutions:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can solvate the cation associated with the enolate, leading to a "freer" or more reactive oxygen anion, which promotes O-alkylation.[3]
-
Insight: In contrast, polar protic solvents favor C-alkylation but are incompatible with strong bases. Non-polar solvents like THF or toluene tend to keep the cation associated with the oxygen, making the carbon a more accessible nucleophilic site.
-
Actionable Protocol: Favor less polar solvents like THF or toluene over highly polar aprotic solvents like HMPA or DMF if O-alkylation is a persistent issue.
-
-
Counter-ion: The nature of the metal counter-ion (from the base) plays a crucial role.
-
Insight: Lithium ions (from LDA) form a tighter association with the oxygen atom, sterically hindering O-alkylation and favoring C-alkylation. Sodium (from NaH, NaOMe) and especially potassium ions (from K₂CO₃, KH) are less tightly associated, increasing the likelihood of O-alkylation.
-
Actionable Protocol: Using LDA as the base is an effective strategy to minimize O-alkylation.
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the cause of low product yield in the methylation reaction.
Caption: Troubleshooting decision tree for low reaction yield.
Purification Challenges
Question 4: I'm having difficulty separating my product from the unreacted starting material by column chromatography. What can I do?
Answer: The starting material (Methyl 2-oxocyclopentanecarboxylate) and the mono-methylated product are structurally very similar, differing only by a single methyl group. This results in very close polarities and, consequently, similar retention factors (Rf) on silica gel, making chromatographic separation challenging.
Causality and Solutions:
-
Similar Polarity: Both compounds are β-keto esters with comparable functional groups.
-
Insight: The small change in molecular weight and structure leads to minimal differentiation in their interaction with the stationary phase (silica).
-
Actionable Protocol:
-
Optimize the Reaction: The best solution is to avoid the problem. Push the reaction to full conversion of the starting material using the troubleshooting steps outlined in Question 1.
-
Improve Chromatography: Use a less polar solvent system (e.g., higher ratio of hexane or pentane to ethyl acetate or diethyl ether) to increase the separation between the spots on the TLC plate. A long chromatography column with a fine mesh silica gel can also improve resolution.
-
Distillation: If the reaction is performed on a sufficient scale, fractional vacuum distillation can be an effective purification method, as the boiling points of the starting material and product will differ.[3]
-
-
Troubleshooting Subsequent Reactions
Question 5: I am trying to decarboxylate my this compound to get 2-methylcyclopentanone, but the reaction is incomplete. Why?
Answer: The decarboxylation of β-keto esters is a robust and common transformation, but it requires specific conditions to proceed to completion.[6][7] Incomplete reaction usually stems from suboptimal conditions for either the initial hydrolysis (saponification) or the final decarboxylation step.
Causality and Solutions:
-
Incomplete Hydrolysis (Saponification): In the two-step method, the ester must first be fully hydrolyzed to the corresponding β-keto acid.[6] Steric hindrance from the newly introduced methyl group can slow this process down compared to the un-alkylated precursor.[8]
-
Insight: If hydrolysis is incomplete, the unhydrolyzed ester will not decarboxylate upon heating and acidification.
-
Actionable Protocol: Use a sufficient excess of base (e.g., NaOH or KOH) and ensure the mixture is heated (reflux) for an adequate period to drive the saponification to completion. Monitor by TLC until the starting ester spot has disappeared.
-
-
Insufficient Heat for Decarboxylation: The loss of CO₂ from the β-keto acid intermediate requires thermal energy to overcome the activation barrier of the cyclic transition state.[7]
-
Insight: While some simple β-keto acids can decarboxylate at room temperature, most, especially substituted ones, require heating.[7]
-
Actionable Protocol: After acidification of the carboxylate salt, ensure the mixture is heated sufficiently (typically between 100-150 °C) until CO₂ evolution ceases.[2]
-
-
Using a Milder, One-Pot Method (Krapcho Decarboxylation): For substrates sensitive to harsh acidic or basic conditions, the Krapcho decarboxylation is a superior alternative.[6]
-
Insight: This method uses a salt (like LiCl or NaCl) in a polar aprotic solvent (like DMSO) with a small amount of water, heated to high temperatures (e.g., >150 °C). It proceeds via a different mechanism involving nucleophilic attack on the methyl ester by the chloride ion, followed by decarboxylation.[6]
-
Actionable Protocol: If the two-step method fails, consider switching to the Krapcho protocol. See the detailed protocol in the following section.
-
FAQs: Frequently Asked Questions
Q: What are the best starting conditions (base, solvent, temperature) for the methylation of Methyl 2-oxocyclopentanecarboxylate?
A: There is no single "best" method, as the optimal choice depends on scale, available equipment, and sensitivity of the substrate. However, a reliable starting point is using potassium carbonate in acetone.[4]
| Base | Solvent | Temperature | Pros | Cons |
| K₂CO₃ | Acetone / DMF | Reflux | Operationally simple, inexpensive.[4] | Can be slow, may require heat, potential for side reactions. |
| NaH | THF / DMF | 0 °C to RT | Forms enolate irreversibly, good yields. | NaH is pyrophoric and requires careful handling. |
| LDA | THF | -78 °C | Fast, clean, high yielding, minimizes O-alkylation.[1] | Requires cryogenic temperatures and inert atmosphere techniques. |
Q: How can I definitively confirm the structure of my product, this compound?
A: Confirmation requires spectroscopic analysis. The key change from the starting material is the disappearance of the α-proton signal in the ¹H NMR spectrum and the appearance of a methyl singlet.
| Technique | Starting Material (C₇H₁₀O₃)[9] | Product (C₈H₁₂O₃)[10] | Key Differentiator |
| ¹H NMR | ~3.7 ppm (s, 3H, -OCH₃), ~3.4 ppm (t, 1H, α-H) , 1.9-2.5 ppm (m, 6H, ring CH₂) | ~3.7 ppm (s, 3H, -OCH₃), ~1.3 ppm (s, 3H, α-CH₃) , 1.8-2.6 ppm (m, 6H, ring CH₂) | Disappearance of the α-proton triplet at ~3.4 ppm and appearance of a new methyl singlet around 1.3 ppm. |
| ¹³C NMR | ~210 ppm (C=O, ketone), ~170 ppm (C=O, ester), ~58 ppm (α-C) , ~52 ppm (-OCH₃) | ~215 ppm (C=O, ketone), ~173 ppm (C=O, ester), ~60 ppm (α-C, quaternary) , ~52 ppm (-OCH₃), ~20 ppm (α-CH₃) | Shift of the α-carbon signal and appearance of a new quaternary carbon and a new methyl carbon signal. |
| Mass Spec (EI) | M⁺• at m/z = 142.15 | M⁺• at m/z = 156.18 | Molecular ion peak increases by 14 mass units, corresponding to the addition of a CH₂ group (from CH₃ minus H). |
Detailed Experimental Protocols
Protocol 1: α-Methylation using Potassium Carbonate
This protocol is adapted from literature procedures for the alkylation of β-ketoesters.[4]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Reagents: Add anhydrous acetone (or DMF) to the flask, followed by Methyl 2-oxocyclopentanecarboxylate (1.0 equiv.).
-
Alkylation: Add methyl iodide (MeI, 1.2 equiv.) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or ~60 °C (for DMF) and stir vigorously. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).
-
Workup: Once the starting material is consumed (typically 4-14 hours), cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with fresh solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel or vacuum distillation to yield this compound.
Reaction Pathway Diagram
Caption: General pathway for the α-methylation reaction.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Tsuji, J. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. [Link]
-
Deadman, B. J., et al. The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. [Link]
-
JoVE. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. [Link]
-
ScienceMadness.org. Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]
-
Al Mamari, H. Alkylation and Decarboxylation of beta-Keto Esters. YouTube. [Link]
-
Stoltz, B. M., et al. Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylation. Caltech. [Link]
-
Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. [Link]
-
PrepChem.com. Synthesis of Methyl 3-oxocyclopentanecarboxylate. [Link]
-
Ashenhurst, J. Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. Can someone confirm and/or correct my logic regarding this mechanism? [Link]
-
PubChem. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. [Link]
-
ChemistNate. Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. [Link]
-
Wang, Z., et al. Ketone α-alkylation at the more-hindered site. PubMed Central. [Link]
-
ResearchGate. Reaction development a, Optimization of the oxidative methylation... [Link]
- Google Patents.
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
PubChem. Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. [Link]
-
PharmaCompass. 2-Methoxy carbonyl cyclopentanone. [Link]
-
Ashenhurst, J. Decarboxylation. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. Formation of enolates from esters and other acid derivatives. YouTube. [Link]
-
Semantic Scholar. Keto–enol/enolate equilibria in the 2-acetylcyclopentanone system. An unusual reaction mechanism in enol nitrosation. [Link]
-
ResearchGate. Method for optimizing methylation-specific PCR. [Link]
- Google Patents.
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- 1. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 2. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Page loading... [guidechem.com]
Preventing byproduct formation in Methyl 1-methyl-2-oxocyclopentanecarboxylate synthesis
Welcome to the technical support guide for the synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.
The synthesis of this compound is a cornerstone transformation for creating valuable precursors for pharmaceuticals and fragrances.[1] The process is typically a two-stage sequence:
-
Dieckmann Condensation: An intramolecular cyclization of dimethyl adipate to form the cyclic β-keto ester, methyl 2-oxocyclopentanecarboxylate.[2][3]
-
α-Alkylation: Introduction of a methyl group at the carbon positioned between the ketone and ester functionalities (the α-carbon).[4]
While robust, each stage presents unique challenges where suboptimal conditions can lead to a complex mixture of byproducts, complicating purification and reducing yields. This guide provides a structured, question-and-answer-based approach to identify, understand, and prevent these issues.
Overall Synthesis Workflow and Key Challenge Points
The following diagram outlines the complete synthetic pathway, highlighting the critical junctures where byproduct formation is most prevalent. Understanding these points is the first step toward effective troubleshooting.
Sources
Technical Support Center: Catalyst Selection for Optimizing Methyl 1-methyl-2-oxocyclopentanecarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate is a critical step in the development of various pharmaceuticals and biologically active molecules. The efficiency and selectivity of this α-alkylation reaction are highly dependent on the choice of catalyst and reaction conditions. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to assist researchers in optimizing their synthetic protocols. As Senior Application Scientists, we aim to provide not just procedures, but a deeper understanding of the causality behind experimental choices to ensure reproducible and high-yielding results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low Yield of this compound
Question: I am experiencing low yields in the methylation of methyl 2-oxocyclopentanecarboxylate. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this α-alkylation are a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.
Root Causes & Solutions:
-
Incomplete Deprotonation: The first step is the formation of a resonance-stabilized enolate by deprotonating the acidic α-hydrogen.[1] If the base is not strong enough or used in insufficient quantity, the starting material will not be fully converted to the nucleophilic enolate, leading to low conversion.
-
Troubleshooting:
-
Base Selection: Ensure the base is sufficiently strong to deprotonate the β-keto ester (pKa ≈ 10-11).[2] Common bases include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA).[3] For milder conditions, potassium carbonate (K₂CO₃) can be effective, particularly in phase-transfer catalysis.[2][3]
-
Stoichiometry: Use at least a stoichiometric equivalent of the base. For weaker bases, a slight excess may be necessary.
-
Reaction Conditions: Conduct the deprotonation at an appropriate temperature. Stronger bases like LDA are typically used at low temperatures (-78 °C) to prevent side reactions, followed by gradual warming.[3]
-
-
-
Side Reactions: Several side reactions can compete with the desired C-alkylation, reducing the yield of the target product.
-
O-Alkylation: The enolate intermediate has two nucleophilic sites: the α-carbon and the oxygen atom. Reaction at the oxygen leads to the formation of an enol ether, an undesired by-product.
-
Troubleshooting: The choice of solvent and counter-ion can influence the C/O alkylation ratio. Protic solvents can solvate the oxygen atom, favoring C-alkylation. However, aprotic solvents like THF are commonly used. Using "soft" electrophiles like methyl iodide (MeI) also favors C-alkylation.[3]
-
-
Dialkylation: If the mono-alkylated product is deprotonated again by the base, a second methylation can occur, leading to a dialkylated by-product.
-
Troubleshooting: Add the alkylating agent slowly to the pre-formed enolate at a controlled temperature.[4] Using a slight excess of the starting β-keto ester relative to the base can also help minimize dialkylation.
-
-
Retro-Claisen (Dieckmann) Condensation: The β-keto ester can undergo a base-catalyzed retro-Claisen reaction, especially at elevated temperatures, leading to ring-opening and decomposition.[3][5]
-
Troubleshooting: Maintain a controlled and, if possible, low reaction temperature.[3]
-
-
-
Purity of Reagents and Solvents: The presence of water or other protic impurities can quench the enolate, leading to reduced yields.
-
Troubleshooting: Use anhydrous solvents and ensure all reagents are dry. Glassware should be oven-dried before use.
-
2. Catalyst Selection for Optimal Performance
Question: What are the different types of catalysts I can use for this synthesis, and how do I choose the best one for my application?
Answer:
The choice of catalyst is pivotal and depends on the desired outcome, such as high yield, enantioselectivity, or milder reaction conditions.
-
Traditional Strong Bases (Stoichiometric):
-
Mechanism: These are not catalytic in the strictest sense but are essential reagents. They act by stoichiometrically deprotonating the β-keto ester to form the reactive enolate.[1]
-
Examples: Sodium methoxide (NaOMe), potassium tert-butoxide (t-BuOK), sodium hydride (NaH), and lithium diisopropylamide (LDA).[3]
-
Advantages: Well-established, often high-yielding for simple alkylations.
-
Disadvantages: Require strictly anhydrous conditions, can lead to side reactions if not controlled carefully, and are not suitable for substrates with base-sensitive functional groups.
-
-
Phase-Transfer Catalysis (PTC):
-
Mechanism: PTC facilitates the transfer of the enolate from the solid or aqueous phase to the organic phase where the alkylating agent resides. This is typically achieved using quaternary ammonium salts.[2][6][7] The catalyst forms an ion pair with the enolate, making it soluble and highly reactive in the organic phase.[2][7]
-
Examples: Tetrabutylammonium salts (e.g., TBAI), and chiral Cinchona alkaloid-derived quaternary ammonium salts for asymmetric synthesis.[6][7][8][9]
-
Advantages: Milder reaction conditions (e.g., using weaker bases like K₂CO₃), often simpler workup, and the potential for enantioselective alkylation with chiral catalysts.[2][6][7][8]
-
Disadvantages: Catalyst loading and selection are critical for optimal performance.
-
-
Organocatalysis:
-
Mechanism: Chiral organic molecules, such as derivatives of amino acids or Cinchona alkaloids, can catalyze the asymmetric α-functionalization of β-keto esters.[10][11] These catalysts activate the substrate and/or the electrophile to control the stereochemical outcome.
-
Advantages: Metal-free, often highly enantioselective, and can be performed under relatively mild conditions.[12]
-
Disadvantages: Catalyst development is an active area of research, and finding the optimal catalyst for a specific transformation may require screening.
-
-
Palladium-Catalyzed Alkylation:
-
Mechanism: This method involves the formation of a palladium enolate intermediate, which then undergoes reductive elimination with an organic halide.[13]
-
Advantages: Can be a powerful method for α-arylation and alkylation, with reaction rates influenced by the choice of ligand.[13]
-
Disadvantages: Requires a transition metal catalyst, which may need to be removed from the final product, especially in pharmaceutical applications.
-
Visualizing the Reaction Pathway
The general workflow for the synthesis of this compound involves several key steps.
Caption: General workflow for the synthesis.
Comparative Data on Catalytic Systems
| Catalytic System | Base | Solvent | Temperature | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Reference(s) |
| Strong Base | NaH | THF | 0 °C to RT | ~70-85% | N/A | High conversion for simple substrates | [3] |
| Phase-Transfer | K₂CO₃ | Toluene | RT | Good to Excellent | Up to 98% (chiral PTC) | Milder conditions, scalable, potential for asymmetry | [2],[8],[9] |
| Organocatalysis | Varies | Varies | Varies | Good | High (catalyst dependent) | Metal-free, high enantioselectivity | [10],[11],[12] |
| Palladium | Varies | Varies | Varies | Good | High (ligand dependent) | Broad scope for C-C bond formation | [13] |
Note: Yields and ee values are representative and can vary based on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Methylation (General Procedure)
This protocol is a representative procedure for the methylation of methyl 2-oxocyclopentanecarboxylate using a phase-transfer catalyst.
Materials:
-
Methyl 2-oxocyclopentanecarboxylate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Iodide (TBAI)
-
Methyl Iodide (MeI)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-oxocyclopentanecarboxylate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and tetrabutylammonium iodide (0.1 eq).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction Initiation: Stir the mixture vigorously at room temperature.
-
Addition of Alkylating Agent: Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
-
Troubleshooting the PTC Protocol:
-
Low Conversion:
-
Ensure the potassium carbonate is finely powdered and anhydrous to maximize its surface area and basicity.
-
Increase the stirring speed to improve mixing between the phases.
-
Consider gently heating the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.
-
-
Formation of By-products:
-
If dialkylation is observed, try adding the methyl iodide more slowly or at a lower temperature.
-
Advanced Troubleshooting: Enantioselective Synthesis
Question: I am attempting an asymmetric methylation using a chiral phase-transfer catalyst but am getting low enantiomeric excess (ee). How can I improve the stereoselectivity?
Answer:
Achieving high enantioselectivity in asymmetric catalysis requires careful optimization of several parameters.
Key Factors Influencing Enantioselectivity:
-
Catalyst Structure: The structure of the chiral catalyst is paramount. For Cinchona alkaloid-derived catalysts, modifications to the quinoline ring, the hydroxyl group, and the amine can significantly impact stereoselectivity.[7] It may be necessary to screen a small library of catalysts to find the optimal one for this specific transformation.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the transition state of the reaction. Nonpolar solvents like toluene are often preferred in phase-transfer catalysis.
-
Base: The choice of base and its concentration can affect the aggregation state of the catalyst and the tightness of the ion pair, which in turn influences stereoselectivity.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Troubleshooting Steps:
-
Catalyst Screening: If possible, test different chiral phase-transfer catalysts.
-
Solvent Screening: Evaluate a range of nonpolar and weakly polar solvents (e.g., toluene, dichloromethane, tert-butyl methyl ether).
-
Base Optimization: Investigate different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, Rb₂CO₃) and their concentrations.
-
Temperature Study: Run the reaction at a series of decreasing temperatures (e.g., room temperature, 0 °C, -20 °C) and analyze the effect on ee.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting common issues in the synthesis.
Caption: Troubleshooting decision tree.
References
-
Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (n.d.). Sciencemadness.org. Retrieved from [Link]
-
Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. (2001). The Journal of Organic Chemistry. Retrieved from [Link]
-
H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. (2022). Molecules. Retrieved from [Link]
-
PTC C-Alkylation of Acetoacetate Ester. (n.d.). PTC Organics. Retrieved from [Link]
-
Enantioselective Organocatalyzed Transformations of β-Ketoesters. (2014). Chemical Reviews. Retrieved from [Link]
-
Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Best ways to α-methylation a β-Ketoester? (2021). Reddit. Retrieved from [Link]
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Organocatalytic asymmetric hydroxylation of beta-keto esters: metal-free synthesis of optically active anti-diols. (2004). The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organocatalytic Asymmetric α-Functionalization of β-Ketoesters [manu56.magtech.com.cn]
- 11. Enantioselective Organocatalyzed Transformations of β-Ketoesters. | Semantic Scholar [semanticscholar.org]
- 12. Organocatalytic asymmetric hydroxylation of beta-keto esters: metal-free synthesis of optically active anti-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Analysis of reaction intermediates in Methyl 1-methyl-2-oxocyclopentanecarboxylate synthesis
Technical Support Center: Synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step synthesis. Our focus is on analyzing reaction intermediates and optimizing reaction conditions to ensure high yield and purity.
The synthesis is typically a two-stage process:
-
Dieckmann Condensation: An intramolecular cyclization of dimethyl adipate to form the precursor, Methyl 2-oxocyclopentanecarboxylate.
-
Alkylation: Formation of an enolate from the precursor, followed by methylation to yield the final product, this compound.
This guide will address specific questions related to both stages of this synthesis.
Frequently Asked Questions & Troubleshooting Guide
Stage 1: Dieckmann Condensation of Dimethyl Adipate
Question 1: My yield of the precursor, Methyl 2-oxocyclopentanecarboxylate, is consistently low. What are the likely causes?
Answer: Low yields in a Dieckmann condensation are a common issue and typically point to problems with equilibrium control or reagent integrity. The reaction is reversible, so several factors must be meticulously controlled.[1]
-
Inefficient Removal of Methanol: The condensation produces one equivalent of methanol for every equivalent of product formed. According to Le Châtelier's principle, the accumulation of this byproduct can shift the equilibrium back towards the starting materials.[1]
-
Solution: Ensure your reaction setup includes an efficient distillation head to continuously remove methanol as it forms. The reaction is often run at the boiling point of the solvent to facilitate this removal.[1]
-
-
Base Strength and Stoichiometry: A strong base is essential to deprotonate the α-carbon of the diester, initiating the cyclization.[1]
-
Solution: Use a strong, non-nucleophilic base like sodium methoxide. Ensure the base is fresh and has not been deactivated by atmospheric moisture. While stoichiometric amounts are often used, a slight excess can sometimes drive the reaction to completion. Verify the purity and activity of your base before starting.[1]
-
-
Presence of Water: Water will rapidly quench the strong base, rendering it ineffective.
Question 2: I'm observing significant formation of a high-boiling, viscous side product. What is it and how can I prevent it?
Answer: The side product is likely a polymer formed from an intermolecular Claisen condensation between molecules of dimethyl adipate, competing with the desired intramolecular Dieckmann condensation.
-
Causality: High concentrations of the starting material favor intermolecular reactions. The desired intramolecular reaction is kinetically favored under high-dilution conditions.
Workflow for Precursor Synthesis
Caption: Experimental Workflow for Dieckmann Condensation.
Stage 2: Alkylation of Methyl 2-oxocyclopentanecarboxylate
Question 3: My methylation reaction is incomplete or yields multiple products. What are the critical parameters for this step?
Answer: This is an enolate alkylation reaction, and its success hinges on the complete and selective formation of the desired enolate intermediate. The key challenge is avoiding O-alkylation, where the methyl group attaches to the enolate oxygen instead of the carbon.
-
Incomplete Deprotonation: If the precursor is not fully converted to its enolate, the unreacted starting material will remain, and the alkylating agent may be consumed by side reactions.
-
Solution: Use at least one full equivalent of a strong base (e.g., sodium hydride or sodium methoxide) in an anhydrous aprotic solvent (like THF or DMF) to ensure complete enolate formation before adding the alkylating agent.
-
-
C- vs. O-Alkylation: The enolate intermediate is an ambident nucleophile, meaning it can react at two sites: the α-carbon (C-alkylation, desired) or the oxygen (O-alkylation, undesired).
-
Controlling Selectivity: C-alkylation is generally favored under conditions of thermodynamic control. Using a sodium counter-ion (from NaH or NaOMe) in a polar aprotic solvent helps to form a tight ion pair, which sterically hinders O-alkylation and promotes the desired C-alkylation.
-
Reaction Mechanism: C- vs. O-Alkylation
Sources
Technical Support Center: A-Z Guide to Methyl 1-methyl-2-oxocyclopentanecarboxylate
Welcome to the comprehensive technical support guide for handling Methyl 1-methyl-2-oxocyclopentanecarboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. This guide is structured to address common pitfalls encountered during the synthesis, purification, and subsequent reactions of this versatile β-keto ester.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and reactions of this compound.
Q1: What are the primary challenges in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the alkylation of Methyl 2-oxocyclopentanecarboxylate. The main challenges include:
-
Incomplete Deprotonation: Insufficient base strength or stoichiometry can lead to low yields.
-
Competing Side Reactions: O-alkylation, where the alkyl group attaches to the oxygen of the enolate, and dialkylation are common side reactions that reduce the yield of the desired C-alkylated product.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature are critical parameters that need to be optimized to favor C-alkylation.[1]
Q2: How can I minimize the formation of O-alkylation and dialkylation byproducts?
A2: To favor the desired C-alkylation, consider the following strategies:
-
Choice of Base and Solvent: Using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) in a non-polar solvent can favor C-alkylation.
-
Temperature Control: Running the reaction at low temperatures, such as -78 °C, can help control selectivity and minimize side reactions.[1]
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent also plays a role. More reactive alkyl halides may lead to a higher proportion of O-alkylation.
Q3: What are the key considerations for the purification of this compound?
A3: Purification can be challenging due to the compound's physical properties. Key methods include:
-
Vacuum Distillation: This is a common method for purification. However, care must be taken as the compound can be prone to decomposition at high temperatures.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from byproducts and unreacted starting materials.
Q4: My subsequent reaction, a decarboxylation of the alkylated product, is giving low yields. What could be the issue?
A4: The decarboxylation of β-keto esters like alkylated this compound is a common follow-up reaction.[2] Low yields can result from:
-
Incomplete Saponification: In the two-step method involving saponification followed by acid-catalyzed decarboxylation, incomplete hydrolysis of the ester will lead to a lower yield of the final ketone.[2]
-
Suboptimal Krapcho Decarboxylation Conditions: For the one-pot Krapcho decarboxylation, the choice of solvent, salt, and temperature is crucial for driving the reaction to completion.[2]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges.
Guide 1: Low Yield in the Alkylation of Methyl 2-oxocyclopentanecarboxylate
| Symptom | Potential Cause | Troubleshooting Action |
| Low conversion of starting material | Ineffective Deprotonation: The base may be weak, or the stoichiometry may be incorrect. | - Use a stronger base such as LDA or NaH. - Ensure the solvent is anhydrous and the base is not deactivated.[1] - Consider a moderate temperature increase if using a weaker base. |
| Presence of multiple products by TLC/GC-MS | Side Reactions: O-alkylation and/or dialkylation are likely occurring. | - Lower the reaction temperature. - Use a less reactive alkylating agent if possible. - Optimize the base and solvent system to favor C-alkylation. |
| Formation of a polymeric byproduct | Intermolecular Condensation: This can occur if reaction conditions do not favor intramolecular cyclization. | - Maintain a relatively dilute solution to favor the intramolecular reaction.[3] |
Guide 2: Difficulties in Product Purification
| Symptom | Potential Cause | Troubleshooting Action |
| Product loss during aqueous workup | Product Solubility: The product may have some solubility in the aqueous layer. | - Perform multiple extractions with an organic solvent to maximize recovery. |
| Decomposition during distillation | Thermal Instability: The β-keto ester may be decomposing at the distillation temperature. | - Use a high-vacuum system to lower the boiling point. - Ensure the distillation apparatus is set up for efficient, rapid distillation. |
| Incomplete separation by column chromatography | Inappropriate Solvent System: The chosen eluent may not be providing adequate separation. | - Perform small-scale TLC experiments with various solvent mixtures to find the optimal eluent system for separation. |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key procedures.
Protocol 1: Alkylation of Methyl 2-oxocyclopentanecarboxylate using LDA
This protocol outlines a general procedure for the C-alkylation of Methyl 2-oxocyclopentanecarboxylate.
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Methyl 2-oxocyclopentanecarboxylate
-
Alkyl halide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine (1.05 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise and stir for 30 minutes at -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of Methyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[1]
-
Alkylation: Add the alkyl halide (1.05 equivalents) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.[1]
-
Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by vacuum distillation or column chromatography.[1]
Protocol 2: Krapcho Decarboxylation of Alkylated this compound
This protocol describes a one-pot decarboxylation procedure.
Materials:
-
Alkylated this compound derivative
-
Dimethyl sulfoxide (DMSO)
-
Sodium chloride or Lithium chloride
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alkylated this compound derivative in DMSO.
-
Addition of Reagents: Add a catalytic amount of water and a stoichiometric amount of sodium chloride or lithium chloride to the solution.
-
Heating: Heat the reaction mixture to a high temperature (typically 120-180 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting 2-alkylcyclopentanone by distillation or chromatography.
Section 4: Visualizations and Diagrams
Diagram 1: General Alkylation of a β-Keto Ester
Caption: Workflow of the alkylation of Methyl 2-oxocyclopentanecarboxylate.
Diagram 2: Troubleshooting Decision Tree for Low Alkylation Yield
Caption: Decision tree for troubleshooting low yields in alkylation reactions.
Section 5: Safety Precautions
Working with the reagents involved in the synthesis and handling of this compound requires strict adherence to safety protocols.
-
Strong Bases: Strong bases like sodium hydride and lithium diisopropylamide are highly reactive and corrosive.[4] Always handle them in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]
-
Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Avoid inhalation and skin contact.[8]
-
Solvents: Anhydrous solvents like THF can form explosive peroxides. Always use freshly distilled or inhibitor-free solvents.
-
General Laboratory Practices: Maintain a clean and organized workspace.[9] Ensure emergency equipment, such as a safety shower and eyewash station, is readily accessible.[6]
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Quora. (2022). What are some safety precautions to take when working with strong acids and strong bases?. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
MCAT Review. (n.d.). Keto Acids and Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
-
University of Illinois Urbana-Champaign, Division of Research Safety. (2023). Bases - Hydroxides. Retrieved from [Link]
-
National University of Singapore, Department of Medicine. (2016). Standard Operating Procedure: WORKING WITH ACIDS AND BASES. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Mastering β-keto esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]
-
American Chemical Society. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Engineering Controls Database - Museums (Acids and Alkalis). Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl cyclopentanecarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester.
-
PubChem. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- Google Patents. (n.d.). US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 7. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Methyl 1-methyl-2-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis and Comparison of the ¹H NMR Spectral Features of a Quaternary α-Substituted β-Keto Ester.
This guide provides a detailed analysis of the ¹H NMR spectrum of methyl 1-methyl-2-oxocyclopentanecarboxylate, a key intermediate in organic synthesis. Due to the limited availability of a publicly accessible, fully assigned experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established nuclear magnetic resonance (NMR) principles and comparative data from structurally similar analogs. By examining the spectra of methyl 2-oxocyclopentanecarboxylate, ethyl 2-oxocyclopentanecarboxylate, and 2-acetylcyclopentanone, we will dissect the influence of the quaternary α-methyl group and the nature of the ester functionality on the chemical shifts and splitting patterns of the cyclopentanone ring protons.
The Structural Context: Understanding the Quaternary α-Carbon
This compound presents a unique structural feature: a quaternary carbon at the α-position to both the ketone and the carboxylate groups. This substitution pattern has a profound impact on its ¹H NMR spectrum when compared to its unsubstituted counterpart, methyl 2-oxocyclopentanecarboxylate. The absence of a proton at this α-position simplifies the spectrum in some respects, while the steric and electronic effects of the additional methyl group introduce subtle but predictable changes in the chemical shifts of the neighboring methylene protons.
Predicted ¹H NMR Spectrum of this compound
Based on analogous compounds and fundamental NMR theory, the predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit the following key signals:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OCH₃ (Ester methyl) | ~3.7 | Singlet | N/A |
| -CH₃ (α-Methyl) | ~1.3 | Singlet | N/A |
| -CH₂- (C5, γ to C=O) | ~2.3 - 2.5 | Multiplet | - |
| -CH₂- (C4, β to C=O) | ~1.8 - 2.0 | Multiplet | - |
| -CH₂- (C3, α to C=O) | ~2.0 - 2.2 | Multiplet | - |
Causality behind the Predictions:
-
The ester methyl protons (-OCH₃) are expected to appear as a sharp singlet around 3.7 ppm, a characteristic region for methyl esters.
-
The α-methyl protons (-CH₃) , being attached to a quaternary carbon, will also be a singlet, likely appearing around 1.3 ppm. Its chemical shift is influenced by the adjacent carbonyl and carboxylate groups.
-
The three methylene groups of the cyclopentanone ring will present as complex multiplets due to geminal and vicinal coupling. Their chemical shifts are influenced by their proximity to the electron-withdrawing carbonyl group. The protons on C5 (γ to the ketone) are expected to be the most deshielded among the ring methylenes, followed by the protons on C3 (α to the ketone), and finally the protons on C4 (β to the ketone).
Comparative Spectral Analysis: Unveiling Structural Nuances
A direct comparison with structurally related molecules provides invaluable insights into the interpretation of the predicted spectrum.
Comparison 1: The Effect of α-Methylation
| Compound | -OCH₃ (ppm) | α-H (ppm) | Ring -CH₂- (ppm) |
| This compound (Predicted) | ~3.7 (s) | N/A | ~1.8 - 2.5 (m) |
| Methyl 2-oxocyclopentanecarboxylate [1] | ~3.7 (s) | ~3.4 (t, J ≈ 7.5 Hz) | ~1.8 - 2.5 (m) |
The most striking difference is the absence of the α-proton signal in the methylated compound. In methyl 2-oxocyclopentanecarboxylate, this proton appears as a triplet around 3.4 ppm, coupled to the adjacent methylene protons[1]. The introduction of the methyl group at this position removes this signal and introduces a new singlet for the α-methyl group. The overall chemical shift range for the ring methylene protons is expected to be similar, though subtle shifts due to the conformational changes induced by the α-methyl group are likely.
Comparison 2: The Influence of the Ester Group
| Compound | Ester Group Protons (ppm) | α-H (ppm) | Ring -CH₂- (ppm) |
| Methyl 2-oxocyclopentanecarboxylate [1] | ~3.7 (s, -OCH₃) | ~3.4 (t, J ≈ 7.5 Hz) | ~1.8 - 2.5 (m) |
| Ethyl 2-oxocyclopentanecarboxylate [2][3] | ~4.2 (q, -OCH₂CH₃), ~1.3 (t, -OCH₂CH₃) | ~3.4 (t, J ≈ 7.5 Hz) | ~1.8 - 2.5 (m) |
Comparing the non-methylated analogs with different ester groups highlights the predictable signals of the alkoxy moiety. The methyl ester gives a singlet at ~3.7 ppm, while the ethyl ester shows a quartet at ~4.2 ppm and a triplet at ~1.3 ppm[1][2][3]. This comparison confirms that the choice of ester group primarily affects the signals of the ester alkyl chain without significantly altering the chemical shifts of the cyclopentanone ring protons.
Comparison 3: β-Keto Ester vs. β-Diketone
| Compound | α-H (ppm) | Ring -CH₂- (ppm) | Other Signals (ppm) |
| Methyl 2-oxocyclopentanecarboxylate [1] | ~3.4 (t) | ~1.8 - 2.5 (m) | ~3.7 (s, -OCH₃) |
| 2-Acetylcyclopentanone [4][5] | ~3.5 (t, enol form) | ~1.8 - 2.6 (m) | ~2.1 (s, -COCH₃) |
2-Acetylcyclopentanone, a β-diketone, exists in equilibrium with its enol tautomer. The ¹H NMR spectrum often shows signals for both forms, with the enolic proton being a key indicator. In the keto form, the signals would be comparable to the β-keto esters. This comparison demonstrates how the nature of the second carbonyl-containing group (ester vs. ketone) influences the electronic environment and potential tautomerism of the molecule.
Experimental Protocol for ¹H NMR Analysis
Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a standardized protocol for the analysis of β-keto esters like this compound.[1]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for resolving fine coupling patterns.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Ensure a sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.
-
Set an appropriate spectral width (e.g., 0-12 ppm) to encompass all expected proton signals.
4. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
Visualizing the Workflow
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A Researcher's Guide to the Spectroscopic Analysis of Methyl 1-methyl-2-oxocyclopentanecarboxylate: A Comparative Approach
In the landscape of synthetic chemistry and drug development, the unambiguous characterization of molecular structure is a cornerstone of progress. Methyl 1-methyl-2-oxocyclopentanecarboxylate (CAS No. 30680-84-3), a substituted β-keto ester, serves as a valuable intermediate in the synthesis of more complex chemical entities. Its structural elucidation relies on a suite of spectroscopic techniques, among which Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a direct and powerful probe into the carbon skeleton of the molecule.
This guide presents an in-depth analysis of the ¹³C NMR spectrum of this compound. We will dissect the rationale behind the chemical shift assignments, offering a foundational understanding for researchers. Furthermore, this guide will objectively compare the insights derived from ¹³C NMR with those from other prevalent analytical methods—namely ¹H NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting supporting data and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions in their analytical workflows.
The Carbon Framework: A Definitive Look with ¹³C NMR Spectroscopy
¹³C NMR spectroscopy is unparalleled in its ability to provide a direct count of non-equivalent carbon atoms and offer profound insights into their electronic environments. For a molecule like this compound, with its array of carbonyls, a quaternary center, and aliphatic carbons, ¹³C NMR is indispensable for confirming its structural integrity.
The structure of this compound, with IUPAC name methyl 1-methyl-2-oxocyclopentane-1-carboxylate, contains eight distinct carbon atoms, each with a characteristic chemical shift in the ¹³C NMR spectrum.[1]
Caption: Structure of this compound with Carbon Numbering.
Predicted ¹³C NMR Chemical Shifts
The predicted chemical shifts are based on established ranges for similar functional groups and carbon environments.[2][3][4] The electronegativity of nearby oxygen atoms and the nature of the carbon bonds (single, double, aromatic) significantly influence these values.[4]
| Carbon Atom | Environment | Predicted Chemical Shift (δ) ppm | Rationale |
| C2 | Ketone C=O | 205 - 220 | The carbon of a ketone carbonyl group is highly deshielded and appears far downfield.[3] |
| C6 | Ester C=O | 170 - 185 | The ester carbonyl carbon is also deshielded, but typically less so than a ketone carbonyl.[3] |
| C1 | Quaternary (C-1) | 45 - 60 | This quaternary carbon is attached to two carbonyl groups and a methyl group, leading to a downfield shift. |
| C8 | Methoxy (-OCH₃) | 50 - 55 | The carbon of the methoxy group is directly bonded to an electronegative oxygen atom. |
| C5 | Ring -CH₂- | 30 - 45 | Aliphatic methylene carbon adjacent to the quaternary center. |
| C3 | Ring -CH₂- | 20 - 40 | Aliphatic methylene carbon adjacent to the ketone. |
| C4 | Ring -CH₂- | 20 - 40 | Aliphatic methylene carbon beta to both carbonyls. |
| C7 | Methyl (-CH₃) | 15 - 25 | The methyl group attached to the quaternary carbon. |
Note: Actual chemical shifts can vary depending on the solvent, concentration, and spectrometer frequency.
A Comparative Analysis: Positioning ¹³C NMR Among Other Techniques
While ¹³C NMR provides an excellent map of the carbon backbone, a comprehensive structural verification is best achieved by integrating data from multiple analytical techniques.
| Technique | Principle | Information Provided for this compound | Advantages | Limitations |
| ¹³C NMR | Measures the magnetic properties of ¹³C nuclei. | Provides the number of non-equivalent carbons and their chemical environments. | Direct observation of the carbon skeleton; sensitive to subtle structural changes. | Low natural abundance of ¹³C requires longer acquisition times or higher sample concentrations.[5] |
| ¹H NMR | Measures the magnetic properties of ¹H nuclei. | Shows the number of different proton environments, their integration (ratio), and spin-spin coupling patterns. Expected signals include a singlet for the -OCH₃ protons, a singlet for the C1-CH₃ protons, and multiplets for the cyclopentane ring protons.[6] | High sensitivity and rapid acquisition; provides detailed information on proton connectivity. | Complex multiplets from the ring protons can be difficult to resolve and assign without advanced 2D NMR techniques. |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies functional groups. Strong, sharp absorption bands are expected for the ketone C=O stretch (~1725-1705 cm⁻¹) and the ester C=O stretch (~1750-1735 cm⁻¹). C-O and C-H stretches will also be present.[6] | Fast, simple, and excellent for identifying key functional groups. | Provides limited information about the overall molecular skeleton; spectra can be complex. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Determines the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺• is expected at m/z 156, corresponding to the molecular formula C₈H₁₂O₃.[1][7] | Extremely high sensitivity; provides accurate molecular weight and elemental composition (with high-resolution MS). | Isomeric compounds can have identical molecular weights; fragmentation can sometimes be complex to interpret. |
Experimental Protocols
Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.
Protocol 1: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5] The choice of solvent is crucial as it can influence chemical shifts.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[5]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 240 ppm is sufficient to cover the expected range of chemical shifts for organic molecules.[5]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.[5]
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate integration if desired.[5]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary to achieve a good signal-to-noise ratio.[5]
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters:
-
GC Column: A nonpolar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this type of compound.[6]
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[6]
-
Inlet Temperature: 250 °C.[6]
-
Oven Temperature Program: An initial temperature of 70 °C, held for 2 minutes, followed by a ramp of 15 °C/min to 280 °C, with a final hold of 5 minutes, is a representative program.[6]
-
MS Parameters:
-
Integrated Analytical Workflow
A robust analytical strategy involves a logical flow of experiments, where the results of one technique inform the interpretation of another.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Conclusion
The structural analysis of this compound is a multi-faceted process where ¹³C NMR spectroscopy plays a pivotal role in defining the carbon framework. Its ability to resolve each unique carbon environment provides a level of detail that is highly complementary to the information gleaned from ¹H NMR, IR spectroscopy, and mass spectrometry. For researchers in synthetic chemistry and drug development, a comprehensive understanding of these techniques and their synergistic application is not merely beneficial but essential for the rigorous validation of molecular identity and purity. This guide provides the foundational data and protocols to confidently employ these analytical tools in the characterization of this important β-keto ester and other related molecules.
References
-
NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. PubChem. Available from: [Link]
-
¹³C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). Human Metabolome Database. Available from: [Link]
-
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester. PubChem. Available from: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]
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Mass spectrometry of Methyl 1-methyl-2-oxocyclopentanecarboxylate
An In-Depth Comparative Guide to the Mass Spectrometric Analysis of Methyl 1-methyl-2-oxocyclopentanecarboxylate
For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical entities is a cornerstone of scientific rigor. This compound (C₈H₁₂O₃, MW: 156.18 g/mol ), a substituted β-keto ester, serves as a versatile intermediate in the synthesis of complex organic molecules. Its structural integrity and purity are paramount for the success of subsequent synthetic steps. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as a primary tool for its analysis.
This guide provides a comprehensive, in-depth comparison of mass spectrometric methodologies for the analysis of this compound. We will explore the nuances of different ionization techniques, predict fragmentation pathways based on first principles, and contrast the performance of mass spectrometry with alternative analytical methods, providing the supporting rationale and experimental frameworks required for robust analysis.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development in mass spectrometry.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Monoisotopic Mass | 156.078644 Da | [1] |
| Structure | This compound | |
| Nature | Volatile β-keto ester | [2] |
Mass Spectrometric Characterization: A Tale of Two Ionization Techniques
The choice of ionization method is the most critical parameter in mass spectrometry, dictating the type of information one can obtain. For a moderately polar and volatile compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are viable, yet they provide fundamentally different and complementary data.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is exceptionally well-suited for the analysis of volatile compounds.[2] The hard ionization technique of EI (typically at 70 eV) imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[3] This fragmentation pattern serves as a "chemical fingerprint," allowing for confident library matching and structural confirmation.
The fragmentation of this compound is governed by the presence of the ketone and ester functional groups, with cleavages alpha to the carbonyls being the most favorable pathways to generate stabilized acylium ions.[4][5]
Caption: Predicted EI fragmentation of this compound.
-
Molecular Ion (m/z 156): The parent peak, [M]⁺•, should be observable, though its intensity may be low due to the molecule's propensity to fragment.
-
Loss of Methoxy Radical (m/z 125): Alpha-cleavage resulting in the loss of •OCH₃ (31 Da) from the ester group is a classic fragmentation pathway for methyl esters, leading to a stable acylium ion.[6] This is often a prominent peak.
-
Loss of Carbomethoxy Radical (m/z 97): Cleavage of the C-C bond between the quaternary carbon and the carbomethoxy group results in the loss of •COOCH₃ (59 Da). This is another highly probable fragmentation.
-
Loss of Methyl Radical (m/z 141): Alpha-cleavage of the added methyl group at the C1 position (loss of •CH₃, 15 Da) is also expected, yielding a stabilized ion.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS is a powerful tool for analyzing compounds in complex mixtures, often without the need for derivatization.[7] ESI is a soft ionization technique that typically imparts minimal energy to the analyte, resulting in the preservation of the molecular ion.[8] This is invaluable for confirming the molecular weight of the target compound.
For this compound, analysis would be performed in positive ion mode. The expected ions would be:
-
Protonated Molecule ([M+H]⁺): m/z 157.0861
-
Sodium Adduct ([M+Na]⁺): m/z 179.0680
-
Potassium Adduct ([M+K]⁺): m/z 195.0419
The primary advantage of LC-ESI-MS is its ability to provide a clear determination of the molecular weight. The main drawback is the lack of significant fragmentation, which limits structural confirmation unless tandem mass spectrometry (MS/MS) is employed. In MS/MS, the [M+H]⁺ ion would be isolated and fragmented, which could yield structurally informative ions, though the fragmentation pathways may differ from those in EI-MS.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a superior technique for identification, other methods are often employed for quantification and purity assessment. An objective comparison reveals the unique strengths of each approach.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| GC-MS (EI) | Separation by volatility, fragmentation by electron impact | Provides a unique "fingerprint" for confident identification; High sensitivity; Excellent for volatile compounds.[9] | Hard ionization can lead to a weak or absent molecular ion peak. |
| LC-MS (ESI) | Separation by polarity, soft ionization | Clearly determines molecular weight ([M+H]⁺); Suitable for reaction monitoring in solution.[10] | Provides limited structural information without MS/MS; Potential for matrix effects. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei | Absolute quantification without a specific reference standard; Provides detailed structural information.[11] | Lower sensitivity compared to MS; Requires higher sample concentration.[11] |
| HPLC-UV | Separation by polarity, detection by UV absorbance | Robust and widely available for purity analysis and quantification.[12] | Non-specific detection; Keto-enol tautomerism can cause peak broadening and inaccuracies.[2][13] |
Experimental Protocols
The trustworthiness of any analytical data is predicated on a well-defined and reproducible experimental protocol.
Protocol 1: GC-MS Analysis
This protocol is designed for the confident identification and purity assessment of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL.
-
Transfer the working solution to a 2 mL glass autosampler vial.
-
-
Instrumentation and Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar column.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Program: Initial temperature of 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[3]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Protocol 2: LC-MS Analysis
This protocol is optimized for molecular weight confirmation and for monitoring the analyte in solution, for instance, during a reaction.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in acetonitrile or methanol.
-
Dilute the stock solution to 1-10 µg/mL using the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Instrumentation and Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
MS System: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Parameters:
-
Ionization Mode: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Mass Range: Scan from m/z 100 to 400.
-
-
Workflow for Analyte Characterization
A systematic workflow ensures comprehensive characterization, leveraging the strengths of multiple techniques.
Caption: A comprehensive workflow for the analysis of the target compound.
Conclusion
The analysis of this compound is best approached with a multi-faceted strategy. GC-MS with Electron Ionization is the superior method for unambiguous structural identification due to its reproducible and predictable fragmentation patterns. The dominant fragments are expected at m/z 125, 97, and 141, corresponding to characteristic alpha-cleavages.
Conversely, LC-MS with Electrospray Ionization provides definitive confirmation of the molecular weight, which is crucial for novel compounds or as an orthogonal verification technique. While powerful for quantification, alternative methods like HPLC-UV and qNMR lack the structural specificity of mass spectrometry. For the highest level of confidence in both identity and purity, a combined approach utilizing both GC-MS for identification and a quantitative technique like HPLC-UV or qNMR is recommended. This integrated methodology ensures the scientific integrity required in research and drug development.
References
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. BenchChem.
- Kumar, V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal.
- PubChem. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. National Center for Biotechnology Information.
- Chromatography Forum. (2010). beta keto esters by HPLC.
- Krajcoviechova, Z., et al. (n.d.). A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. National Institutes of Health.
- University of Arizona. (n.d.). Mass spectrometry.
- ResearchGate. (1972). Mass Spectra of β-Keto Esters.
- BenchChem. (2025). Spectroscopic Data of Methyl 2-oxocyclopentanecarboxylate: A Technical Guide. BenchChem.
- Guidechem. (n.d.). This compound 30680-84-3 wiki.
- Turecek, F., & McLafferty, F. W. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
- BenchChem. (2025). A Comparative Guide to Purity Determination of Methyl 2-oxocyclopentanecarboxylate: HPLC vs. Alternatives. BenchChem.
- BenchChem. (2025). GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide. BenchChem.
- University of Illinois Springfield. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- University of Vienna. (n.d.). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR.
- American Chemical Society. (2021). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. Journal of Organic Chemistry.
- Wiley Online Library. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds.
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A Comparative Guide to the Infrared Spectrum of Methyl 1-methyl-2-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise characterization of molecular intermediates is paramount. Methyl 1-methyl-2-oxocyclopentanecarboxylate, a substituted β-keto ester, serves as a crucial building block in the synthesis of complex organic molecules. Its structural nuances, dictated by the interplay of a five-membered ring, a ketone, and an ester functional group, are elegantly revealed through infrared (IR) spectroscopy. This guide provides an in-depth analysis of the IR spectrum of this compound, comparing it with related structures to offer a comprehensive understanding for researchers in the field.
The Unique Spectral Signature of a Substituted β-Keto Ester
The IR spectrum of this compound is dominated by the vibrational modes of its two carbonyl groups. As a β-keto ester, it exhibits a characteristic doublet in the carbonyl stretching region, a feature that distinguishes it from simple ketones or esters.[1] The presence of a methyl group at the α-position and the constraints of the cyclopentanone ring introduce further subtleties to the spectrum.
The keto-enol tautomerism, a hallmark of β-keto esters, also plays a role in the observed spectrum.[2] The equilibrium between the keto and enol forms can be influenced by factors such as solvent and temperature, potentially leading to the appearance of bands corresponding to the enol's hydroxyl and carbon-carbon double bond stretches.[2][3] However, for many β-keto esters, the keto form is predominant, and the enol bands may be weak or absent.[1]
Deciphering the Key Vibrational Frequencies
A detailed examination of the IR spectrum reveals several key absorption bands that provide a fingerprint of the molecule's structure.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Interpretation and Comparison |
| C-H Stretch (Aliphatic) | 2850-3000 | These bands arise from the stretching vibrations of the C-H bonds in the methyl and cyclopentyl groups. Their presence is a general indicator of saturated hydrocarbon moieties. |
| Ketone C=O Stretch | ~1750 | The carbonyl group of the five-membered ring ketone is expected to absorb at a higher frequency than a typical acyclic ketone (which absorbs around 1715 cm⁻¹).[4] This shift is due to the ring strain in the cyclopentanone ring, which increases the force constant of the C=O bond.[4] |
| Ester C=O Stretch | ~1735 | The ester carbonyl stretch typically appears in the range of 1735-1750 cm⁻¹ for saturated esters.[5][6] In this molecule, it is expected to be a strong, distinct peak. The presence of two strong carbonyl absorptions is a key characteristic of β-keto esters.[1] |
| C-O Stretch (Ester) | 1000-1300 | Esters exhibit strong C-O stretching bands.[6][7] For this compound, two distinct C-O stretches are anticipated: the C(=O)-O stretch and the O-CH₃ stretch, contributing to the complex pattern in this region. |
The molecular structure of this compound, with its key functional groups, is depicted below.
Molecular structure of this compound.
Comparative Analysis with Structurally Related Compounds
To fully appreciate the nuances of the IR spectrum of this compound, it is instructive to compare it with the spectra of simpler, related molecules.
-
Cyclopentanone: The parent ketone, cyclopentanone, exhibits a strong carbonyl absorption around 1741-1750 cm⁻¹.[8][9] The presence of the electron-withdrawing methoxycarbonyl group at the α-position in our target molecule is expected to slightly shift this ketone carbonyl frequency.
-
Methyl Cyclopentanecarboxylate: This simple ester lacks the ketone functionality. Its spectrum would be characterized by a single strong ester carbonyl stretch around 1735-1740 cm⁻¹ and the characteristic C-O stretches.[10]
-
Methyl 2-oxocyclopentanecarboxylate: This compound is the demethylated analog at the α-position. Its spectrum would be very similar to the target molecule, but the absence of the α-methyl group might lead to subtle shifts in the carbonyl frequencies and changes in the C-H bending region. The potential for enolization is also greater in this molecule due to the presence of an acidic α-hydrogen.[3]
The comparison highlights how the combination of functional groups and substitution patterns in this compound leads to a unique and informative IR spectrum.
Experimental Protocol for Acquiring a High-Quality IR Spectrum
To ensure the acquisition of a reliable and reproducible IR spectrum, the following protocol is recommended. This self-validating system emphasizes proper sample preparation and instrument setup.
Workflow for acquiring a high-quality IR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: For a liquid sample like this compound, the neat liquid film method is often suitable.[2]
-
Place a single drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
-
Instrument Setup:
-
Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.[2]
-
Perform a background scan with the empty salt plates in the sample holder. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the standard mid-IR range of 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add 16 to 32 scans.[2]
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Analyze the resulting spectrum, identifying and labeling the key absorption bands as detailed in the table above.
-
By adhering to this rigorous protocol, researchers can obtain high-quality, reliable IR data that is essential for structural confirmation and for monitoring the progress of chemical reactions involving this compound.
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Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 2018 , 33 (7), 22-26. [Link]
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Kartha, V. B.; Mantsch, H. H.; Jones, R. N. The Vibrational Analysis of Cyclopentanone. Can. J. Chem., 1973 , 51 (11), 1749-1761. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]
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Elsevier. Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Results in Chemistry, 2023 , 5, 100823. [Link]
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A Comparative Guide to the Reactivity of Methyl and Ethyl 2-Oxocyclopentanecarboxylates for Researchers in Organic Synthesis
In the landscape of organic synthesis, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of choices, β-keto esters stand out as exceptionally versatile intermediates, pivotal in the construction of complex molecular architectures found in pharmaceuticals, natural products, and fine chemicals. This guide provides an in-depth, objective comparison of the chemical reactivity of two commonly employed β-keto esters: methyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclopentanecarboxylate.
While direct, side-by-side kinetic studies are not extensively documented in the peer-reviewed literature, a robust comparison can be drawn from established principles of organic chemistry and a wealth of experimental data for each compound. This guide will delve into the nuances of their reactivity in key transformations, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Physicochemical Properties
A foundational understanding of the physical properties of these compounds is essential for practical application in the laboratory, influencing everything from reaction setup to purification.
| Property | Methyl 2-Oxocyclopentanecarboxylate | Ethyl 2-Oxocyclopentanecarboxylate |
| Molecular Formula | C₇H₁₀O₃[1] | C₈H₁₂O₃[2][3] |
| Molecular Weight | 142.15 g/mol [4][1] | 156.18 g/mol [2][3] |
| Boiling Point | 105 °C @ 19 mmHg | 102-104 °C @ 11 mmHg[2][5] |
| Density | 1.145 g/mL at 25 °C[6] | 1.054 g/mL at 25 °C[2][5] |
| Refractive Index (n20/D) | 1.456[6] | 1.452[2][5] |
| CAS Number | 10472-24-9[4] | 611-10-9[2][3] |
The Decisive Factor: Steric Hindrance and its Implications
The primary differentiator in the reactivity of these two esters is the steric bulk of the alkyl group (methyl vs. ethyl) attached to the carboxylate moiety. This seemingly minor structural variance exerts a significant influence on the accessibility of the electrophilic centers within the molecule.
Generally, the methyl ester is considered slightly more reactive than its ethyl counterpart in reactions where nucleophilic attack at the ester carbonyl is a key mechanistic step. The smaller size of the methyl group presents a lower steric barrier for the approaching nucleophile. This difference in reactivity is most pronounced in reactions such as hydrolysis and the Krapcho decarboxylation.
Conversely, in reactions primarily involving the enolate, such as α-alkylation and α-acylation, the difference in reactivity is often more subtle. The electronic effects of the methyl versus ethyl group are minimal and typically overshadowed by the steric considerations of the electrophile and the reaction conditions.
Core Reactivity Profiles: A Comparative Analysis
The reactivity of β-keto esters is largely dictated by the presence of the acidic α-hydrogen and the two electrophilic carbonyl carbons. This dual functionality allows for a rich tapestry of chemical transformations.
α-Alkylation: Building Molecular Complexity
The alkylation of the α-carbon is a cornerstone transformation for β-keto esters, enabling the facile formation of carbon-carbon bonds. The reaction proceeds through the generation of a resonance-stabilized enolate, which then acts as a potent nucleophile.[7][8]
Caption: General workflow for the α-alkylation of β-keto esters.
While both esters readily undergo alkylation, the choice of base and reaction conditions is crucial to maximize yield and minimize side reactions like O-alkylation and dialkylation. For the ethyl ester, sodium ethoxide in ethanol is a common and effective base.[7] For the methyl ester, similar conditions with sodium methoxide can be employed, or alternative bases like potassium hydroxide in THF have been shown to be effective.
Representative Alkylation Yields:
| Substrate | Alkylating Agent | Base/Solvent | Yield | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | Iodoethane | NaH/THF | 80% | [9] |
| Allyl 2-oxocyclopentanecarboxylate | Benzyl Bromide | K₂CO₃/Acetone | 36% | [9] |
Note: The allyl ester in the second entry serves as a proxy for the ethyl ester due to similar steric profiles.
Decarboxylation: Accessing 2-Substituted Cyclopentanones
A subsequent and highly valuable transformation of α-alkylated β-keto esters is decarboxylation to yield 2-substituted cyclopentanones. Two primary methods are employed: saponification followed by acid-catalyzed decarboxylation, and the Krapcho decarboxylation.
The Krapcho decarboxylation is often favored due to its milder, non-hydrolytic conditions, making it compatible with a wider range of functional groups. This reaction proceeds via nucleophilic attack of a halide ion on the ester's alkyl group in a polar aprotic solvent like DMSO. The reaction works best with methyl esters due to their greater susceptibility to SN2 attack.
Caption: The Krapcho decarboxylation pathway.
Reduction: Selective and Non-Selective Transformations
The reduction of 2-oxocyclopentanecarboxylates can be tailored to achieve different outcomes based on the choice of reducing agent.
-
Selective Ketone Reduction: Milder reducing agents, such as sodium borohydride (NaBH₄) , will selectively reduce the ketone functionality to a secondary alcohol while leaving the ester group intact.[10] This chemoselectivity is highly valuable in synthetic planning. These reactions are typically performed in protic solvents like methanol or ethanol.[11]
-
Complete Carbonyl Reduction: More powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄) , will reduce both the ketone and the ester groups.[12][13] The ketone is reduced to a secondary alcohol, and the ester is reduced to a primary alcohol, yielding a 1,2-diol. These reductions must be carried out in anhydrous aprotic solvents like diethyl ether or THF.[13][14]
Caption: Reduction pathways for 2-oxocyclopentanecarboxylates.
Due to the greater steric hindrance of the ethoxy group, the reduction of the ester functionality in ethyl 2-oxocyclopentanecarboxylate with LiAlH₄ may proceed at a slightly slower rate compared to the methyl ester under identical conditions, although both reductions are typically rapid and high-yielding.
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples for key transformations. Researchers should always first consult the relevant safety data sheets (SDS) for all reagents and perform a thorough risk assessment.
Protocol 1: α-Alkylation of Ethyl 2-Oxocyclopentanecarboxylate
This protocol is adapted from established procedures for the alkylation of β-keto esters.[7]
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Anhydrous ethanol
-
Sodium metal
-
Alkyl halide (e.g., benzyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol. Carefully add sodium metal (1.1 equivalents) in small portions. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.[7]
-
Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) dropwise with stirring over 15-20 minutes. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.[7]
-
Alkylation: Add the alkyl halide (1.1-1.2 equivalents) dropwise to the enolate solution at room temperature. After the addition, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
Workup: Cool the reaction to room temperature and carefully pour it into ice-cold water. Neutralize with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Krapcho Decarboxylation of Methyl 1-Alkyl-2-oxocyclopentanecarboxylate
This protocol is a general procedure for the Krapcho decarboxylation, which is particularly effective for methyl esters.
Materials:
-
Methyl 1-alkyl-2-oxocyclopentanecarboxylate
-
Dimethyl sulfoxide (DMSO)
-
Sodium chloride (NaCl)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the methyl 1-alkyl-2-oxocyclopentanecarboxylate in DMSO. Add sodium chloride (1.1 equivalents) and a small amount of water (2.0 equivalents).
-
Heating: Heat the reaction mixture to 140-180 °C and maintain this temperature until the evolution of CO₂ ceases and TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2-alkylcyclopentanone can be purified by vacuum distillation or column chromatography.
Conclusion and Outlook
Both methyl and ethyl 2-oxocyclopentanecarboxylate are invaluable tools in the synthetic chemist's arsenal. The choice between them should be guided by the specific transformation being considered.
-
For reactions where nucleophilic attack on the ester carbonyl is rate-limiting or a key step, such as hydrolysis or Krapcho decarboxylation , methyl 2-oxocyclopentanecarboxylate is generally the more reactive and preferred substrate due to reduced steric hindrance.
-
For reactions primarily involving the enolate, such as α-alkylation and α-acylation , the difference in reactivity is less pronounced. The choice may be dictated by factors such as the commercial availability and cost of the starting material and the specific base and solvent system being employed.
-
In reductions , the choice of reagent (e.g., NaBH₄ vs. LiAlH₄) is the primary determinant of the reaction's outcome, with the difference in reactivity between the methyl and ethyl esters being a secondary consideration.
By understanding the subtle yet significant differences in their reactivity profiles, researchers can optimize their synthetic strategies, improve reaction yields, and ultimately accelerate the pace of discovery in drug development and chemical science.
References
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Stoltz, B. M. et al. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Journal of the American Chemical Society. Supporting Information. Available at: [Link]
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
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PubMed. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. Available at: [Link]
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YouTube. Strong Reductions using Lithium Aluminum Hydride (LAH). Available at: [Link]
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AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
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Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]
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ResearchGate. Steric vs. electronic effects in the Lactobacillus brevis ADH-catalyzed bioreduction of ketones. Available at: [Link]
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Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Available at: [Link]
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Organic Syntheses Procedure. 2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. Available at: [Link]
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Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]
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A Spectroscopic Comparison of Methylated vs. Non-Methylated 2-Oxocyclopentanecarboxylates: A Technical Guide
This guide provides an in-depth, objective comparison of the spectroscopic characteristics of non-methylated and α-methylated 2-oxocyclopentanecarboxylates. Designed for researchers, scientists, and drug development professionals, this document details the profound impact of a single methyl group on the spectral signatures of this important class of synthetic intermediates. We will explore the causality behind experimental observations in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and protocols.
The 2-oxocyclopentanecarboxylate scaffold is a cornerstone in organic synthesis, serving as a critical precursor for a wide range of complex molecules, including prostaglandins and various pharmaceutical agents.[1] Understanding how structural modifications, such as methylation, alter their physical and chemical properties is paramount for reaction monitoring, structural elucidation, and quality control. This guide focuses on the comparison between Methyl 2-oxocyclopentanecarboxylate (the non-methylated parent compound) and Methyl 1-methyl-2-oxocyclopentanecarboxylate (its methylated analog).
The Decisive Influence of Keto-Enol Tautomerism
The most significant chemical difference between these two molecules—and the root cause of their distinct spectroscopic behavior—is the phenomenon of keto-enol tautomerism.[2] β-keto esters, like Methyl 2-oxocyclopentanecarboxylate, possess an acidic α-hydrogen located between two carbonyl groups.[2] This allows the molecule to exist in a dynamic equilibrium between the keto form and the enol form.[2][3] This equilibrium is influenced by factors such as solvent polarity and temperature.[2]
The enol tautomer is stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond.[2] In contrast, methylation of the α-carbon (C1) to produce this compound removes this acidic proton, effectively "locking" the molecule in its keto form. This fundamental structural constraint is the primary driver for the spectroscopic differences detailed below.
Caption: Keto-enol equilibrium in the non-methylated ester vs. the fixed keto form in the methylated analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides the most direct evidence of the structural changes induced by α-methylation. The presence or absence of the C1-proton and the resulting changes in the carbon framework create distinct and easily identifiable spectral fingerprints.
Proton (¹H) NMR Spectroscopy
In the ¹H NMR spectrum, the most telling difference is the disappearance of the methine proton signal at the α-position (C1) upon methylation and the appearance of a new methyl singlet.
-
Methyl 2-oxocyclopentanecarboxylate: The spectrum shows a characteristic triplet around 3.4 ppm for the C1-H proton.[4] Depending on the solvent (e.g., CDCl₃ vs. CCl₄), a broad singlet for the enolic hydroxyl proton may also be observed far downfield (typically >12 ppm), indicating the presence of the enol tautomer.[5]
-
This compound: This C1-H signal is absent. A new singlet appears around 1.3-1.5 ppm, corresponding to the three protons of the newly introduced methyl group at the C1 position. The absence of a downfield enol signal confirms the molecule is locked in the keto form.
| Assignment | Methyl 2-oxocyclopentanecarboxylate (Approx. δ, ppm) | This compound (Approx. δ, ppm) | Key Difference |
| -OCH₃ (Ester Methyl) | ~3.7 (s, 3H)[4] | ~3.7 (s, 3H) | Minimal change. |
| -CH- (C1 Methine) | ~3.4 (t, 1H)[4] | Absent | Disappearance of the α-proton signal. |
| -CH₂- (Ring Protons) | ~1.9 - 2.5 (m, 6H)[4] | ~1.9 - 2.6 (m, 6H) | Subtle shifts due to altered electronics. |
| -CH₃ (C1 Methyl) | Absent | ~1.4 (s, 3H) | Appearance of a new singlet. |
| Enol -OH | >12 (br s, variable integration) | Absent | Absence confirms locked keto structure. |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum corroborates the ¹H NMR data, showing significant changes in the chemical shifts for the carbons at and adjacent to the site of methylation.
-
Methyl 2-oxocyclopentanecarboxylate: The spectrum displays a signal for the C1 methine carbon. The presence of the enol tautomer can lead to additional, distinct signals for the sp²-hybridized carbons of the enol form.
-
This compound: The C1 carbon is now a quaternary carbon, and its signal shifts accordingly. A new signal appears in the aliphatic region for the C1-methyl carbon. The spectrum is simplified as only signals for the keto form are present.
| Assignment | Methyl 2-oxocyclopentanecarboxylate (Approx. δ, ppm) | This compound (Approx. δ, ppm) | Key Difference |
| C=O (Ketone, C2) | ~212 | ~215 | Downfield shift due to alkyl substitution. |
| C=O (Ester) | ~172 | ~174 | Minor downfield shift. |
| -CH- (C1) | ~58 | ~60 (Quaternary C) | Change in carbon type and chemical shift. |
| -OCH₃ (Ester Methyl) | ~52 | ~52 | Minimal change. |
| -CH₂- (Ring Carbons) | ~20, ~30, ~38 | ~20, ~35, ~38 | Subtle shifts in ring carbons. |
| -CH₃ (C1 Methyl) | Absent | ~22 | Appearance of a new aliphatic carbon signal. |
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is highly sensitive to the vibrational modes of functional groups, particularly carbonyls. The keto-enol equilibrium strongly influences the IR spectrum of the non-methylated compound.[3]
-
Methyl 2-oxocyclopentanecarboxylate: The spectrum typically shows two distinct C=O stretching bands: one for the ester carbonyl (~1750 cm⁻¹) and one for the ketone carbonyl (~1725 cm⁻¹). If a significant population of the enol tautomer exists, the spectrum becomes more complex. It may feature a broad O-H stretch (3400-2400 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and a conjugated C=O stretch at a lower frequency (~1660 cm⁻¹).[3][6]
-
This compound: The spectrum is much "cleaner" and exclusively represents the keto form. It will show two sharp and well-defined C=O stretches for the ester and ketone groups. The absence of the broad O-H and C=C stretching bands is a definitive indicator of the locked keto structure.
| Vibrational Mode | Methyl 2-oxocyclopentanecarboxylate (Approx. cm⁻¹) | This compound (Approx. cm⁻¹) | Key Difference |
| C=O Stretch (Ester) | ~1750 (sharp) | ~1745 (sharp) | Minor frequency shift. |
| C=O Stretch (Ketone) | ~1725 (sharp) | ~1720 (sharp) | Minor frequency shift. |
| O-H Stretch (Enol) | 3400-2400 (broad, if present) | Absent | Absence is a key identifier. |
| C=C Stretch (Enol) | ~1650 (if present) | Absent | Absence is a key identifier. |
| Conjugated C=O (Enol) | ~1660 (if present) | Absent | Absence is a key identifier. |
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information on the molecular weight and fragmentation patterns of a molecule.[4] The addition of a methyl group (-CH₃) results in a predictable mass shift and can influence fragmentation pathways.
-
Molecular Ion (M⁺•): The molecular weight of this compound (156.18 g/mol ) is 14.03 g/mol higher than that of Methyl 2-oxocyclopentanecarboxylate (142.15 g/mol ).[4] This difference is readily observed in the mass spectrum as a 14 m/z unit shift in the molecular ion peak.
-
Fragmentation Patterns: Both molecules undergo characteristic fragmentations such as α-cleavage adjacent to the carbonyl groups and loss of the methoxycarbonyl radical (-•COOCH₃).[7][8] However, the methylated analog introduces new pathways. For example, the loss of the C1-methyl radical (-•CH₃) is a possible fragmentation for the methylated compound that is absent in the non-methylated version. The relative abundance of fragments resulting from cleavages around the C1-C2 bond may also differ due to the stability of the resulting radical or cationic species.
Caption: Key EI-MS fragmentation pathways for the non-methylated and methylated compounds.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following self-validating protocols are recommended.
Synthesis of this compound
This protocol describes a standard α-alkylation of a β-keto ester.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe and cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add a solution of Methyl 2-oxocyclopentanecarboxylate (1.0 eq.) in anhydrous THF to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases, indicating complete enolate formation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add iodomethane (CH₃I, 1.1 eq.) dropwise. Allow the reaction to stir at room temperature overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure methylated product.
Spectroscopic Analysis Workflow
Caption: Standardized workflow for the spectroscopic characterization of the target compounds.
-
NMR Spectroscopy: Dissolve 5-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).[9] Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).[2]
-
IR Spectroscopy: For liquid samples, place a small drop of the neat compound between two sodium chloride (NaCl) salt plates to create a thin film.[2] Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.[2] Perform a background scan with empty salt plates first.
-
Mass Spectrometry: Prepare a dilute solution of the compound in a volatile organic solvent like methanol or dichloromethane. Analyze using an Electron Ionization (EI) source.
Conclusion
The α-methylation of Methyl 2-oxocyclopentanecarboxylate induces dramatic and definitive changes across all major spectroscopic techniques. The primary driver for these differences is the quenching of keto-enol tautomerism, which locks the methylated analog in the keto form. This results in the disappearance of the α-proton and enol signals in NMR, the simplification of the C=O stretching region in IR, and a predictable mass shift of +14 amu in mass spectrometry. These distinct spectroscopic signatures provide researchers with powerful and unambiguous tools for confirming the success of α-alkylation reactions and for the routine characterization of these valuable synthetic intermediates.
References
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eGyanKosh. (n.d.). IR Spectroscopy. Retrieved from [Link]
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Thompson, H. W. (1975). Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. Proceedings of the Royal Society A, 342(1630), 327–339. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-oxocyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Stork, G., & Dowd, S. R. (1965). Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters. Journal of the American Chemical Society, 87(14), 3258–3264. Retrieved from [Link]
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Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(12), 1975-1978. Retrieved from [Link]
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JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
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Stoltz, B. M., et al. (n.d.). Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Ketone Enolates. Caltech. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
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Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate
Introduction
Methyl 1-methyl-2-oxocyclopentanecarboxylate is a valuable intermediate in organic synthesis, serving as a key building block for a range of complex molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] Its synthesis is a cornerstone process for researchers in drug development and fine chemical manufacturing. The traditional and most straightforward synthesis involves the α-methylation of a precursor, methyl 2-oxocyclopentanecarboxylate, which is typically prepared via the Dieckmann condensation of dimethyl adipate.[1][2]
The critical methylation step has historically relied on highly reactive but hazardous reagents, most notably methyl iodide (MeI). While effective, the toxicity, cost, and environmental concerns associated with methyl iodide have driven the scientific community to seek safer, more efficient, and "greener" alternatives.[3][4]
This guide provides an in-depth comparison of alternative reagents and methodologies for the α-methylation of methyl 2-oxocyclopentanecarboxylate. We will move beyond a simple listing of alternatives to provide a nuanced analysis of the causality behind experimental choices, offering field-proven insights into each method's performance. Detailed protocols, quantitative data, and mechanistic diagrams are presented to empower researchers to make informed decisions based on their specific synthetic goals, whether they be scalability, enantioselectivity, cost-effectiveness, or adherence to the principles of green chemistry.
The Benchmark: Methylation with Methyl Iodide (MeI)
The classical approach to α-methylation of β-keto esters like methyl 2-oxocyclopentanecarboxylate involves the formation of an enolate using a suitable base, followed by an SN2 reaction with methyl iodide.[5] This method is widely used due to its high reactivity and generally good yields.
Causality of Experimental Choices:
-
Base: A moderately strong, non-nucleophilic base like potassium carbonate (K2CO3) is often chosen. It is strong enough to deprotonate the acidic α-hydrogen of the β-keto ester but weak enough to minimize side reactions like ester hydrolysis or retro-Claisen condensation.[6]
-
Solvent: A polar aprotic solvent such as acetone or DMF is used to dissolve the reagents and facilitate the SN2 reaction.
-
Reagent: Methyl iodide is an excellent electrophile due to the excellent leaving group ability of the iodide ion, leading to rapid reaction rates.[3]
Experimental Protocol: Traditional Methylation
Adapted from Stoltz, B. M. et al. (2011).[5]
-
Reaction Setup: To a suspension of anhydrous potassium carbonate (2.0 equivalents) in acetone (1.0 M), add methyl 2-oxocyclopentanecarboxylate (1.0 equivalent).
-
Reagent Addition: Add methyl iodide (2.0 equivalents) to the reaction mixture.
-
Reaction Conditions: Place the reaction vessel in a preheated oil bath at 50 °C and stir.
-
Monitoring: Monitor the reaction for the consumption of the starting material by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield this compound.
Performance Analysis:
-
Advantages: High reactivity, well-established procedures, and generally good yields.
-
Disadvantages: Methyl iodide is toxic, a suspected carcinogen, and relatively expensive for large-scale synthesis.[3][4] The reaction can sometimes lead to O-alkylation or di-alkylation by-products, and requires strictly anhydrous conditions.
Caption: Traditional α-methylation via SN2 reaction with methyl iodide.
The Green Alternative: Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) has emerged as a leading eco-friendly methylating agent.[7][8] It is non-toxic, biodegradable, and produced via a green process.[9][10] Its use circumvents the formation of inorganic salt by-products, as the leaving group decomposes into methanol and carbon dioxide.[10]
Causality of Experimental Choices:
-
Mechanism: Unlike the SN2 pathway of MeI, methylation with DMC typically proceeds via a BAl2 mechanism (bimolecular, alkyl-oxygen cleavage) at elevated temperatures (>160 °C).[11] This requires a different set of conditions to achieve optimal reactivity.
-
Catalyst: A weak base, such as potassium carbonate (K₂CO₃) or a zeolite (e.g., NaY faujasite), is used in catalytic amounts.[11][12] The base activates the nucleophile without being consumed stoichiometrically.
-
Conditions: The reaction requires high temperatures (180-200 °C) to favor the BAl2 pathway over the competing methoxycarbonylation (BAc2) pathway, which occurs at lower temperatures (~90 °C).[9] DMC itself can often be used as both the reagent and the solvent.[11] A key advantage of DMC is its exceptional selectivity for mono-methylation, even when used in large excess.[9][11]
Experimental Protocol: Green Methylation with DMC
Adapted from Selva, M. et al. (2001).[11]
-
Reaction Setup: In a high-pressure reactor, combine methyl 2-oxocyclopentanecarboxylate (1.0 equivalent), dimethyl carbonate (10-30 equivalents, acting as reagent and solvent), and anhydrous potassium carbonate (0.1-0.5 equivalents).
-
Reaction Conditions: Seal the reactor and heat the mixture to 180-200 °C with vigorous stirring for 4-8 hours.
-
Monitoring: Monitor the internal pressure of the reactor. The progress of the reaction can be analyzed by taking aliquots (after cooling) and analyzing them by GC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent any excess pressure.
-
Purification: Remove the excess DMC and by-product methanol by distillation. The remaining residue can be dissolved in an organic solvent, washed with water to remove the catalyst, and purified by vacuum distillation or column chromatography.
Performance Analysis:
-
Advantages: Non-toxic and environmentally benign.[10] Excellent selectivity for mono-methylation, avoiding di-alkylation by-products.[11] No formation of inorganic salt waste.
-
Disadvantages: Lower reactivity compared to MeI, requiring high temperatures and sometimes high pressure.[6][13] Not suitable for thermally sensitive substrates.
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of Methyl 1-methyl-2-oxocyclopentanecarboxylate
Executive Summary
The α-methylation of methyl 2-oxocyclopentanecarboxylate to produce its 1-methyl derivative is a fundamental C-C bond formation in organic synthesis, critical for developing complex molecular architectures for pharmaceuticals and natural products.[1][2] The choice of catalyst is the most significant factor governing reaction efficiency, yield, and overall process viability. This guide provides a comparative analysis of the three primary catalytic strategies: classical strong-base catalysis, phase-transfer catalysis (PTC), and emerging transition-metal catalysis.
While traditional base-catalyzed methods are well-established, they often necessitate stringent anhydrous conditions and can suffer from side reactions. Phase-Transfer Catalysis (PTC) emerges as a superior strategy for most laboratory and scale-up applications, offering high yields under milder, operationally simpler conditions.[3][4] For applications demanding the highest level of stereochemical control, asymmetric PTC using chiral catalysts represents the state-of-the-art.[5][6] Concurrently, novel methods employing earth-abundant transition metals like manganese are pioneering more sustainable and atom-economical routes, though they are at an earlier stage of development.[7][8] This guide provides the experimental data and mechanistic insights required for researchers to make informed decisions in catalyst selection.
Introduction: The Strategic Importance of α-Alkylation
Methyl 1-methyl-2-oxocyclopentanecarboxylate is a versatile bifunctional intermediate.[9][10] The introduction of the quaternary α-methyl group is a key step that sets a stereocenter and provides a scaffold for further molecular elaboration. The synthesis begins with the widely available precursor, methyl 2-oxocyclopentanecarboxylate, which is itself efficiently produced via the Dieckmann condensation of dimethyl adipate.[11][12]
The core transformation is the alkylation of the acidic α-proton located between the ketone and ester carbonyls (pKa ≈ 10-11).[13] This is achieved by generating a stabilized enolate nucleophile, which subsequently attacks an electrophilic methyl source, typically methyl iodide. The efficacy of this process hinges entirely on the catalytic system used to generate and control the reactivity of the enolate. This guide will dissect the performance of the most relevant catalytic systems.
Comparative Analysis of Catalytic Systems
System 1: Classical Base-Catalyzed Alkylation
This is the textbook approach to enolate chemistry, relying on a stoichiometric amount of base to quantitatively generate the enolate prior to the addition of the alkylating agent.
Mechanism of Action: The reaction proceeds in two discrete steps: 1) Deprotonation of the α-carbon by a strong base (e.g., sodium methoxide) or a weaker base in an appropriate solvent (e.g., potassium carbonate) to form the sodium or potassium enolate. 2) Nucleophilic (SN2) attack of the enolate on methyl iodide.[2] The choice of base is critical; strong bases like alkoxides must be used in anhydrous conditions to prevent hydrolysis of the ester functionality.
Performance & Causality:
-
Strong Bases (e.g., Sodium Methoxide): Using a strong base like NaOMe in an anhydrous solvent (e.g., methanol, THF) ensures rapid and complete enolate formation.[2] However, this approach is sensitive to moisture and can promote side reactions like O-alkylation or dialkylation if not carefully controlled. The requirement for strictly anhydrous conditions can be operationally demanding.
-
Weak Bases (e.g., Potassium Carbonate): Weaker inorganic bases like K₂CO₃ can be highly effective, particularly in polar aprotic solvents like acetone or DMF.[14] The solid-liquid heterogeneity of the reaction often leads to a controlled, steady generation of the enolate on the surface of the carbonate, minimizing side reactions. This method is generally safer and more practical than using reactive alkoxides. A 69% yield has been reported using K₂CO₃ in acetone.[14]
This protocol is adapted from Stoltz, B. M., et al.[14]
-
Reaction Setup: To a round-bottom flask, add methyl 2-oxocyclopentanecarboxylate (1.0 eq., e.g., 2.97 mmol, 500 mg) and anhydrous potassium carbonate (2.0 eq., 5.95 mmol, 822 mg).
-
Solvent Addition: Add acetone (e.g., 3.0 mL) to the flask.
-
Alkylating Agent: Add iodomethane (2.0 eq., 5.95 mmol, 0.370 mL) to the suspension.
-
Reaction: Place the flask in a preheated oil bath at 50 °C and stir for 14 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Filter the suspension and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., 10% Et₂O in pentane) to yield this compound.[14]
System 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an exceptionally powerful technique for the alkylation of activated methylene compounds.[3] It avoids the need for strong, moisture-sensitive bases and often provides superior yields under milder conditions.
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt ('Q⁺X⁻'), facilitates the transfer of the enolate from a solid phase (like K₂CO₃) or an aqueous phase into the bulk organic phase where the alkylating agent resides. The catalytic cycle involves the Q⁺ cation pairing with the enolate anion, forming a lipophilic ion pair [Q⁺-enolate⁻] that is soluble in the organic solvent. This ion pair then reacts with the methyl halide, regenerating the catalyst.[13]
Performance & Causality:
-
Efficiency: PTC excels by maintaining a low, steady-state concentration of the highly reactive enolate in the organic phase, which suppresses side reactions like dialkylation.[3]
-
Mild Conditions: The use of bases like potassium carbonate or even aqueous hydroxides becomes feasible, simplifying the experimental setup.[13]
-
Asymmetric Potential: The true power of PTC is realized in asymmetric synthesis. Chiral PTCs, often derived from Cinchona alkaloids, can create a chiral ion pair, guiding the approach of the electrophile to one face of the enolate. This allows for the construction of the quaternary stereocenter with high enantioselectivity (up to 98% ee).[4][15] This is a significant advantage for pharmaceutical development.
Caption: Catalytic cycle in solid-liquid phase-transfer catalysis.
System 3: Transition-Metal Catalysis
While less common for this specific transformation, transition-metal-catalyzed methods represent the cutting edge of C-C bond formation and offer unique advantages, particularly in sustainability.
Mechanisms of Action:
-
Palladium-Catalysis: These reactions typically involve the formation of a palladium enolate intermediate, which can then react with an electrophile.[1] This approach is powerful but often requires specialized ligands and anhydrous conditions.
-
Manganese-Catalysis: A more recent and "green" approach utilizes manganese pincer complexes in a "hydrogen borrowing" or "dehydrogenative coupling" strategy.[7][8] Here, an alcohol (e.g., methanol) is used as the alkylating agent. The manganese catalyst temporarily oxidizes the alcohol to an aldehyde in situ. The base then promotes an aldol condensation with the keto-ester's enolate, followed by dehydration and reduction of the resulting enone by the catalyst (which had stored the hydrogen). The only byproduct is water, making it highly atom-economical.[8]
Performance & Causality:
-
Sustainability: Manganese catalysis avoids the use of halide-based alkylating agents, using alcohols instead and generating water as the sole byproduct. This significantly improves the environmental profile of the synthesis.[7]
-
Current Status: These methods are still under active development. While highly innovative, they may require higher catalyst loadings, elevated temperatures, or more complex catalyst synthesis compared to classical or PTC methods, currently limiting their widespread adoption for this specific substrate.[8]
Quantitative Performance Comparison
The table below summarizes the performance of representative catalytic systems for the α-methylation of methyl 2-oxocyclopentanecarboxylate and related β-keto esters.
| Catalytic System | Catalyst / Base | Typical Yield | Solvent | Temp (°C) | Key Advantages | Key Limitations | References |
| Classical Base | K₂CO₃ | 69% | Acetone | 50 | Operationally simple, avoids strong bases. | Requires heating, moderate yield. | [14] |
| Classical Base | NaOMe | Good (unspecified) | Methanol | RT | Fast, complete enolate formation. | Requires strictly anhydrous conditions. | [2] |
| Phase-Transfer | Cinchona-derived Q⁺X⁻ / Cs₂CO₃ | up to 98% | Toluene | RT | Excellent yield, high enantioselectivity (up to 98% ee). | Chiral catalyst can be expensive. | [4][15] |
| Phase-Transfer | TBAB / K₂CO₃ | High (expected) | Toluene | RT | Mild conditions, high efficiency, scalable. | Achiral product. | [3][13] |
| Mn-Catalysis | (PNP)Mn(H)(CO)₂ / Base | Good (on amides) | Toluene | 125 | Uses alcohols, atom-economical (H₂O byproduct). | High temp, early development stage. | [7][8] |
Decision-Making Guide for Catalyst Selection
To assist researchers, the following decision-making workflow can guide the selection of the optimal catalytic system based on project priorities.
Caption: Workflow for selecting the appropriate catalytic method.
Conclusion and Future Outlook
For the synthesis of this compound, Phase-Transfer Catalysis (PTC) represents the most robust and efficient methodology for general applications. It combines high yields, operational simplicity, and mild reaction conditions, making it superior to classical strong-base methods. Furthermore, the availability of chiral PTC catalysts provides a direct and powerful route to enantiomerically pure products, a critical capability in drug development.
Looking forward, the development of catalytic systems using earth-abundant and non-toxic metals like manganese is highly promising.[7] While currently requiring more forcing conditions for this type of substrate, these "green" catalytic strategies, which utilize alcohols as alkylating agents and generate only water as a byproduct, represent the future of sustainable chemical synthesis. Continued research in this area is expected to yield more active catalysts that operate under milder conditions, eventually challenging the dominance of current methods.
References
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Hashimoto, T., & Maruoka, K. (2007). Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry, 72(20), 7763-7765. Retrieved from [Link]
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Jewgiński, M., et al. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules, 27(8), 2463. Retrieved from [Link]
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Halpern, M. (n.d.). PTC C-Alkylation of Acetoacetate Ester. PTC Organics. Retrieved from [Link]
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Wang, Y., et al. (2018). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(2), 293-298. Retrieved from [Link]
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Craig II, R. A., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Supporting Information. Caltech. Retrieved from [Link]
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Jana, A., et al. (2018). Manganese Catalyzed α-Alkylation of Ketones, Esters and Amides Using Alcohols. ACS Catalysis, 8(11), 10409-10413. Retrieved from [Link]
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Tao, Z., et al. (2023). Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. Organic Chemistry Frontiers. Retrieved from [Link]
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Al-Mokaram, A. A. M. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Characterization of Methyl 1-methyl-2-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the characterization data for Methyl 1-methyl-2-oxocyclopentanecarboxylate, a substituted β-keto ester. Recognizing the scarcity of published experimental data for this specific compound, we present its profile in direct comparison to its well-documented and commercially available precursor, Methyl 2-oxocyclopentanecarboxylate. This comparative approach serves a critical purpose: it not only helps in predicting the spectral and physical properties of the target molecule but also highlights the distinct analytical signatures introduced by α-alkylation. Understanding these differences is paramount for researchers in organic synthesis and medicinal chemistry for reaction monitoring, quality control, and the unambiguous identification of these crucial building blocks.
Section 1: Physicochemical Properties: A Head-to-Head Comparison
The introduction of a methyl group at the C1 position directly impacts the fundamental physical properties of the molecule, including its molecular weight and formula. While extensive experimental data for this compound is not widely published, we can contrast its computed properties with the established experimental data of its precursor.
| Property | This compound | Methyl 2-oxocyclopentanecarboxylate |
| CAS Number | 30680-84-3[1] | 10472-24-9[2][3] |
| Molecular Formula | C₈H₁₂O₃[1][4] | C₇H₁₀O₃[2][3] |
| Molecular Weight | 156.18 g/mol [1][4] | 142.15 g/mol [3][5] |
| Appearance | Not available (predicted to be a liquid) | Clear colorless to slight yellowish liquid[5][6] |
| Boiling Point | Not available | 105 °C / 19 mmHg[7][8] |
| Density | Not available | 1.145 g/mL at 25 °C[7][8] |
| Refractive Index | Not available | n20/D 1.456[7][8] |
| Topological Polar Surface Area | 43.4 Ų[1][4] | 43.4 Ų[8][9] |
Note: Properties for this compound are primarily computed or predicted due to a lack of extensive published experimental data.
Section 2: Spectroscopic Characterization: The Impact of C1-Methylation
Spectroscopy is the cornerstone of molecular characterization. The addition of a C1-methyl group creates distinct and diagnostic differences in the NMR, IR, and Mass Spectra when compared to the non-alkylated precursor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive evidence of successful C1-methylation. The key difference is the disappearance of the acidic proton at the C1 position and the appearance of a new methyl signal.
| Feature | This compound (Predicted) | Methyl 2-oxocyclopentanecarboxylate (Experimental)[9][10] |
| ¹H NMR (Proton) | ~3.7 ppm (s, 3H, -OCH₃) ~2.5-1.9 ppm (m, 6H, -CH₂-) ~1.3 ppm (s, 3H, C1-CH₃) | ~3.7 ppm (s, 3H, -OCH₃) ~3.3 ppm (t, 1H, -CH(CO₂CH₃)-) ~2.5-2.0 ppm (m, 6H, -CH₂-) |
| ¹³C NMR (Carbon) | ~215 ppm (C=O, Ketone) ~172 ppm (C=O, Ester) ~55 ppm (C1, Quaternary) ~52 ppm (-OCH₃) ~38, 30, 20 ppm (-CH₂-) ~20 ppm (C1-CH₃) | ~210 ppm (C=O, Ketone) ~170 ppm (C=O, Ester) ~55 ppm (-OCH₃) ~45-50 ppm (-CH(CO₂CH₃)-) ~20-40 ppm (-CH₂-) |
Expert Analysis: The most telling change in the ¹H NMR spectrum is the replacement of the triplet at ~3.3 ppm (the C1 proton) with a new singlet at ~1.3 ppm, integrating to three protons (the C1-methyl group). In the ¹³C NMR spectrum, the C1 carbon signal shifts from a methine (~45-50 ppm) to a quaternary carbon (~55 ppm), and a new methyl carbon signal appears around 20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. Both molecules will show strong absorptions for the ketone and ester carbonyl groups.
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance in Both Compounds |
| ~1750-1735 | C=O Stretch (Ester) | Strong, Sharp[10] |
| ~1725-1705 | C=O Stretch (Ketone) | Strong, Sharp[10] |
| ~2960-2850 | C-H Stretch (Aliphatic) | Medium[10] |
| ~1300-1000 | C-O Stretches | Strong[10] |
Expert Analysis: While the core functional groups remain the same, subtle shifts in the carbonyl stretching frequencies may occur due to the electronic effect of the added methyl group. However, these shifts are typically minor, making IR spectroscopy more useful for confirming the presence of the β-keto ester moiety rather than for distinguishing between the two compounds.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering a clear distinction between the two molecules.
| m/z Value | Interpretation | This compound | Methyl 2-oxocyclopentanecarboxylate |
| 156 | Molecular Ion ([M]⁺•) | Present | Absent |
| 142 | Molecular Ion ([M]⁺•) | Absent | Present [10] |
Expert Analysis: The molecular ion peak is the most direct evidence of the compound's identity in mass spectrometry. A peak at m/z = 156 confirms the addition of a methyl group (14 mass units) to the precursor molecule, which has a molecular ion peak at m/z = 142.
Section 3: Synthesis and Experimental Protocols
A reliable synthesis and consistent analytical protocols are essential for obtaining high-quality characterization data. The most direct route to this compound is through the alkylation of its precursor.
Synthetic Workflow: Alkylation of a β-Keto Ester
The synthesis involves the deprotonation of the acidic α-carbon of Methyl 2-oxocyclopentanecarboxylate to form a nucleophilic enolate, which then reacts with a methylating agent.
Caption: Synthesis of the target compound via C-alkylation.
Detailed Synthesis Protocol (Representative)
This protocol is adapted from general procedures for the alkylation of β-keto esters[11].
-
Preparation: Under an inert atmosphere (e.g., nitrogen), add a solution of sodium methoxide (1.05 eq.) in anhydrous methanol to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Enolate Formation: Cool the solution to 0 °C in an ice bath. Add Methyl 2-oxocyclopentanecarboxylate (1.0 eq.) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium enolate.
-
Alkylation: Add methyl iodide (1.1 eq.) dropwise to the mixture. Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic Analysis Workflow
A standardized workflow ensures reproducibility of characterization data.
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- 8. echemi.com [echemi.com]
- 9. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the X-ray Crystallographic Data of Methyl 1-methyl-2-oxocyclopentanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the X-ray crystallographic data of derivatives of Methyl 1-methyl-2-oxocyclopentanecarboxylate. As a Senior Application Scientist, the goal is to furnish a technical resource that combines objective experimental data with practical insights, empowering researchers in their structural analysis and drug design endeavors. While crystallographic data for the parent compound, this compound, is not publicly available at the time of this publication, this guide presents a comprehensive examination of a key derivative, offering a foundational understanding of the structural aspects of this important class of molecules.
Introduction: The Significance of Substituted Cyclopentanones in Medicinal Chemistry
This compound and its analogues are versatile scaffolds in synthetic organic chemistry, particularly in the synthesis of prostaglandins and other biologically active molecules.[1] The precise three-dimensional arrangement of atoms within these molecules is critical for their interaction with biological targets. Single-crystal X-ray diffraction is the definitive method for determining this arrangement, providing invaluable data on conformation, stereochemistry, and intermolecular interactions that are essential for structure-activity relationship (SAR) studies and rational drug design.
This guide will delve into the experimental workflow of single-crystal X-ray diffraction for small organic molecules and present a detailed analysis of the crystallographic data for a representative derivative.
The Experimental Workflow: From Crystal to Structure
The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process that demands both precision and an understanding of the underlying principles of crystallography. The following protocol outlines the key steps, grounded in established best practices.[2][3]
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Crystal Growth: The Cornerstone of a Successful Analysis
The quality of the single crystal is paramount to obtaining high-resolution diffraction data. The process begins with a highly purified sample of the target compound.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: Dissolve a small amount of the purified compound in a minimal amount of a "good" solvent in which it is readily soluble.
-
Inducing Supersaturation: Slowly introduce a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble until the solution becomes slightly turbid.
-
Clarification: Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent mixture over several hours to days at a constant temperature.
-
Crystal Formation: As the solvent evaporates, the concentration of the compound will exceed its solubility limit, leading to the formation of single crystals.
Causality Behind Experimental Choices: The use of a binary solvent system allows for fine control over the rate of crystallization. Slow evaporation is crucial to prevent the rapid precipitation of the compound, which would result in an amorphous powder or poorly ordered microcrystals.
Data Collection and Processing
Once a suitable crystal is mounted on the diffractometer, it is subjected to a monochromatic X-ray beam. The diffracted X-rays are captured by a detector, and the resulting diffraction pattern is processed to determine the unit cell dimensions and the intensities of the reflections.
Structure Solution and Refinement
The collected data is then used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors. This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data, ultimately yielding the final, precise atomic coordinates.
Comparative Analysis of Crystallographic Data
As previously noted, a comprehensive comparison is limited by the current lack of publicly available crystallographic data for this compound. However, a detailed examination of a structurally related derivative provides significant insights into the conformational preferences and packing motifs that can be expected for this class of compounds.
A study published in Zeitschrift für Kristallographie - New Crystal Structures provides the crystal structure of methyl 1-(2-(fluorosulfonyl)ethyl)-2-oxocyclopentanecarboxylate . This derivative introduces a flexible ethylsulfonyl fluoride side chain at the 1-position, offering a valuable opportunity to understand the influence of such substitutions on the overall molecular geometry and crystal packing.
Crystallographic Data for Methyl 1-(2-(fluorosulfonyl)ethyl)-2-oxocyclopentanecarboxylate
The following table summarizes the key crystallographic parameters for this derivative.
| Parameter | Value |
| Chemical Formula | C₉H₁₃FO₅S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9390(3) |
| b (Å) | 8.1581(4) |
| c (Å) | 11.3823(8) |
| α (°) | 89.498(3) |
| β (°) | 85.314(5) |
| γ (°) | 84.916(5) |
| Volume (ų) | 547.48(5) |
| Z | 2 |
| Temperature (K) | 293 |
Data sourced from De Gruyter.
Structural Insights
The cyclopentanone ring in this derivative adopts a specific conformation to minimize steric strain. The relative orientation of the methoxycarbonyl and the ethylsulfonyl fluoride substituents at the C1 position is a key structural feature. The crystal packing is likely dominated by intermolecular interactions involving the polar sulfonyl fluoride and carbonyl groups.
Caption: A simplified 2D representation of the connectivity in methyl 1-(2-(fluorosulfonyl)ethyl)-2-oxocyclopentanecarboxylate.
Conclusion and Future Outlook
The determination of the crystal structure of methyl 1-(2-(fluorosulfonyl)ethyl)-2-oxocyclopentanecarboxylate provides a crucial piece of experimental data for understanding the solid-state conformation of this class of compounds. The presented workflow for single-crystal X-ray diffraction serves as a robust guide for researchers seeking to elucidate the structures of novel derivatives.
The absence of publicly available crystallographic data for the parent compound, this compound, highlights an opportunity for future research. The synthesis and crystallographic analysis of this and other derivatives would be highly valuable to the scientific community, enabling a more comprehensive comparative analysis and providing a deeper understanding of the structure-property relationships in these important synthetic intermediates.
References
-
Mueller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83. [Link]
-
Thao, H. T. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 74(a2), e30. [Link]
Sources
Analytical methods for the quantification of Methyl 1-methyl-2-oxocyclopentanecarboxylate
An Objective Comparison of Analytical Methods for the Quantification of Methyl 1-methyl-2-oxocyclopentanecarboxylate
This guide provides an in-depth comparison of prevalent analytical methodologies for the accurate quantification of this compound, a key intermediate in various synthetic applications. The selection of an appropriate analytical technique is paramount for ensuring the purity, consistency, and quality of starting materials and final products in research, development, and manufacturing environments.
We will explore and contrast three principal techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The discussion will delve into the theoretical underpinnings of each method, the rationale behind specific experimental parameters, and detailed, field-tested protocols. While specific validated methods for this compound are not extensively published, the methodologies presented here are adapted from robust analytical procedures for the closely related and structurally similar compound, Methyl 2-oxocyclopentanecarboxylate, providing a scientifically sound starting point for method development and validation.[1]
The Analytical Challenge: Keto-Enol Tautomerism
A primary consideration in the analysis of β-keto esters, such as the parent compound Methyl 2-oxocyclopentanecarboxylate, is the potential for keto-enol tautomerism.[1] This equilibrium between the keto and enol forms can be influenced by solvent, pH, and temperature, potentially leading to chromatographic artifacts like peak broadening or the appearance of multiple peaks for a single analyte.[1] While the substitution at the α-carbon in this compound prevents the formation of an enol involving that carbon, the potential for enolization towards the C5 position, though less likely, should be considered during method development. Careful control of analytical conditions is therefore crucial for achieving reproducible and accurate quantification.
Gas Chromatography (GC)
Principle & Rationale: Gas Chromatography is an ideal technique for the analysis of volatile and thermally stable compounds. Given the boiling point and molecular weight of related structures, this compound is expected to be sufficiently volatile for GC analysis, making this a primary method for purity and quantification assessments.[2] Coupling GC with a Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds, while a Mass Spectrometer (MS) offers definitive identification based on fragmentation patterns.[2][3]
Experimental Protocol: GC-FID/MS
This protocol outlines a standard approach for quantifying this compound. The use of an internal standard (e.g., undecane or another non-interfering, stable compound) is highly recommended to correct for injection volume variability and ensure highest accuracy.
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound at approximately 10 mg/mL in a suitable volatile solvent like dichloromethane or ethyl acetate.[1][2]
-
Prepare a stock solution of the internal standard (IS) at a similar concentration.
-
Create a series of calibration standards by making serial dilutions of the analyte stock solution and adding a constant, known amount of the IS to each. This brackets the expected sample concentration.
-
For unknown samples, dissolve a precisely weighed amount in the chosen solvent to a target concentration within the calibration range and add the same amount of IS.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 7890B or equivalent, equipped with a split/splitless injector and an FID or MS detector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a robust starting point due to its versatility.[2]
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.2 mL/min.[2][4]
-
Injector: Temperature set to 250 °C. Use a split injection (e.g., 50:1 split ratio) to prevent column overloading with concentrated samples.[1]
-
Oven Temperature Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C, and hold for 5 minutes. This program is a standard starting point and should be optimized to ensure baseline separation from any impurities or solvent peaks.[1][2]
-
Detector (FID): Temperature at 300 °C.[4]
-
Detector (MS): Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400. The ion source and transfer line temperatures should be set to 230 °C and 280 °C, respectively.[2]
-
-
Data Processing & Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in unknown samples by calculating its area ratio against the IS and interpolating from the linear regression of the calibration curve.
-
Workflow Visualization: GC Method
Caption: A typical workflow for the quantitative analysis of this compound by GC.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is a highly versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile. For a moderately polar compound like this compound, a reverse-phase HPLC method is well-suited.[1] Detection is typically achieved using a UV or Diode Array Detector (DAD), as the carbonyl group provides a chromophore suitable for detection at lower wavelengths (e.g., 210 nm).[1][3]
Experimental Protocol: Reverse-Phase HPLC-UV/DAD
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the analyte.
-
Dissolve in 10 mL of the initial mobile phase composition (e.g., 40:60 Acetonitrile:Water) to create a 1 mg/mL stock solution.[1]
-
Prepare a series of calibration standards by diluting the stock solution to fall within the linear range of the detector.
-
Prepare unknown samples similarly, targeting a concentration within the established linear range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column and instrument.[1]
-
-
Instrumentation & Conditions:
-
HPLC System: An HPLC or UPLC system with a UV or DAD detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.[1]
-
Mobile Phase: A mixture of acetonitrile (ACN) and water. A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape, especially if tautomerism is an issue.
-
Elution Mode: A gradient elution may be necessary to separate the main analyte from impurities. A typical starting gradient could be:
-
Start at 40% ACN, hold for 2 minutes.
-
Ramp to 95% ACN over 8 minutes.
-
Hold at 95% ACN for 2 minutes.
-
Return to 40% ACN and equilibrate for 3 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: Monitor at 210 nm, where the keto-carbonyl group absorbs.[1] A DAD can be used to scan a range of wavelengths to check for peak purity.
-
Injection Volume: 10 µL.[1]
-
-
Data Processing & Quantification:
-
Integrate the peak area of the analyte at the specified wavelength.
-
Construct a calibration curve by plotting the peak area against the concentration of the prepared standards.
-
Quantify the analyte in the unknown sample by comparing its peak area to the calibration curve.
-
Workflow Visualization: HPLC Method
Caption: A standard workflow for the quantitative analysis of this compound by HPLC.
Quantitative NMR (qNMR) Spectroscopy
Principle & Rationale: qNMR is a primary analytical method that allows for the quantification of a substance based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[5][6] Its key advantage is the ability to determine purity or concentration by comparing the analyte signal to that of a certified internal standard, without needing a specific reference standard of the analyte itself.[5][7] This is particularly useful for novel compounds or when a certified standard is unavailable.
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Select a high-purity, stable internal standard (IS) with sharp NMR signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Accurately weigh a specific amount of the this compound sample and the chosen internal standard into a vial.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2]
-
Transfer the homogeneous solution to a high-quality NMR tube for analysis.[1]
-
-
Instrumentation & Parameters:
-
NMR Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Pulse Sequence: A standard 1D proton experiment.
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): A long delay is critical for accurate quantification. It must be at least 5 times the longest T1 relaxation time of any signal of interest (both analyte and IS) to ensure complete relaxation between scans. A d1 of 30-60 seconds is often a safe starting point.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended) for the signals being integrated.
-
Pulse Angle: A 90° pulse should be accurately calibrated.
-
-
-
Data Processing & Quantification:
-
Process the acquired spectrum with careful phasing and baseline correction. These steps are critical for accurate integration.
-
Integrate a well-resolved signal from the analyte (e.g., the methoxy singlet) and a signal from the internal standard.
-
Calculate the purity or concentration using the following formula:
PurityAnalyte (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PurityIS (%)
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
-
Workflow Visualization: qNMR Method
Caption: The workflow for quantitative analysis of this compound by ¹H qNMR spectroscopy.
Performance Comparison
The choice of analytical method depends heavily on the specific requirements of the analysis, such as sample throughput, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography (GC-FID/MS) | HPLC-UV/DAD | Quantitative NMR (qNMR) |
| Specificity | High (MS provides mass confirmation) | Moderate to High (Dependent on chromatographic separation) | Very High (Structurally specific signals) |
| Linearity (r²) | Typically ≥ 0.999[3] | Typically ≥ 0.999[3] | Not applicable (Primary ratio method) |
| Sensitivity | High (ng to pg range) | Moderate (µg to ng range) | Low (mg range) |
| Accuracy (% Recovery) | 98 - 102% (with IS)[3] | 98 - 102%[3] | High (Considered a primary method) |
| Precision (%RSD) | < 2%[3] | < 2%[3] | < 1% (with optimized parameters) |
| Analysis Time | ~15-30 min per sample | ~10-20 min per sample | ~15-60 min per sample (due to long d1) |
| Pros | High sensitivity, excellent for volatile impurities, MS provides structural confirmation.[2] | Highly versatile, suitable for non-volatile compounds, robust and widely available.[1] | No analyte-specific reference standard needed, provides rich structural information, high precision.[5][6] |
| Cons | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than GC for some compounds, requires chromophore for UV detection. | Low sensitivity, longer analysis times, requires high-field NMR and careful parameter optimization. |
Conclusion
For the routine quantification of this compound, Gas Chromatography is often the method of choice due to its high sensitivity, robustness, and the volatile nature of the analyte. The ability to couple it with a mass spectrometer provides an unparalleled level of confidence in peak identification. HPLC serves as an excellent alternative, particularly when dealing with complex matrices or when concerns about thermal degradation exist. Finally, qNMR stands out as a powerful, non-destructive technique for primary purity assessment, especially for the certification of reference materials where an analyte-specific standard may not be available. The optimal method selection will ultimately be guided by the specific analytical objective, sample characteristics, and laboratory capabilities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
A-Z Disposal Guide: Proper Procedures for Methyl 1-methyl-2-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded guide for the safe handling and disposal of Methyl 1-methyl-2-oxocyclopentanecarboxylate. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring your laboratory operations are not only compliant but fundamentally safe. The protocols described herein are designed as a self-validating system, grounded in established regulatory standards and best practices.
Disclaimer: Specific safety data for this compound (CAS No. 16595-31-8) is limited. The guidance provided is based on the known hazards of the closely related parent compound, Methyl 2-oxocyclopentanecarboxylate (CAS No. 10472-24-9)[1][2][3], and the general chemical properties of substituted β-keto esters[4][5][6]. It is imperative to treat this compound with the caution required for a potentially hazardous chemical and to consult your institution's Environmental Health & Safety (EHS) department for site-specific protocols.
Hazard Profile & Immediate Safety Precautions
Understanding the intrinsic hazards of a substance is the foundation of its safe management. Due to its structural similarity to other combustible organic esters, we must assume a comparable hazard profile.
Hazard Identification
The primary hazards are associated with its combustibility and potential as an irritant.
| Hazard Class | Description | Supporting Data (Based on Parent Compound) |
| Flammability | Combustible Liquid | Flash Point: ~79 °C / 174 °F. Classified as a Category 4 Flammable Liquid under GHS. |
| Health Hazards | Skin & Eye Irritant | May cause skin and serious eye irritation upon contact[7]. |
| Respiratory Irritant | May cause respiratory irritation if vapors or mists are inhaled[7]. | |
| Reactivity | Thermally Sensitive | Forms explosive mixtures with air on intense heating. |
Required Personal Protective Equipment (PPE)
Proper PPE is your primary defense against accidental exposure. The following should be considered mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or glasses are required. A face shield should be used when there is a risk of splashing[7].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use[7].
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is kept clean and laundered separately from personal clothing[3].
-
Respiratory Protection: Generally not required if work is conducted in a well-ventilated area or chemical fume hood. If aerosols may be generated, appropriate respiratory protection should be used[7].
First Aid in Case of Exposure
Immediate and correct first aid can significantly mitigate the consequences of an accidental exposure.
-
Inhalation: Move the individual to fresh air. If they feel unwell or if breathing is difficult, seek immediate medical attention[1][2].
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation occurs, consult a physician[1].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice[1].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1][2].
Waste Characterization & Regulatory Context
Proper disposal is a legal requirement governed by federal and state regulations. As the generator of the waste, you are responsible for its management from "cradle-to-grave."
Hazardous Waste Determination
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[8]
-
Why it's Hazardous: Based on its flashpoint, this compound meets the ignitability characteristic. Therefore, it must be managed as a hazardous waste.
The "Generator" Responsibility
The laboratory that produces the waste is legally designated as the waste generator. This role carries the responsibility to ensure the waste is properly identified, managed on-site, and treated or disposed of in accordance with all regulations[9][10]. This responsibility does not end until the waste is properly disposed of by a licensed facility.
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures safe, compliant collection and disposal of waste containing this compound.
Step 1: Waste Collection & Segregation
-
Action: Collect all waste containing this chemical (including contaminated solids like paper towels or silica gel) in a designated waste container.
-
Causality: Segregation is critical to prevent dangerous chemical reactions. This compound should be collected as a non-halogenated organic liquid waste . Do not mix with incompatible waste streams such as acids, bases, oxidizers, or halogenated solvents.
Step 2: Container Selection & Labeling
-
Action: Use a chemically compatible, leak-proof container with a secure, tightly-fitting lid. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazard (e.g., "Ignitable")[10].
-
Causality: Proper containment and labeling prevent accidental misuse, ensure correct handling by EHS personnel, and are mandated by EPA and OSHA regulations.
Step 3: On-site Storage
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[10][11]. This area should be a secondary containment tray within a well-ventilated space, away from heat, sparks, or open flames[1].
-
Causality: Storing waste at the point of generation keeps it under the control of trained laboratory personnel. Secondary containment mitigates the impact of a potential leak from the primary container.
Step 4: Arranging for Final Disposal
-
Action: Once the container is full or waste is no longer being added, contact your institution's EHS department to arrange for pickup. Do not attempt to dispose of this chemical through any other means.
-
Causality: Final disposal must be carried out by a licensed hazardous waste facility[2]. Your EHS department manages this process to ensure full regulatory compliance. Never pour chemical waste down the drain or place it in the regular trash[12].
Emergency Procedures: Spill Cleanup
Immediate and appropriate response to a spill is crucial for maintaining laboratory safety.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Secure the area and ensure it is well-ventilated. If the spill is large or ventilation is poor, evacuate the lab.
-
Remove Ignition Sources: Extinguish any open flames and turn off hot plates or other potential ignition sources[3].
-
Don PPE: Wear the appropriate PPE as described in Section 1.2.
-
Contain & Absorb: Prevent the spill from entering drains[3]. Use a liquid-absorbent, inert material such as vermiculite, sand, or a commercial chemical absorbent pad to collect the spill[3][13].
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: All materials used for the cleanup (gloves, absorbent, etc.) must be disposed of as hazardous waste[14].
Visual Workflow: Disposal Decision Process
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
American Chemical Society. (n.d.). Treatment of Hazardous Waste - Regulations.gov. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Voelkel, J. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
CPAChem. (2022, September 5). Safety data sheet. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Bexarotene Keto Ester Impurity. Retrieved from [Link]
- Google Patents. (n.d.). EP0694526B1 - Process for preparation of fluorinated beta-keto ester.
-
ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]
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- 2. fishersci.com [fishersci.com]
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- 4. EP0694526B1 - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. epa.gov [epa.gov]
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- 14. cleanchemlab.com [cleanchemlab.com]
A Senior Application Scientist's Guide to Handling Methyl 1-methyl-2-oxocyclopentanecarboxylate
This document provides essential safety, handling, and disposal protocols for Methyl 1-methyl-2-oxocyclopentanecarboxylate (CAS No. 10472-24-9). As your partner in laboratory safety, our goal is to empower you with the knowledge to manage this chemical confidently and securely, ensuring both personal safety and the integrity of your research. This guide moves beyond mere compliance, offering insights into the rationale behind each procedural step.
Hazard Assessment: An Ambiguous Profile
This compound presents a somewhat inconsistent hazard profile across various safety data sheets (SDS). While some sources do not classify it as a hazardous mixture, others assign it a GHS classification as a combustible liquid.[1][2] Given this ambiguity, a conservative approach is paramount. We must operate under the assumption that it is a combustible liquid and a potential irritant.
The primary documented hazard is its combustibility.[3][4] It is classified as a Category 4 Flammable liquid, meaning it can ignite when heated.[3] Keep it away from heat, sparks, open flames, and hot surfaces.[1][3][5] Furthermore, on intense heating, it can form explosive mixtures with air.[3] While data on skin and eye irritation is inconsistent, related compounds are known irritants, making it prudent to prevent all direct contact.[5][6]
| Hazard Classification | GHS Code | Signal Word | Source(s) |
| Combustible Liquid | H227 | Warning | [3][4][7] |
| Not Classified as Hazardous | N/A | None | [1][2] |
| Potential Irritant | H315, H319, H335 | Warning | [5][6] |
| Note: Irritant classification is based on related compounds and general guidance, not universally listed for this specific CAS number. |
Core Principles of PPE Selection
The selection of Personal Protective Equipment (PPE) is your primary defense against chemical exposure. For this compound, our strategy is twofold: prevent contact due to its potential as an irritant and mitigate risks associated with its combustibility. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be applied. Every PPE choice described below is designed to create a robust barrier between you and the chemical.[8]
Mandatory PPE Protocol
Always wear the following PPE when handling this compound. This is a non-negotiable baseline for all operations involving this substance.
Eye and Face Protection
-
Requirement: Wear tightly fitting safety goggles with side shields.[2]
-
Causality: The eyes are highly susceptible to chemical splashes. Standard safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom. Goggles provide a seal around the eyes, offering comprehensive protection. In situations with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to goggles.[9]
Hand Protection
-
Requirement: Wear chemical-resistant gloves (Nitrile rubber is a suitable choice for incidental contact).
Body Protection
-
Requirement: A flame-resistant lab coat worn fully buttoned.
-
Causality: This serves two purposes. First, it protects your skin and personal clothing from spills and splashes.[2] Second, given the compound's combustibility, a flame-resistant lab coat provides a critical layer of protection in the unlikely event of a flash fire.
Respiratory Protection
-
Requirement: Not typically required under normal use with adequate ventilation.[3]
-
Causality: The vapor pressure of this compound is not high, but work should always be conducted in a well-ventilated area or a chemical fume hood to prevent the accumulation of vapors.[1][10] If you are working in an area with poor ventilation, or if there is a potential for aerosol formation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2][3]
Step-by-Step Operational Guide
Adherence to a strict operational workflow minimizes risk.
Pre-use Inspection and Area Preparation
-
Verify Ventilation: Ensure your chemical fume hood has a current certification and is functioning correctly.
-
Clear Workspace: Remove all unnecessary items from the work area. Crucially, ensure there are no ignition sources (sparking equipment, open flames) nearby.[10]
-
Assemble Materials: Have all necessary equipment, including the chemical container, secondary containment, dispensing tools (pipettes, syringes), and a labeled waste container, inside the fume hood before you begin.
-
Don PPE: Put on all required PPE as outlined in Section 3.0.
Handling and Dispensing
-
Grounding: When transferring from a larger container, ensure the container and receiving equipment are grounded and bonded to prevent static discharge.[11][12]
-
Dispense Carefully: Open the container slowly. Use a pipette or syringe for transfers to minimize the risk of splashing.
-
Keep Closed: Always keep the container tightly closed when not in use to prevent the release of vapors.[3][10][11]
Post-handling and Decontamination
-
Wipe Down: Decontaminate the work surface with an appropriate solvent and then wipe it clean.
-
Dispose of Waste: All contaminated materials (gloves, pipette tips, paper towels) must be placed in the designated, sealed hazardous waste container.[3]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
-
Wash Hands: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not believe you came into contact with the chemical.[1]
Emergency Procedures: Spills and Exposure
Spill Response
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Containment: For small, manageable spills, use an inert absorbent material like vermiculite, sand, or a commercial spill kit to contain the liquid.[5][10] Do not use combustible materials like paper towels to absorb the initial spill.
-
Clean-up: Once absorbed, collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
Caption: Spill response workflow for this compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[1]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water.[1][3] If irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][5] If eye irritation persists, get medical attention.[1]
-
Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[5][11]
Waste Disposal
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Primary Container: The chemical must be disposed of through an approved hazardous waste program.[3][4] Do not dispose of it down the drain.[5]
-
Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, absorbent materials, and empty containers, are considered hazardous waste.
-
Procedure:
-
Collect all waste in a chemically compatible, sealed container.[5]
-
Label the container clearly with "Hazardous Waste" and list the full chemical name.
-
Store the waste container in a designated, well-ventilated, and secure chemical waste storage area.[5]
-
Arrange for pickup by a licensed hazardous waste disposal contractor.[1][5]
-
References
- Sigma-Aldrich Inc. (2025).
- TCI EUROPE N.V. (2025).
- BenchChem. (2025).
- Thermo Fisher Scientific. (2014).
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- PubChem. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, methyl ester.
- Fisher Scientific. (2009). SAFETY DATA SHEET: Cyclopentanecarboxylic acid, 2-oxo-, methyl ester.
- CymitQuimica. (n.d.).
- Avocado Research Chemicals Ltd. (2024).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Echemi.com. (n.d.).
- SynQuest Laboratories, Inc. (n.d.).
- Google Patents. (2016).
- ChemicalBook. (2025).
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Methyl 2-Oxocyclopentanecarboxylate | 10472-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Methyl 2-cyclopentanonecarboxylate | 10472-24-9 [chemicalbook.com]
- 8. gerpac.eu [gerpac.eu]
- 9. epa.gov [epa.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
